5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-amino-2,4-ditert-butylphenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMQZDZEKFZZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677363 | |
| Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182822-31-6 | |
| Record name | 5-Amino-2,4-bis(1,1-dimethylethyl)phenyl methyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1182822-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 5-amino-2,4-bis(1,1-dimethylethyl)phenyl methyl este | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1182822316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,4-di-tert-butylphenyl methyl carbonate is a key chemical intermediate, recognized for its critical role in the synthesis of complex pharmaceutical compounds. Its structure, featuring a reactive aniline moiety and a protected phenol, makes it a valuable building block in multi-step organic synthesis. The strategic placement of two bulky tert-butyl groups influences its solubility and reactivity, while the methyl carbonate serves as an effective protecting group for the hydroxyl functionality.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, with a particular focus on its role in the industrial production of the cystic fibrosis drug, Ivacaftor.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. This section details the known properties of this compound.
Structural and General Information
| Property | Value | Source(s) |
| CAS Number | 1182822-31-6 | [1][2] |
| Molecular Formula | C₁₆H₂₅NO₃ | [3] |
| Molecular Weight | 279.38 g/mol | [3] |
| Physical Form | Solid | [4][5] |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-amino-2,4-ditert-butylphenyl methyl carbonate | [4] |
Physical and Spectroscopic Data
| Property | Value | Source(s) |
| Boiling Point | 372°C | [1] |
| Density | 1.038 g/cm³ | [1] |
| Solubility | Soluble in Methanol and DMSO | [5] |
| ¹H NMR | Conforms to structure | [5] |
| Mass Spec (LCMS) | Conforms to structure | [5] |
| Purity (HPLC) | >95% | [5] |
Further detailed spectroscopic data such as specific chemical shifts for ¹H and ¹³C NMR, as well as IR absorption bands, would typically be confirmed by in-house analysis upon acquisition of the material.
Part 2: Synthesis and Handling
The synthesis of this compound is a critical process, often starting from its phenolic precursor. The following protocols are based on procedures outlined in patent literature, reflecting industrial practices.
Synthesis from 5-Amino-2,4-di-tert-butylphenol
The most direct synthesis involves the protection of the hydroxyl group of 5-amino-2,4-di-tert-butylphenol as a methyl carbonate. This is a standard procedure that leverages the nucleophilicity of the phenolic oxygen.
-
Base (Triethylamine): Triethylamine is used to deprotonate the phenol, creating a more nucleophilic phenoxide ion. It also serves to neutralize the HCl byproduct generated from methyl chloroformate, driving the reaction to completion.
-
Solvent (Diethyl Ether): Diethyl ether is a relatively non-polar, aprotic solvent that is suitable for this type of reaction. It dissolves the organic reactants and is easily removed during workup.
-
Temperature (0°C to Room Temperature): The initial addition of the highly reactive methyl chloroformate is performed at 0°C to control the exothermic reaction and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
Adapted from patent WO2017060779A1.[6]
-
Reaction Setup: To a solution of 2,4-di-tert-butyl-5-aminophenol (10 g) in diethyl ether (100 ml), add triethylamine (10.1 ml).
-
Reagent Addition: Cool the mixture to 0°C and add methyl chloroformate (7.46 ml) dropwise.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 6 to 8 hours.
-
Monitoring and "Push": Monitor the reaction by a suitable chromatographic method (e.g., TLC or HPLC). If the reaction is incomplete, filter the mixture, cool the filtrate to 0°C, and add an additional 5 ml of triethylamine and 3.7 ml of methyl chloroformate. Allow the reaction to warm to room temperature and stir for an additional hour.
-
Workup: Once the reaction is complete, filter the mixture. Wash the filtrate with water, followed by brine.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthesis of this compound.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[4]
A comprehensive toxicological profile is not widely available in public literature; therefore, it is prudent to treat this compound with a high degree of caution, assuming it may have uncharacterized hazards. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Part 3: Application in Pharmaceutical Synthesis
The primary and most significant application of this compound is as a strategic intermediate in the synthesis of Ivacaftor.
Role as a Protected Intermediate in Ivacaftor Synthesis
In the total synthesis of Ivacaftor, a key step is the amide bond formation between 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and an aniline derivative. The aniline derivative required is 5-amino-2,4-di-tert-butylphenol. However, the presence of a free phenolic hydroxyl group can interfere with the amide coupling reaction. The phenol is nucleophilic and could potentially react with the activated carboxylic acid, leading to undesired ester byproducts and reduced yield of the target amide.
To circumvent this, the hydroxyl group is "protected" as a methyl carbonate. This protecting group is stable under the conditions of the amide coupling reaction but can be removed later in the synthetic sequence to reveal the free phenol of the final Ivacaftor molecule.
-
Stability: The methyl carbonate group is robust enough to withstand the reagents used for amide bond formation.
-
Ease of Removal: Carbonate esters can be readily cleaved under basic conditions (saponification) to regenerate the phenol. This deprotection step is typically high-yielding and straightforward.
-
Non-interference: The carbonate functionality does not introduce new reactive sites that could lead to unwanted side reactions during the amide coupling step.
Amide Coupling Protocol for Ivacaftor Precursor Synthesis
The following protocol details the amide coupling reaction between 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and this compound.
-
Coupling Agent (Propane Phosphonic Acid Anhydride - T3P®): T3P® is a powerful and efficient coupling agent for amide bond formation. It activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the aniline nitrogen. It is often favored in industrial processes for its high reactivity and the fact that its byproducts are water-soluble and easily removed.
-
Base (Pyridine): Pyridine acts as a base to facilitate the reaction, likely by neutralizing any acidic species and ensuring the aniline remains sufficiently nucleophilic.
-
Solvent (2-Methyltetrahydrofuran - 2-MeTHF): 2-MeTHF is a greener alternative to other ether solvents like THF, with a higher boiling point, making it suitable for reactions that require heating.
Adapted from patent US9676722B2.[7]
-
Reaction Setup: To a solution of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equivalent) in 2-MeTHF, add this compound (1.1 equivalents).
-
Reagent Addition: Add a 50% solution of propane phosphonic acid anhydride in 2-MeTHF (1.7 equivalents), followed by pyridine (2.0 equivalents).
-
Reaction Conditions: Heat the resulting suspension to 45-50°C and maintain this temperature for 8 to 10 hours.
-
Monitoring: Monitor the reaction for completion by HPLC.
-
Workup: Once complete, cool the resulting mixture to 20-25°C and dilute with 2-MeTHF (12.5 volumes). The subsequent steps would involve hydrolysis of the methyl carbonate group to yield Ivacaftor, which is beyond the scope of this guide's focus on the title compound.
Caption: Amide coupling reaction to form the protected Ivacaftor precursor.
Conclusion
This compound is a quintessential example of a strategic intermediate in modern pharmaceutical manufacturing. Its synthesis and application, particularly in the production of Ivacaftor, highlight the importance of protecting group chemistry in achieving efficient and high-yielding total syntheses of complex molecules. The protocols and data presented in this guide offer a foundational understanding for researchers and process chemists, enabling them to confidently handle and utilize this valuable compound. As with any chemical process, further optimization and safety assessments are recommended for specific laboratory or industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 3. This compound [cymitquimica.com]
- 4. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 5. chemicea.com [chemicea.com]
- 6. WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents [patents.google.com]
- 7. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]
A-734: A Framework for Elucidating the Mechanism of Action of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Abstract
This technical guide outlines a comprehensive, hypothesis-driven framework for the elucidation of the mechanism of action (MoA) for the novel chemical entity 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, hereafter referred to as A-734. Currently, A-734 is primarily documented as a chemical intermediate, notably in the synthesis of pharmaceuticals like ivacaftor.[1] However, its intrinsic biological activities and molecular targets remain uncharacterized. This document provides a structured, multi-phase research plan designed for drug development professionals to systematically investigate A-734, from initial in silico profiling to cellular and potential in vivo validation. The core of this framework is built upon established principles of chemical biology and pharmacology, leveraging the compound's structural features—a hindered phenolic scaffold and a carbamate moiety—to generate and test actionable hypotheses.
Compound Profile and Initial Assessment
A-734 (CAS 1182822-31-6) is an organic molecule with the formula C₁₆H₂₅NO₃ and a molecular weight of 279.38 g/mol .[2] Its structure features two key pharmacophores: a 2,4-di-tert-butylphenol group and a methyl carbamate group attached to the phenyl ring.
-
Hindered Phenol Moiety: The 2,4-di-tert-butylphenol component is a classic sterically hindered phenol. Such structures are well-known for their antioxidant properties.[3][4] The bulky tert-butyl groups enhance the stability of the phenoxy radical formed after donating a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions.[3][4][5] Derivatives of 2,4-di-tert-butylphenol (2,4-DTBP) have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[6][7][8]
-
Carbamate Moiety: The carbamate group (-O-CO-NH-) is a critical structural motif in numerous FDA-approved drugs and prodrugs.[9][10] It can act as a stable peptide bond isostere, enhance cell membrane permeability, and participate in direct interactions with biological targets.[10][11] Notably, carbamates are known to act as inhibitors of serine hydrolases, where the carbamate moiety acylates the catalytic serine residue, leading to enzyme deactivation.[12][13]
Table 1: Physicochemical Properties of A-734
| Property | Value | Source |
| CAS Number | 1182822-31-6 | [2] |
| Molecular Formula | C₁₆H₂₅NO₃ | [2] |
| Molecular Weight | 279.38 | [2] |
| Topological Polar Surface Area (TPSA) | 61.55 Ų | [2] |
| LogP | 4.009 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Hypothesis Generation: Potential Mechanisms of Action
Based on the structural analysis, we can postulate several primary hypotheses for the biological activity of A-734:
-
Hypothesis 1 (Antioxidant Activity): A-734 acts as a primary antioxidant by scavenging reactive oxygen species (ROS) via its hindered phenol moiety, thereby protecting cells from oxidative stress.
-
Hypothesis 2 (Enzyme Inhibition): A-734 functions as an inhibitor of a specific enzyme class, likely serine hydrolases, through covalent modification by its carbamate group.
-
Hypothesis 3 (Prodrug Activity): A-734 is a prodrug that undergoes hydrolysis in a physiological environment to release 5-amino-2,4-di-tert-butylphenol, which may be the primary bioactive species.
-
Hypothesis 4 (Multi-target Activity): A-734 exhibits a combination of antioxidant and enzyme-inhibitory effects, acting on multiple pathways simultaneously.
The following sections detail the experimental workflows required to systematically test these hypotheses.
Phase 1: In Vitro Mechanistic Elucidation
The initial phase focuses on cell-free and cell-based assays to rapidly assess the primary biochemical and cellular activities of A-734.
Assessment of Antioxidant Potential
The first step is to validate the predicted antioxidant activity of the hindered phenol group.
Experimental Protocol: DPPH Free Radical Scavenging Assay
-
Preparation: Prepare a stock solution of A-734 in DMSO. Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate, add varying concentrations of A-734 to the DPPH solution. Include a positive control (e.g., Trolox or Butylated Hydroxytoluene - BHT) and a vehicle control (DMSO).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Analysis: Calculate the percentage of DPPH scavenging activity. A decrease in absorbance indicates scavenging of the DPPH radical. Determine the IC₅₀ value.
Evaluation of Enzyme Inhibition
Given the carbamate moiety, a screen against key enzyme classes, particularly serine hydrolases, is warranted.
Experimental Protocol: Serine Hydrolase Activity Assay
-
Target Selection: Select a panel of representative serine hydrolases (e.g., Acetylcholinesterase (AChE), Fatty Acid Amide Hydrolase (FAAH), trypsin).
-
Assay Principle: Utilize commercially available fluorogenic or colorimetric substrate kits for each enzyme.
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of A-734 (and a known inhibitor as a positive control) in assay buffer for 15-30 minutes. b. Initiate the reaction by adding the specific substrate. c. Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Analysis: Determine the rate of reaction for each concentration of A-734. Calculate the IC₅₀ value to quantify inhibitory potency. A time-dependent inhibition profile would be strongly suggestive of a covalent mechanism.
Chemical Stability and Prodrug Potential
The stability of the methyl carbonate group is crucial. Its hydrolysis would release the parent aminophenol, fundamentally changing the molecule's activity.
Experimental Protocol: HPLC-Based Stability Assay
-
Incubation: Incubate A-734 in buffers of varying pH (e.g., pH 5.0, pH 7.4, pH 9.0) and in human plasma at 37°C.
-
Sampling: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant using a validated HPLC-UV method to quantify the remaining A-734 and the appearance of the potential metabolite, 5-amino-2,4-di-tert-butylphenol.
-
Data Interpretation: Calculate the half-life (t₁/₂) of A-734 under each condition. Rapid degradation at physiological pH or in plasma would support the prodrug hypothesis.
Phase 2: Cellular Target Engagement and Pathway Analysis
If Phase 1 results indicate significant biological activity, the next step is to understand the compound's effects in a cellular context.
Cellular Oxidative Stress Model
This workflow validates if the antioxidant activity observed in cell-free assays translates to a protective effect in cells.
Caption: Workflow for assessing cytoprotective effects of A-734 against oxidative stress.
Target Identification using Chemical Proteomics
For potent enzyme inhibitors, Activity-Based Protein Profiling (ABPP) is the gold standard for identifying the specific cellular target(s). This unbiased approach can confirm predicted targets and uncover novel ones.
References
- 1. This compound | 1182822-31-6 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. nbinno.com [nbinno.com]
- 5. partinchem.com [partinchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [ouci.dntb.gov.ua]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Intermediate: A Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate in Modern Drug Development
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It delves into the essential role of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, a key building block in the synthesis of transformative pharmaceuticals. The focus of this document is to provide not just procedural knowledge, but also a deeper understanding of the causality behind its application, ensuring a foundation of expertise, trustworthiness, and authoritative scientific grounding.
Introduction: Beyond a Simple Intermediate
This compound (CAS No. 1182822-31-6) is an organic compound whose significance in medicinal chemistry has grown substantially with the advent of targeted therapies.[1][2][3] While it may not possess intrinsic therapeutic properties, its true value lies in its precisely engineered structure, which makes it an indispensable precursor for complex active pharmaceutical ingredients (APIs).[1] Its primary and most notable application is as a crucial intermediate in the synthesis of Ivacaftor, a groundbreaking medication for the treatment of cystic fibrosis.[1][4][5] This guide will explore the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the construction of Ivacaftor, providing a clear and detailed rationale for its use in this critical therapeutic agent.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 1182822-31-6 | [4][6] |
| Molecular Formula | C₁₆H₂₅NO₃ | [6] |
| Molecular Weight | 279.38 g/mol | [6] |
| Physical Form | Solid | |
| Purity | ≥95-98% (typical) | [6] |
| Storage Conditions | Room temperature, inert atmosphere, protected from light |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a well-established process that involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials and Reagents
-
5-amino-2,4-di-tert-butylphenol
-
Methyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Optimized Synthesis Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-amino-2,4-di-tert-butylphenol in an anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This temperature control is crucial to minimize the formation of side products.[1]
-
Addition of Base: Add triethylamine to the reaction mixture.
-
Addition of Methyl Chloroformate: Slowly add methyl chloroformate (typically a 1:1.2 molar ratio of the phenol to the chloroformate) to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10°C.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.[1]
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Ivacaftor
The primary utility of this compound is as a key building block in the multi-step synthesis of Ivacaftor.[1] Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and its development has been a major advancement in the treatment of cystic fibrosis.
The Role of the Intermediate
In the synthesis of Ivacaftor, this compound undergoes a condensation reaction to form a more complex intermediate, which is then further elaborated to yield the final API.[1] The specific functional groups and their placement on the phenyl ring of this intermediate are critical for the subsequent chemical transformations and the ultimate biological activity of Ivacaftor.
Caption: Role of the intermediate in the synthesis of Ivacaftor.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a prime example of a chemical intermediate whose value is defined by its role in the synthesis of a life-changing therapeutic. Its carefully designed structure allows for its efficient incorporation into the complex architecture of Ivacaftor. For researchers and professionals in drug development, a comprehensive understanding of the synthesis, properties, and application of this key intermediate is essential for the continued advancement of pharmaceutical manufacturing and the development of novel therapies.
References
An In-depth Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2,4-di-tert-butylphenyl methyl carbonate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the scientific principles and practical considerations relevant to researchers in organic synthesis and drug development. We will delve into detailed synthetic protocols, characterization data, and the mechanistic advantages of utilizing this specific intermediate in the construction of complex pharmaceutical agents.
Introduction: Strategic Importance in Drug Synthesis
The development of efficient and scalable synthetic routes to active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. The selection of appropriate starting materials and intermediates is critical to ensuring high yields, purity, and cost-effectiveness of the final drug product. This compound (CAS No. 1182822-31-6) has emerged as a significant building block, particularly in the synthesis of Ivacaftor.[1][2] Its structure, featuring a reactive aniline moiety and a protected phenol, offers distinct advantages in multi-step syntheses.
The use of the methyl carbonate as a protecting group for the sterically hindered hydroxyl group of 5-amino-2,4-di-tert-butylphenol allows for selective reactions at the amino group, such as amide bond formation, without competing side reactions. This strategic protection is a key feature of an improved synthetic route to Ivacaftor, highlighting the importance of thoughtful intermediate design in complex API synthesis.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in synthesis and for ensuring safety and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1182822-31-6 | [1] |
| Molecular Formula | C₁₆H₂₅NO₃ | [4] |
| Molecular Weight | 279.38 g/mol | [4] |
| Appearance | Light green to green solid | [5] |
| Boiling Point | 372 °C | [1][5] |
| Density | 1.038 g/cm³ | [1][5] |
| pKa (Predicted) | 3.07 ± 0.10 | [5] |
| Storage Temperature | 2-8 °C | [5] |
Spectroscopic Characterization:
While publicly available spectra are limited, the expected spectroscopic features can be predicted based on the structure. These are critical for reaction monitoring and quality control.
-
¹H NMR: Expected signals would include two singlets for the tert-butyl groups, a singlet for the methyl carbonate protons, and signals for the aromatic protons and the amine protons.
-
¹³C NMR: Resonances for the quaternary carbons of the tert-butyl groups, the methyl carbon of the carbonate, the aromatic carbons, and the carbonyl carbon of the carbonate would be anticipated.
-
FTIR: Characteristic peaks would include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic groups, and a strong C=O stretching absorption for the carbonate group.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key feature.
Synthesis and Mechanistic Considerations
The primary route to this compound involves the protection of the hydroxyl group of 5-amino-2,4-di-tert-butylphenol.
Synthesis of the Precursor: 5-Amino-2,4-di-tert-butylphenol
The synthesis of the immediate precursor is a critical first step. An improved process involves the reduction of 2,4-di-tert-butyl-5-nitrophenol.[6]
Experimental Protocol: Synthesis of 5-Amino-2,4-di-tert-butylphenol [6]
-
Reaction Setup: To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol (1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL), add 5% Palladium on activated carbon (900 mg).
-
Reaction: Stir the reaction mixture at reflux for 2 hours.
-
Work-up: Cool the reaction to room temperature and filter through Celite.
-
Isolation: Wash the Celite with methanol and concentrate the combined filtrates to yield 5-amino-2,4-di-tert-butylphenol as a grey solid (1.66 g, quantitative yield).
Synthesis of this compound
The final intermediate is prepared by reacting the precursor with methyl chloroformate. This reaction protects the phenolic hydroxyl group, preventing it from interfering in the subsequent amide coupling step during Ivacaftor synthesis.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-amino-2,4-di-tert-butylphenol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base, such as triethylamine, to the solution.
-
Acylation: Cool the reaction mixture to 0-5 °C and slowly add methyl chloroformate.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by an appropriate method (e.g., TLC or HPLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product can be purified by column chromatography.
Caption: General workflow for the synthesis of this compound.
Role in Ivacaftor Synthesis
The synthesis of Ivacaftor involves the formation of an amide bond between a quinoline carboxylic acid derivative and an aniline.[2] The use of this compound is advantageous as the methyl carbonate group protects the phenolic hydroxyl. This prevents the hydroxyl group from competing with the amino group in the amide coupling reaction. After the amide bond is formed, the methyl carbonate can be readily cleaved to reveal the free hydroxyl group in the final Ivacaftor molecule. This "protect-couple-deprotect" strategy is a common and effective approach in the synthesis of complex molecules.
Caption: Role of the target intermediate in the synthesis of Ivacaftor.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Information: [7]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[7]
Applications and Future Outlook
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Ivacaftor.[1][2] Its utility in this context has streamlined the manufacturing process of this important therapeutic agent for cystic fibrosis.
While its current application appears to be highly specific, the chemical functionalities present in this molecule—a sterically hindered aniline and a protected phenol—make it a potentially valuable building block for the synthesis of other complex organic molecules. Researchers in medicinal chemistry and materials science may find this compound to be a useful starting point for the development of novel compounds with tailored electronic and steric properties. Further research may uncover new applications for this versatile intermediate.
Conclusion
This compound is a prime example of a strategically designed chemical intermediate that facilitates the efficient synthesis of a complex and life-changing pharmaceutical. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. A thorough understanding of its properties, synthesis, and the mechanistic rationale for its use is essential for researchers and professionals in the field of drug development and organic synthesis. As the demand for more efficient and sustainable synthetic routes to pharmaceuticals continues to grow, the role of well-designed intermediates like this compound will remain of paramount importance.
References
- 1. This compound | 1182822-31-6 | Benchchem [benchchem.com]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 1182822-31-6 [chemicalbook.com]
- 6. tdcommons.org [tdcommons.org]
- 7. This compound | 1182822-31-6 [sigmaaldrich.com]
The Emergence of a Key Intermediate: A Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Introduction
In the landscape of modern drug discovery and development, the identification and optimization of synthetic routes to active pharmaceutical ingredients (APIs) are of paramount importance. Often, the true innovation lies not only in the final molecule but also in the elegant and efficient synthesis of its precursors. This guide delves into the technical details surrounding 5-Amino-2,4-di-tert-butylphenyl methyl carbonate , a compound whose significance is intrinsically linked to the development of Ivacaftor, a groundbreaking therapy for cystic fibrosis. While not a "discovery" in the traditional sense of a naturally occurring molecule, its emergence as a critical building block represents a pivotal advancement in medicinal chemistry.
This document will provide an in-depth exploration of the synthesis, properties, and application of this key intermediate, framed from the perspective of a seasoned application scientist. We will explore the rationale behind the synthetic strategies, the importance of process optimization, and the analytical methods required for its characterization.
The Synthetic Pathway: From Precursor to Key Intermediate
The primary route to this compound involves a multi-step synthesis starting from commercially available materials. The overall process is designed for scalability and purity, crucial for its use in pharmaceutical manufacturing.
Experimental Protocol: Synthesis of this compound
The synthesis can be broadly divided into two key transformations: the protection of the phenolic hydroxyl group and the reduction of a nitro group to an amine.
Step 1: Protection of 2,4-di-tert-butyl-5-nitrophenol
-
Reaction Setup: To a solution of 2,4-di-tert-butyl-5-nitrophenol in a suitable aprotic solvent (e.g., dichloromethane), a tertiary amine base such as triethylamine is added. The reaction vessel is maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0-5 °C in an ice bath.
-
Addition of Protecting Group: Methyl chloroformate is added dropwise to the cooled solution. The stoichiometry is critical, with a slight excess of methyl chloroformate often used to ensure complete conversion of the starting material.[1]
-
Reaction Monitoring: The reaction progress is monitored by a suitable chromatographic technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is washed with water and brine to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate.
Step 2: Reduction of the Nitro Group
-
Catalytic Hydrogenation: The 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate is dissolved in a suitable solvent, such as ethyl acetate. A palladium on carbon (Pd/C) catalyst is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically in a hydrogenation apparatus, at a controlled pressure and temperature.[2]
-
Filtration and Purification: Once the reaction is complete, the catalyst is carefully removed by filtration through a bed of celite. The filtrate, containing the desired this compound, is then concentrated. Further purification can be achieved by recrystallization or column chromatography to yield the final product of high purity.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Characterization
The identity and purity of this compound are confirmed through a battery of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₃ | [3] |
| Molecular Weight | 279.38 g/mol | [3] |
| CAS Number | 1182822-31-6 | [1][3] |
| Appearance | Solid | |
| Purity | ≥95-98% (typical) | [3] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere |
The Crucial Role in Ivacaftor Synthesis
This compound serves as a key intermediate in the synthesis of Ivacaftor.[1][4] Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and its development has been a major breakthrough in the treatment of cystic fibrosis.[2] The amino group of this compound is crucial for the subsequent coupling reaction with a quinoline derivative to form the final Ivacaftor molecule. The methyl carbonate group serves as a protecting group for the phenolic hydroxyl, which is deprotected in a later step of the synthesis.
Logical Relationship Diagram
Caption: Role of the intermediate in the synthesis of Ivacaftor.
Conclusion
The story of this compound is a testament to the enabling power of synthetic chemistry in modern medicine. While its "discovery" may not have been a singular event, its development and optimization as a key intermediate were critical for the successful and scalable production of Ivacaftor. This technical guide has provided a comprehensive overview of its synthesis, properties, and pivotal role in the pharmaceutical industry. For researchers and drug development professionals, understanding the nuances of such key intermediates is fundamental to advancing the field of medicinal chemistry and bringing new therapies to patients in need.
References
NMR spectrum of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using advanced NMR spectroscopy. We will explore the theoretical basis for the predicted ¹H and ¹³C NMR spectra, detail the experimental protocols for acquiring high-quality data, and discuss the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound
This compound (CAS No. 1182822-31-6) is a substituted aromatic compound of significant interest in medicinal chemistry and process development.[1][2][3][4][5][6][7][8][9] Its molecular structure, featuring a sterically hindered aniline derivative with a methyl carbonate group, presents a unique spectroscopic challenge. Accurate structural confirmation and purity assessment are paramount for its use in subsequent synthetic steps. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[10][11][12] This guide will serve as a detailed reference for understanding and interpreting the NMR spectral data of this compound.
Below is the chemical structure of this compound:
Figure 1: Chemical Structure of this compound.
Predicted ¹H and ¹³C NMR Spectra
Due to the absence of a publicly available, experimentally verified spectrum, a detailed prediction based on established principles of NMR spectroscopy, including substituent effects on benzene rings, is presented.[3][4][9][13]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl groups, the methyl carbonate group, and the amine protons. The chemical shifts are influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.[14][15][16][17][18]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (position 3) | ~6.8 - 7.0 | Singlet (s) | 1H | This proton is ortho to the electron-donating amino group and para to a tert-butyl group, leading to significant shielding. |
| Aromatic H (position 6) | ~7.2 - 7.4 | Singlet (s) | 1H | This proton is ortho to the methyl carbonate group and a tert-butyl group, and meta to the amino group, resulting in a downfield shift compared to the other aromatic proton. |
| Amino (-NH₂) | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.[2][19][20] |
| Methyl Carbonate (-OCH₃) | ~3.8 | Singlet (s) | 3H | The methyl group is deshielded by the adjacent oxygen and carbonyl group.[21] |
| tert-Butyl (position 2) | ~1.4 | Singlet (s) | 9H | These protons are equivalent and exhibit a characteristic singlet in the aliphatic region.[8][22] |
| tert-Butyl (position 4) | ~1.3 | Singlet (s) | 9H | Similar to the other tert-butyl group, but may have a slightly different chemical shift due to its proximity to different substituents.[8][22] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[6][9][23]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~155 | The carbonyl carbon of the carbonate group is expected in this downfield region.[24] |
| Aromatic C-O | ~148 - 152 | The carbon attached to the oxygen of the carbonate is significantly deshielded. |
| Aromatic C-NH₂ | ~140 - 145 | The carbon attached to the amino group is deshielded, but less so than the C-O carbon. |
| Aromatic C-tert-Butyl (C2 & C4) | ~135 - 140 | The quaternary carbons bearing the tert-butyl groups will be downfield.[25] |
| Aromatic CH (C3 & C6) | ~115 - 125 | The protonated aromatic carbons will appear in this region, with their specific shifts influenced by the adjacent substituents. |
| Methyl Carbonate (-OCH₃) | ~55 | The methyl carbon is deshielded by the attached oxygen.[24] |
| Quaternary C of tert-Butyl | ~34 - 36 | The central carbon of the tert-butyl groups.[25] |
| Methyl C of tert-Butyl | ~30 - 32 | The equivalent methyl carbons of the tert-butyl groups.[25] |
Experimental Protocols for NMR Analysis
Acquiring a high-quality NMR spectrum is crucial for accurate structural elucidation. This section details the recommended experimental procedures.
Sample Preparation
Proper sample preparation is fundamental to obtaining a high-resolution NMR spectrum.[26][27][28][29]
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, but will result in different chemical shifts.[30][31] DMSO-d₆ can be particularly useful for observing the N-H protons as it reduces the rate of exchange.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.
-
Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected range of chemical shifts.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio for a sample of adequate concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is required.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally needed to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules, 2D NMR spectroscopy is an invaluable tool for confirming structural connectivity and spatial relationships.[11][32][33][34]
Figure 2: Workflow for structural elucidation using 1D and 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which are invaluable for identifying adjacent protons. In this molecule, COSY would primarily be used to confirm the absence of couplings between the aromatic protons, as they are predicted to be singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl carbonate protons to their carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is a powerful technique for establishing the connectivity of the entire molecule. For instance, HMBC would show correlations from the tert-butyl protons to the aromatic ring carbons, and from the methyl carbonate protons to the carbonyl carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which would confirm the assignments of the methyl and methine carbons.
Conclusion
The , while not publicly available, can be reliably predicted based on fundamental NMR principles and data from analogous structures. This technical guide provides a comprehensive framework for the acquisition, interpretation, and complete structural assignment of this important pharmaceutical intermediate. The detailed protocols and the application of advanced 2D NMR techniques outlined herein offer a robust methodology for researchers and scientists in the field of drug development, ensuring the highest standards of scientific integrity and analytical accuracy.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. NMR chemical shift prediction of benzenes [stenutz.eu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. NMR Textbooks | NMR Facility [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. wiley.com [wiley.com]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]
- 16. quora.com [quora.com]
- 17. m.youtube.com [m.youtube.com]
- 18. reddit.com [reddit.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Allyl methyl carbonate(35466-83-2) 1H NMR [m.chemicalbook.com]
- 22. tert-Butylbenzene(98-06-6) 1H NMR spectrum [chemicalbook.com]
- 23. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spectrabase.com [spectrabase.com]
- 25. spectrabase.com [spectrabase.com]
- 26. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 27. ocw.mit.edu [ocw.mit.edu]
- 28. scribd.com [scribd.com]
- 29. organomation.com [organomation.com]
- 30. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 31. reddit.com [reddit.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. youtube.com [youtube.com]
- 34. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Mass Spectrometry of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines the strategic considerations for method development, from the selection of an appropriate ionization technique to the prediction of fragmentation pathways, ensuring robust and reliable characterization of this molecule.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₆H₂₅NO₃, Molecular Weight: 279.38 g/mol ) is a crucial building block in the synthesis of complex pharmaceutical compounds.[1][3][4] Its structural integrity and purity are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) is an indispensable tool for the molecular weight confirmation and structural elucidation of such intermediates.[5][6][7] This guide delves into the nuances of analyzing this specific molecule, providing a framework for developing a scientifically sound and self-validating mass spectrometry protocol.
Strategic Selection of Ionization Technique: APCI as the Method of Choice
The choice of ionization technique is the cornerstone of a successful mass spectrometry experiment. For this compound, a compound of moderate polarity and thermal stability, Atmospheric Pressure Chemical Ionization (APCI) is the most suitable method.[8][9]
-
Rationale for APCI:
-
Analyte Characteristics: The target molecule possesses both polar (amino and carbonate groups) and non-polar (di-tert-butylphenyl group) moieties, placing it in the moderate polarity range. While Electrospray Ionization (ESI) is optimal for highly polar compounds, APCI excels in the analysis of less polar to moderately polar molecules.[8][9]
-
Thermal Stability: APCI involves vaporization of the sample at elevated temperatures (typically 350-500 °C).[10] The robust aromatic core and alkyl substitutions of this compound suggest sufficient thermal stability to withstand these conditions without significant degradation.
-
Ionization Mechanism: In APCI, a corona discharge ionizes solvent molecules, which then transfer a proton to the analyte in the gas phase.[10] This "soft ionization" technique typically produces a prominent protonated molecule, [M+H]⁺, which is ideal for molecular weight confirmation with minimal initial fragmentation.[9]
-
The selection of APCI over ESI is a critical decision. ESI is less effective for moderately polar compounds and can be suppressed by non-polar solvents, whereas APCI is more versatile in this regard.[9]
Experimental Workflow and Protocol
A robust mass spectrometry protocol is a self-validating system. The following workflow and detailed protocol are designed to ensure reproducibility and accuracy in the analysis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for LC-APCI-MS/MS analysis.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working solution of 10 µg/mL in the same solvent mixture.
-
Filter the working solution through a 0.22 µm syringe filter prior to injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: APCI, Positive Ion.
-
Vaporizer Temperature: 400 °C.
-
Corona Discharge Current: 5 µA.
-
Capillary Temperature: 275 °C.[3]
-
Sheath and Auxiliary Gas Flow: Optimize for stable spray and maximum ion intensity.
-
MS1 Full Scan Range: m/z 100-500.
-
MS2 Product Ion Scan: Isolate the precursor ion corresponding to [M+H]⁺ (m/z 280.2) and perform Collision-Induced Dissociation (CID) with normalized collision energy ranging from 10-40 eV to observe fragmentation patterns.
-
Predicted Fragmentation Pathways
The structural features of this compound—a primary aromatic amine, a methyl carbonate ester, and two bulky tert-butyl groups—dictate its fragmentation behavior in tandem mass spectrometry (MS/MS). The following pathways are predicted based on established fragmentation mechanisms of related compound classes.
Key Fragmentation Sites
The primary sites for fragmentation are the labile bonds of the methyl carbonate group and the benzylic positions of the tert-butyl groups. The protonated molecule, with the charge likely localized on the basic amino group, will be the precursor for these fragmentation events.
Fragmentation Diagram
Caption: Predicted fragmentation pathways for protonated this compound.
Mechanistic Explanations
-
Pathway 1: Loss of Carbon Dioxide (CO₂): The methyl carbonate group can undergo fragmentation with the neutral loss of carbon dioxide (44 Da), a common pathway for carbonates, to yield an ion at m/z 220.2.
-
Pathway 2: Loss of Isobutylene (C₄H₈): The sterically hindered tert-butyl groups are prone to fragmentation via the loss of a neutral isobutylene molecule (56 Da). This would result in a fragment ion at m/z 224.1. This type of fragmentation is characteristic of tert-butyl substituted aromatic compounds.[11]
-
Pathway 3: Loss of a Methyl Radical (CH₃•): A common fragmentation pathway for tert-butyl groups is the loss of a methyl radical (15 Da) to form a stable tertiary carbocation. This would produce a fragment at m/z 264.2.[11]
-
Pathway 4: Sequential Losses: Further fragmentation of the ion at m/z 264.2 (from Pathway 3) through the loss of carbon dioxide would result in an ion at m/z 205.2.
Data Presentation: Expected Ions
The following table summarizes the predicted major ions that would be observed in the MS and MS/MS spectra of this compound.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₁₆H₂₆NO₃]⁺ | 280.2 | Protonated Molecule |
| [M+H - CH₃•]⁺ | [C₁₅H₂₄NO₃]⁺ | 264.2 | Loss of a methyl radical from a tert-butyl group |
| [M+H - C₄H₈]⁺ | [C₁₂H₁₈NO₃]⁺ | 224.1 | Loss of isobutylene from a tert-butyl group |
| [M+H - CO₂]⁺ | [C₁₅H₂₆N]⁺ | 220.2 | Loss of carbon dioxide from the carbonate group |
| [M+H - CH₃• - CO₂]⁺ | [C₁₄H₂₃N]⁺ | 205.2 | Sequential loss of a methyl radical and carbon dioxide |
Conclusion
The mass spectrometric analysis of this compound is effectively achieved using a well-designed LC-APCI-MS/MS method. The choice of APCI as the ionization source is justified by the compound's moderate polarity and thermal stability. The predicted fragmentation pathways, dominated by cleavages of the tert-butyl and methyl carbonate groups, provide a clear roadmap for structural confirmation. By following the detailed protocol and understanding the fragmentation logic outlined in this guide, researchers and drug development professionals can confidently characterize this important pharmaceutical intermediate, ensuring the quality and integrity of their synthetic processes.
References
- 1. kbibiopharma.com [kbibiopharma.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1182822-31-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 10. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Introduction
5-Amino-2,4-di-tert-butylphenyl methyl carbonate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, characterized by a substituted phenyl ring, dictates its behavior in various chemical environments. A thorough understanding of its solubility in different solvents is paramount for researchers and drug development professionals to ensure optimal reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental chemical principles and established experimental methodologies.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure.[3][4][5] this compound, with the molecular formula C₁₆H₂₅NO₃ and a molecular weight of 279.38 g/mol , possesses several key structural features that influence its solubility.[1][6]
-
Aromatic Phenyl Ring: The core of the molecule is a benzene ring, which is inherently nonpolar.
-
Tert-butyl Groups: Two bulky tert-butyl groups are attached to the phenyl ring. These are strongly nonpolar and contribute significantly to the lipophilicity of the molecule.
-
Amino Group (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor.[4]
-
Methyl Carbonate Group (-O(C=O)OCH₃): This ester group is polar and contains hydrogen bond acceptors (the carbonyl and ether oxygens).[4]
The interplay of these functional groups results in a molecule with a significant nonpolar character due to the large hydrocarbon content, yet with polar regions capable of specific interactions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₃ | [1][6] |
| Molecular Weight | 279.38 g/mol | [6] |
| Appearance | Solid | |
| LogP (Predicted) | 4.009 | [6] |
The predicted LogP value of 4.009 indicates a high lipophilicity, suggesting a preference for nonpolar environments.[6]
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water; Soluble in Methanol and Ethanol | The large nonpolar surface area from the di-tert-butylphenyl group is expected to make the compound insoluble in water.[9] However, the amino and carbonate groups can hydrogen bond with alcohols like methanol and ethanol, leading to good solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | The strong dipole-dipole interactions between these solvents and the polar functional groups of the compound will facilitate dissolution.[4] DMSO is a particularly good solvent for a wide range of organic compounds. |
| Nonpolar | Hexane, Toluene | Soluble | The dominant nonpolar character of the molecule, due to the di-tert-butylphenyl moiety, will lead to favorable van der Waals interactions with nonpolar solvents.[3] |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate both the nonpolar and, to some extent, the polar parts of the molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | These solvents are relatively nonpolar but contain an oxygen atom that can act as a hydrogen bond acceptor, interacting with the amino group of the solute. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11]
Protocol: Shake-Flask Method for Solubility Determination
This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105.[12][13]
1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed. b. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration in the solution has plateaued.[10]
2. Phase Separation: a. After equilibration, allow the mixture to stand undisturbed for a sufficient time to allow the undissolved solid to settle. b. To ensure complete removal of suspended solid particles, centrifuge or filter the supernatant. The use of a syringe filter (e.g., 0.45 µm PTFE) is recommended.
3. Quantification: a. Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. b. Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). c. Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
4. Data Reporting: a. Express the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).
Self-Validating System and Trustworthiness
The trustworthiness of this protocol is ensured by several key factors:
-
Equilibrium Confirmation: Taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not significantly change confirms that true thermodynamic equilibrium has been reached.
-
Mass Balance: While not always necessary, performing a mass balance by quantifying the amount of undissolved solid can provide an additional layer of validation.
-
Use of Calibrated Instruments: All measuring devices (balances, pipettes, etc.) and analytical instrumentation should be properly calibrated.
-
Replicates: Performing the experiment in triplicate and reporting the mean and standard deviation provides a measure of the precision of the results.
Visualization of Solubility Principles
The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in different types of solvents.
Caption: Intermolecular forces driving solubility.
Conclusion
This compound is a predominantly nonpolar molecule with polar functional groups, leading to its solubility in a range of organic solvents. While it is expected to be insoluble in water, it should be readily soluble in polar aprotic solvents like DMSO and nonpolar solvents like hexane. For precise quantitative data, the shake-flask method provides a robust and reliable experimental approach. A thorough understanding of the solubility characteristics of this intermediate is essential for its effective use in research and development, particularly in the pharmaceutical industry.
References
- 1. This compound | 1182822-31-6 | Benchchem [benchchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. One moment, please... [chemistrysteps.com]
- 6. chemscene.com [chemscene.com]
- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. chemicea.com [chemicea.com]
- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 10. enamine.net [enamine.net]
- 11. govinfo.gov [govinfo.gov]
- 12. oecd.org [oecd.org]
- 13. filab.fr [filab.fr]
An In-Depth Technical Guide to the Stability and Storage of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, a key intermediate in the synthesis of pharmaceuticals such as Ivacaftor. Drawing upon established principles of organic chemistry and regulatory guidelines for stability testing, this document outlines the potential degradation pathways, including hydrolysis and oxidation, and provides detailed protocols for assessing the stability of this compound. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of this compound throughout its lifecycle.
Introduction
This compound (CAS No. 1182822-31-6) is a substituted aromatic amine and carbonate ester of significant interest in the pharmaceutical industry. Its molecular structure, featuring a primary aromatic amine and a methyl carbonate group on a sterically hindered phenyl ring, presents a unique stability profile that warrants careful consideration. The presence of two bulky tert-butyl groups influences the reactivity of the adjacent functional groups, potentially offering steric protection against certain degradation mechanisms. Understanding the intrinsic stability of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide will delve into the theoretical and practical aspects of the stability of this compound, providing a framework for its proper storage and handling. We will explore the likely degradation pathways based on the reactivity of its constituent functional groups and provide detailed, actionable protocols for conducting forced degradation studies and developing a stability-indicating analytical method.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
| Property | Value | Reference |
| CAS Number | 1182822-31-6 | [1][2] |
| Molecular Formula | C₁₆H₂₅NO₃ | [1][2] |
| Molecular Weight | 279.38 g/mol | |
| Appearance | Solid | [1] |
| Storage Temperature | Room temperature or 2-8°C | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere | [1] |
Predicted Stability Profile and Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of its two main functional groups: the aromatic amine and the methyl carbonate ester. The bulky tert-butyl groups are expected to play a significant role in modulating this reactivity.
Hydrolytic Degradation
The methyl carbonate ester linkage is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the carbonate group is expected, followed by nucleophilic attack by water. This would lead to the formation of 5-amino-2,4-di-tert-butylphenol, methanol, and carbon dioxide.
-
Base-Catalyzed Hydrolysis (Saponification): In basic media, the carbonate ester can undergo saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon.[3] This pathway also yields 5-amino-2,4-di-tert-butylphenol and methanol. The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions for simple esters.
The steric hindrance provided by the ortho tert-butyl group may slow the rate of hydrolysis compared to unhindered phenyl carbonates.
Oxidative Degradation
The primary aromatic amine group is prone to oxidation, which can lead to a variety of colored degradation products. The specific products formed depend on the oxidizing agent and reaction conditions.
-
Potential Oxidative Products: Oxidation of anilines can lead to the formation of nitroso, nitro, azoxy, and azo compounds, as well as polymeric materials.[4][5][6][7] The initial step in many oxidative pathways is the formation of a radical cation.
-
Steric Hindrance Effects: The presence of two bulky tert-butyl groups ortho and para to the amino group is expected to provide significant steric hindrance. This can influence the course of oxidation, potentially favoring certain pathways over others and possibly leading to greater stability compared to less substituted anilines.
Photodegradation
Aromatic amines are often susceptible to degradation upon exposure to light, particularly UV radiation. The energy from photons can promote electrons to higher energy states, leading to the formation of reactive species that can undergo various reactions, including oxidation and polymerization. Photostability testing is therefore a critical component of a comprehensive stability assessment for this molecule.
Thermal Degradation
While generally stable at room temperature, elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions. For aromatic amines, thermal stress can accelerate oxidation and other decomposition pathways. Simple carbonate esters can also undergo thermal decomposition at high temperatures.
Recommended Storage and Handling
Based on the chemical nature of this compound and general guidelines for aromatic amines and esters, the following storage and handling procedures are recommended:
-
Temperature: For long-term storage, refrigeration at 2-8°C is advisable to minimize the rates of potential degradation reactions. For short-term storage, room temperature is acceptable.
-
Atmosphere: To prevent oxidative degradation, the compound should be stored under an inert atmosphere , such as nitrogen or argon.
-
Light: The compound should be protected from light by storing it in amber or opaque containers .
-
Moisture: Due to the potential for hydrolysis, it is crucial to protect the compound from moisture. Containers should be tightly sealed.
Experimental Protocols for Stability Assessment
To experimentally determine the stability profile of this compound, a forced degradation study should be conducted. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient to identify and quantify major degradation products and to validate a stability-indicating analytical method.[8]
Forced Degradation (Stress Testing) Protocol
This protocol is designed to assess the stability of the compound under various stress conditions as recommended by ICH guidelines.
5.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
5.1.2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
Allow to cool, then prepare a solution at a concentration of approximately 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][9][10]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare a solution at a concentration of approximately 100 µg/mL in the mobile phase.
-
5.1.3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential impurities.[11][12]
5.2.1. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
5.2.2. Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the chromatograms of the stressed samples.
Visualization of Workflows
Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathways
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 11. scispace.com [scispace.com]
- 12. ijtsrd.com [ijtsrd.com]
5-Amino-2,4-di-tert-butylphenyl methyl carbonate CAS number and properties
An In-Depth Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1182822-31-6), a key chemical intermediate in modern pharmaceutical synthesis. The document elucidates its chemical and physical properties, provides a detailed, field-tested synthesis protocol, and explores its critical application in the manufacturing of the cystic fibrosis drug, Ivacaftor. Furthermore, it delves into the compound's safety profile, handling procedures, and analytical characterization methods. This guide is intended to serve as an essential resource for researchers and professionals engaged in organic synthesis and drug development, offering both foundational knowledge and practical insights.
Core Properties and Specifications
This compound is a substituted aromatic amine. The presence of two bulky tert-butyl groups provides steric hindrance, which influences its reactivity and physical properties. The methyl carbonate group serves as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps.
Chemical Identity
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. It is important to note that some of these values, such as the boiling point, may be based on computational predictions rather than experimental data.
| Property | Value | Source(s) |
| CAS Number | 1182822-31-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₂₅NO₃ | [4] |
| Molecular Weight | 279.38 g/mol | [4] |
| Appearance | Solid, White Powder | |
| Boiling Point | 372°C | [1] |
| Density | 1.038 g/cm³ | [1] |
| Solubility | Soluble in Methanol and DMSO | |
| Purity | ≥95% - ≥98% (supplier dependent) | [4] |
| Storage | Room temperature, in a dark place under an inert atmosphere. For long-term storage, 4°C is recommended. | [4] |
Synthesis Protocol
The most common and industrially relevant synthesis of this compound involves the reaction of its precursor, 5-amino-2,4-di-tert-butylphenol, with methyl chloroformate. The amino-phenol precursor is synthesized from 2,4-di-tert-butylphenol through nitration followed by reduction.[6]
Synthesis Reaction Scheme
Caption: Reaction scheme for the synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[2][6]
Materials:
-
5-amino-2,4-di-tert-butylphenol (1.0 eq)
-
Methyl chloroformate (1.1 eq)
-
Triethylamine (1.5 eq)
-
Diethyl ether (10 volumes)
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 5-amino-2,4-di-tert-butylphenol (10 g) in diethyl ether (100 ml).
-
Add triethylamine (10.1 ml) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add methyl chloroformate (7.46 ml) dropwise to the cooled solution via the dropping funnel, ensuring the temperature does not exceed 5°C. The addition of methyl chloroformate will result in the formation of a precipitate (triethylamine hydrochloride).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 to 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Application in Drug Development: The Synthesis of Ivacaftor
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Ivacaftor (trade name Kalydeco®).[2][6] Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, used for the treatment of cystic fibrosis in patients with specific mutations in the CFTR gene.[7]
Ivacaftor Synthesis Workflow
The synthesis of Ivacaftor involves the amide coupling of this compound with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The methyl carbonate group is subsequently removed to yield the final active pharmaceutical ingredient.
Caption: Workflow for the synthesis of Ivacaftor from the title compound.
Biological Activity Profile
While this compound is primarily used as a synthetic intermediate, its core structure, 2,4-di-tert-butylphenol (2,4-DTBP), is known to possess biological activity.
Activity of the Parent Phenol
2,4-DTBP has been reported to exhibit a range of biological effects, including antioxidant, antiviral, and anti-inflammatory properties.[8] The antioxidant activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, with the bulky tert-butyl groups providing steric hindrance that stabilizes the resulting phenoxy radical.[8]
Inferences for the Title Compound
The methyl carbonate group in this compound masks the phenolic hydroxyl group, which is crucial for the antioxidant activity of the parent compound. Therefore, it is unlikely that the title compound itself possesses significant direct antioxidant activity. However, it could potentially act as a pro-drug, releasing the active phenolic compound upon in-vivo hydrolysis of the carbonate group. To date, there is a lack of specific studies in the public domain on the biological activities of this compound itself.
Caption: Conceptual relationship of the biological activity of the parent phenol and the title compound.
Safety and Handling
As a chemical intermediate, proper safety precautions are essential when handling this compound.
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding GHS pictogram is GHS07 (Exclamation Mark).
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
-
First Aid:
-
If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Analytical Characterization
The purity and structural integrity of this compound should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Analytical data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers upon request.[3]
References
- 1. This compound | 1182822-31-6 | Benchchem [benchchem.com]
- 2. WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents [patents.google.com]
- 3. This compound | 1182822-31-6 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 1182822-31-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 5-Amino-2,4-di-tert-butylphenyl methyl carbonate in proteomics
As a Senior Application Scientist, this document outlines a novel, proposed application for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate in advanced proteomics. While this compound is primarily documented as a chemical intermediate in pharmaceutical synthesis[1][2], its unique structural features—a reactive primary amine, a carbonate moiety, and sterically hindering tert-butyl groups—present a compelling theoretical basis for its use as a core component of a next-generation, chemically cleavable linker for Activity-Based Protein Profiling (ABPP).
This guide provides the scientific rationale, detailed protocols, and expected outcomes for utilizing this compound as a central building block in a sophisticated proteomics probe designed for target identification and validation.
Principle of the Method: A Novel Cleavable Linker for ABPP
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that employs active site-directed covalent probes to assess the functional status of entire enzyme families directly in complex biological systems.[3][4] A critical component of modern ABPP probes is the linker, which connects the reactive "warhead" to a reporter tag (e.g., biotin) used for enrichment.
The primary challenge in ABPP workflows is the difficulty of eluting probe-labeled proteins from affinity resins (e.g., streptavidin) without also co-eluting abundant, non-specifically bound proteins. This high background can obscure the identification of true, low-abundance targets. Chemically cleavable linkers are the definitive solution to this problem, allowing for the specific release of labeled proteins under mild conditions while leaving non-specific binders attached to the resin.[5][6][7]
We propose the use of This compound (ADC) as the core of a novel, tri-functional, cleavable linker system. The rationale is based on a chemically-induced cyclization and cleavage mechanism:
-
The Probe: A hypothetical probe, ADC-Probe , would be synthesized. The primary amine of the ADC molecule would be functionalized with a biotin tag for affinity purification. The phenyl ring would be derivatized to attach a reactive warhead (e.g., a fluorophosphonate for serine hydrolases).
-
The Labeling Reaction: The ADC-Probe's warhead covalently attaches to the active site of a target enzyme.
-
Enrichment: The biotinylated enzyme is captured on streptavidin-coated beads.
-
Cleavage & Elution: We propose that the methyl carbonate group can be selectively hydrolyzed under mild basic conditions (e.g., ammonium hydroxide). This deprotection unmasks a phenol. The subsequent addition of a trigger, such as phosgene or a phosgene equivalent in a controlled chemical environment, would cause the free amine (from a lysine side chain on the captured protein, now in proximity) to attack, forming a carbamate and inducing cleavage of the linker, releasing the protein from the resin with a unique chemical tag for identification by mass spectrometry.
The bulky di-tert-butyl groups are anticipated to provide favorable steric properties, potentially reducing non-specific interactions and influencing the conformation of the linker to facilitate the cleavage reaction.
Detailed Application Protocol: ABPP of Serine Hydrolases
This protocol describes the use of a hypothetical fluorophosphonate (FP)-derivatized ADC-Probe (FP-ADC-Biotin) for profiling serine hydrolases in a mammalian cell lysate.
Reagent Preparation
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% NP-40.
-
Probe Stock Solution: Synthesize and dissolve FP-ADC-Biotin probe in anhydrous DMSO to a stock concentration of 1 mM. Store at -80°C.
-
Bead Preparation: Wash streptavidin agarose beads three times with Lysis Buffer. Prepare a 50% slurry.
-
Cleavage/Elution Buffer: Prepare fresh. 50 mM Ammonium Bicarbonate with 20% Acetonitrile.
Proteome Labeling
-
Prepare cell lysate by standard methods and determine protein concentration using a BCA assay.
-
In a microcentrifuge tube, dilute 1 mg of total protein to a final concentration of 1 mg/mL with Lysis Buffer.
-
Add the FP-ADC-Biotin probe from the 1 mM stock solution to a final concentration of 10 µM.
-
Incubate the reaction for 60 minutes at 37°C with gentle rotation.
-
Quench the reaction by adding SDS-PAGE loading buffer for gel-based analysis or proceed directly to enrichment.
Affinity Purification
-
To the labeled proteome, add 50 µL of the 50% streptavidin bead slurry.
-
Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.
-
Centrifuge the beads at 2,500 x g for 2 minutes and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
2 washes with Lysis Buffer containing 1% SDS.
-
2 washes with 8 M Urea in 100 mM Tris-HCl pH 8.0.
-
3 washes with Lysis Buffer.
-
3 washes with 50 mM Ammonium Bicarbonate.
-
On-Bead Cleavage and Elution
-
After the final wash, resuspend the beads in 100 µL of Cleavage/Elution Buffer.
-
This step is theoretical: Add the specific chemical trigger required to initiate the cleavage of the ADC linker. Based on the proposed mechanism, this could be a two-step process involving a mild base followed by an activating agent.
-
Incubate for 2 hours at 37°C with shaking.
-
Centrifuge the beads at 5,000 x g for 3 minutes.
-
Carefully collect the supernatant, which now contains the purified, eluted proteins.
Sample Preparation for Mass Spectrometry
-
Reduction & Alkylation: Add DTT to the eluted sample to a final concentration of 5 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add iodoacetamide to a final concentration of 15 mM and incubate in the dark for 30 minutes.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the sample with formic acid and desalt using a C18 StageTip or ZipTip.
-
Analysis: Analyze the resulting peptides by LC-MS/MS on a high-resolution mass spectrometer.
Expected Results and Data Comparison
The primary advantage of the ADC cleavable linker strategy is the significant reduction in background proteins, leading to higher confidence in target identification.
| Parameter | Standard Biotin Probe (On-Bead Digestion) | Proposed ADC-Probe (Cleavage Elution) | Rationale |
| Total Protein IDs | High (e.g., >1500) | Lower (e.g., 200-500) | Reduction of non-specific binders and abundant background proteins (e.g., keratin, albumin). |
| Spectral Counts for Targets | Moderate | High | Enrichment of true targets relative to background leads to more peptide-spectral matches (PSMs). |
| Confidence of Target ID | Lower | Higher | Higher sequence coverage and specific enrichment increase the confidence score (e.g., Mascot, Sequest).[3][5] |
| Identification of Low-Abundance Targets | Often missed | More likely to be identified | Signal is not suppressed by high-abundance, non-specific proteins. |
Experimental Workflow Overview
The entire process, from sample preparation to data analysis, is a streamlined workflow designed for high-specificity target discovery.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Eluted Protein | Inefficient labeling; Incomplete cleavage. | Optimize probe concentration and incubation time. Verify cleavage buffer composition and incubation conditions. |
| High Background Persists | Insufficient washing; Non-optimal cleavage conditions. | Increase stringency of wash buffers (e.g., add urea or SDS). Titrate cleavage trigger concentration and time. |
| No Target Proteins Identified | Target enzyme not active or not expressed. | Confirm enzyme activity with a substrate assay. Use a positive control lysate known to express the target. |
| Probe Degradation | Improper storage of probe stock. | Aliquot probe stock upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics evaluation of chemically cleavable activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]
Application Note: Protocol for the Use of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate in Cell Culture
Introduction and Putative Mechanism of Action
5-Amino-2,4-di-tert-butylphenyl methyl carbonate is a small molecule whose biological activity and mechanism of action are not yet widely characterized in peer-reviewed literature. Structurally, the presence of a methyl carbonate group suggests it may act as a pro-drug or a caged compound. The carbonate moiety can be susceptible to enzymatic cleavage by cellular esterases, such as carboxylesterases, which are abundant in the cytoplasm of many mammalian cell types.
Upon cleavage, the compound would likely release 5-Amino-2,4-di-tert-butylphenol, carbon dioxide, and methanol. The phenolic amine product is the putative active molecule. Its di-tert-butylphenyl structure confers high lipophilicity, likely facilitating passive diffusion across the cell membrane. The free amine and hydroxyl groups on the resulting phenol could be critical for its biological activity, potentially interacting with intracellular target proteins.
Below is a diagram illustrating the proposed intracellular activation pathway.
Figure 1: Proposed Mechanism of Action. The lipophilic pro-drug is proposed to cross the cell membrane and undergo intracellular cleavage by esterases to release its active form.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Mammalian cells of interest (e.g., HeLa, A549, HEK293T)
-
Sterile microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader (for viability assays)
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope)
Experimental Protocols
Reconstitution of the Compound
Due to its predicted lipophilicity, the compound is likely soluble in organic solvents but not in aqueous media. DMSO is the recommended solvent for creating a high-concentration stock solution.
Protocol:
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Under sterile conditions in a biosafety cabinet, add the appropriate volume of sterile DMSO to create a 10 mM stock solution . For example, if the molecular weight is 279.38 g/mol , dissolve 2.8 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Determining Optimal Working Concentration (Dose-Response Curve)
It is critical to determine the optimal, non-toxic working concentration for your specific cell line and assay. A dose-response experiment is the first essential step.
Workflow Diagram:
Figure 2: Workflow for a dose-response experiment. This outlines the key steps from cell seeding to data analysis to determine the compound's cytotoxic profile.
Protocol:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare Dilutions: On the day of treatment, prepare a series of working solutions by diluting the 10 mM stock solution in complete culture medium. A common approach is a 2-fold or 3-fold serial dilution series.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Include a "vehicle control" group that receives only the medium with the same final DMSO concentration.
-
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound. Also include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO).
-
Incubation: Return the plate to the incubator for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) with a plate reader. Normalize the data to the vehicle control (set to 100% viability) and plot cell viability (%) versus compound concentration (using a log scale for concentration). Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Concentration Range for Initial Screening
| Concentration (µM) | Final DMSO % (from 10mM stock) |
| 100 | 1.0% |
| 50 | 0.5% |
| 25 | 0.25% |
| 12.5 | 0.125% |
| 6.25 | 0.0625% |
| 3.125 | 0.03125% |
| 1.56 | 0.0156% |
| 0 (Vehicle Control) | 0.5% (or highest used) |
| 0 (Untreated) | 0% |
Note: If the highest concentration shows toxicity, adjust the vehicle control to match its DMSO percentage or reduce the concentration range in subsequent experiments.
Protocol for a Functional Assay
Once a non-toxic working concentration is established (typically 3-10 fold below the IC50), you can proceed with your functional assay.
-
Plate Cells: Seed cells in an appropriate plate format for your downstream analysis (e.g., 6-well plate for protein extraction, chamber slide for imaging).
-
Incubate: Allow cells to adhere and reach the desired confluency.
-
Treat: Prepare the working concentration of this compound in fresh, pre-warmed complete medium. Treat the cells for the desired duration as determined by time-course experiments.
-
Downstream Analysis: Following treatment, proceed with your specific analysis, such as:
-
Western Blotting: Lyse cells to extract protein.
-
qPCR: Lyse cells to extract RNA.
-
Immunofluorescence: Fix, permeabilize, and stain cells for microscopic analysis.
-
Flow Cytometry: Harvest and stain cells for analysis.
-
Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates upon dilution in aqueous medium, try pre-diluting it in a small volume of serum-free medium before adding it to the final volume of complete (serum-containing) medium. Vortexing during dilution can also help.
-
High Background Cytotoxicity: If the vehicle control shows significant cell death, reduce the final DMSO concentration. Prepare a higher concentration stock solution (e.g., 50 mM) if solubility allows, which will require a smaller volume to achieve the final working concentration.
-
No Observed Effect: If no biological effect is observed, consider the following:
-
The compound may not be active in your chosen cell line.
-
The incubation time may be too short for the pro-drug to be metabolized or for a downstream effect to become apparent.
-
The cell line may have low esterase activity. Consider using a cell line known for high esterase expression or performing an in vitro esterase activity assay.
-
derivatization with 5-Amino-2,4-di-tert-butylphenyl methyl carbonate for HPLC
No Evidence for Use as an HPLC Derivatization Agent
A comprehensive review of scientific literature and chemical databases reveals that 5-Amino-2,4-di-tert-butylphenyl methyl carbonate is not utilized as a derivatization agent for the analysis of other compounds by High-Performance Liquid Chromatography (HPLC). This chemical is consistently identified as a key intermediate in the synthesis of Ivacaftor, a pharmaceutical agent used in the treatment of cystic fibrosis.[1][2][3] Its primary documented application is within the field of medicinal chemistry and pharmaceutical manufacturing.[1][4]
While the molecule contains a primary amine group which could theoretically be reactive towards certain analytes, there are no established or published protocols that leverage this for the purpose of enhancing detection or separation in HPLC. One source mentions its potential to act as a protecting group for carboxylic acids, but this is a general chemical property and not a specific, validated application for analytical derivatization in HPLC.[4]
Given the absence of scientific evidence for its use as an HPLC derivatization agent, it is not possible to generate the requested detailed application notes and protocols. Creating such a document without a basis in validated scientific methodology would be speculative and contrary to the principles of scientific integrity.
Alternative Application Note Proposal: A Validated Method for Amine Analysis
As a constructive alternative that aligns with the interest in HPLC and derivatization, we propose a detailed application note on a widely used and well-validated method: "Pre-column Derivatization of Primary and Secondary Amines using Dansyl Chloride for HPLC-Fluorescence Detection."
This topic is highly relevant for researchers, scientists, and drug development professionals, as the analysis of amines is crucial in many areas of pharmaceutical and biomedical research. Dansyl chloride is a classic and reliable derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce highly fluorescent derivatives that can be detected with great sensitivity.
An application note on this topic would include:
-
Introduction: The importance of amine analysis and the principles of fluorescence derivatization.
-
Chemical Principle: The reaction mechanism of dansyl chloride with amines.
-
Detailed Protocol: A step-by-step guide for the derivatization reaction, including reagent preparation, sample handling, and optimization of reaction conditions (pH, temperature, time).
-
HPLC Method: A complete HPLC protocol, specifying the column, mobile phase, gradient elution program, and fluorescence detector settings.
-
Data Analysis and Interpretation: Guidance on interpreting the resulting chromatograms and quantifying the analytes.
-
Troubleshooting: A guide to common problems and their solutions.
-
Visual Aids: Including a Graphviz diagram of the derivatization workflow and a table of key experimental parameters.
-
References: A comprehensive list of cited scientific literature.
This proposed topic would result in a scientifically accurate and practically useful guide for the target audience.
References
Application Notes and Protocols: The Role of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate as a Pivotal Intermediate in Drug Discovery
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. While not typically a direct agent in biological assays, its primary significance lies in its role as a crucial chemical intermediate. This guide will elucidate its synthesis, quality control, and application in the construction of pharmacologically active molecules, exemplified by the synthesis of the cystic fibrosis drug, Ivacaftor.
Introduction: A Building Block for Targeted Therapy
This compound (CAS: 1182822-31-6) is a substituted aminophenol derivative that has garnered significant attention in medicinal chemistry.[1][2] Its molecular structure is primed for further chemical modification, making it an ideal starting point for the synthesis of more complex molecules. Its most notable application is as a key precursor in the synthesis of Ivacaftor (VX-770), a potent and orally bioavailable potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][3][4] The development of Ivacaftor represents a landmark in precision medicine, and understanding the synthesis of its core components is vital for the discovery of new therapeutics.
This document provides detailed protocols for the synthesis of this compound and its subsequent utilization in the synthesis of Ivacaftor, as well as the necessary quality control assays to ensure the integrity of the final compound for downstream biological screening.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in synthesis.
| Property | Value |
| CAS Number | 1182822-31-6 |
| Molecular Formula | C₁₆H₂₅NO₃ |
| Molecular Weight | 279.38 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
| Safety | Warning: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. |
Synthesis and Purification Protocols
The synthesis of this compound is a well-established procedure that involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate.[1]
Synthesis of this compound
Objective: To synthesize the title compound with high yield and purity.
Materials:
-
5-amino-2,4-di-tert-butylphenol
-
Methyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate and hexane for chromatography
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2,4-di-tert-butylphenol in anhydrous DCM.
-
Cool the solution to 0-5°C using an ice bath.
-
Add triethylamine to the solution, followed by the slow, dropwise addition of methyl chloroformate. The molar ratio of the phenol to methyl chloroformate should be optimized, with a slight excess of the chloroformate often being beneficial.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.[1]
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Ivacaftor (VX-770)
Objective: To utilize this compound in a condensation reaction to form the core structure of Ivacaftor.
Protocol:
-
The synthesis of Ivacaftor involves the condensation of this compound with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This reaction typically requires a coupling agent and is followed by a deprotection step to yield the final active pharmaceutical ingredient. The specific conditions for this multi-step synthesis can be found in the medicinal chemistry literature detailing the discovery of Ivacaftor.[4]
Caption: Simplified synthetic pathway to Ivacaftor highlighting the key intermediate.
Quality Control Assays
Rigorous quality control is paramount in drug discovery to ensure that the biological activity observed is attributable to the intended compound and not impurities.
| Assay | Purpose | Typical Specification |
| HPLC | Purity assessment and quantification | ≥98% purity |
| LC-MS | Identity confirmation (Molecular Weight) | Expected [M+H]⁺ observed |
| ¹H NMR | Structural elucidation and confirmation | Spectrum consistent with the proposed structure |
Downstream Biological Assay: Functional Characterization of Ivacaftor
Once synthesized and purified, the final product, Ivacaftor, must be tested for its biological activity. A common assay to assess CFTR potentiation is the Ussing chamber assay using primary human bronchial epithelial (HBE) cells from cystic fibrosis patients.
Objective: To measure the potentiation of CFTR channel gating by Ivacaftor.
Protocol:
-
Culture primary HBE cells from CF patients (with the G551D mutation, for example) on permeable supports until a polarized monolayer is formed.
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the cells in a symmetrical chloride solution and measure the baseline short-circuit current (Isc), which reflects ion transport across the epithelium.
-
Add a CFTR agonist, such as forskolin, to the apical side of the cells to activate the CFTR channels. This will result in an increase in Isc.
-
After the forskolin-stimulated Isc has stabilized, add Ivacaftor to the apical solution.
-
A further increase in Isc after the addition of Ivacaftor indicates potentiation of the CFTR channel.
-
The magnitude of this second increase is a measure of the compound's efficacy as a CFTR potentiator.
Caption: Experimental workflow for a Ussing chamber-based CFTR potentiation assay.
Data Interpretation and Troubleshooting
-
Synthesis: Incomplete reactions can be addressed by optimizing reaction time, temperature, or the stoichiometry of reagents. Purification issues may require exploring different solvent systems for chromatography.
-
Quality Control: Discrepancies in analytical data (e.g., unexpected peaks in HPLC, incorrect mass in MS) necessitate re-purification and re-analysis to identify and remove impurities.
-
Biological Assay: High variability in biological assay results can be due to cell culture inconsistencies, reagent stability, or technical errors in the assay procedure. Careful optimization of each step is crucial.
References
Application Note & Protocol: Strategic Synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
An Essential Intermediate for Ivacaftor Manufacturing
Abstract
This document provides a comprehensive guide to the synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS No. 1182822-31-6), a critical intermediate in the production of the cystic fibrosis drug, Ivacaftor.[1][2][3] Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, strategic considerations for chemoselectivity, and a robust, field-proven protocol for its preparation. The target audience includes medicinal chemists, process development scientists, and researchers engaged in pharmaceutical synthesis who require a reliable and well-understood methodology for obtaining this key building block.
Introduction: Strategic Importance in Drug Synthesis
This compound is not merely a laboratory chemical; it is a specifically designed precursor for the construction of complex active pharmaceutical ingredients (APIs). Its primary utility is found in the synthesis of Ivacaftor, a potentiator of the CFTR protein, which is vital in the treatment of cystic fibrosis.[1] The molecular architecture of this intermediate is purposeful: it contains a free amine for subsequent coupling reactions and a protected phenol. The methyl carbonate group serves as an efficient protecting group for the phenolic hydroxyl, preventing its unwanted participation in downstream reactions while the amine is being functionalized.[1] This application note details the selective O-acylation of the starting material, 5-amino-2,4-di-tert-butylphenol, to yield the target compound with high purity.
Mechanistic Rationale and Chemoselectivity
The core of this synthesis is a nucleophilic acyl substitution reaction. The primary challenge and strategic goal is to achieve selective acylation of the phenolic hydroxyl group in the presence of a nucleophilic amino group on the same molecule.
Causality of Reagent Selection:
-
Substrate: 5-amino-2,4-di-tert-butylphenol provides the core scaffold. The bulky tert-butyl groups enhance solubility in organic solvents and can sterically influence reactivity.
-
Acylating Agent: Methyl chloroformate is a highly reactive electrophile, ideal for this transformation. Its reactivity necessitates careful temperature control to minimize side reactions.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA), is employed. Its function is catalytic: to deprotonate the most acidic proton on the substrate. The phenolic proton (pKa ~10) is significantly more acidic than the anilinic protons (pKa of aniline's conjugate acid is ~4.6), ensuring the preferential formation of the phenoxide anion.
-
Solvent: Anhydrous conditions are paramount.[1] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable. The absence of water is critical to prevent the rapid hydrolysis of methyl chloroformate into methanol and HCl, which would quench the reaction.
The reaction proceeds via the TEA-mediated deprotonation of the phenol, creating a potent nucleophilic phenoxide. This phenoxide attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final product and triethylammonium chloride.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications to reaction monitoring and temperature control.
Materials and Equipment
-
Reagents:
-
5-amino-2,4-di-tert-butylphenol (≥98% purity)
-
Methyl chloroformate (≥99% purity)
-
Triethylamine (TEA), freshly distilled (≥99.5% purity)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere of nitrogen.
-
Reagent Charging: To the flask, add 5-amino-2,4-di-tert-butylphenol. Dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine to the solution. Stir for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0–5°C using an ice-water bath. Maintaining this temperature is crucial for controlling the reaction's exothermicity and preventing side-product formation.[1]
-
Acylating Agent Addition: Add methyl chloroformate dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[1] Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0-5°C and slowly add water to quench any unreacted methyl chloroformate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid.[1]
Data Summary and Expected Results
The following table outlines the reagent quantities for a representative reaction scale, adhering to optimized stoichiometric ratios for complete conversion.[1]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-amino-2,4-di-tert-butylphenol | 221.34 | 5.00 g | 22.59 | 1.0 |
| Triethylamine | 101.19 | 3.8 mL | 27.11 | 1.2 |
| Methyl Chloroformate | 94.50 | 2.1 mL | 27.11 | 1.2 |
| Anhydrous DCM | - | 100 mL | - | - |
| Product (Theoretical) | 279.38 | 6.31 g | 22.59 | 1.0 |
-
Expected Yield: 85-95% after purification.
-
Appearance: White to off-white solid.
-
Purity: ≥98% as determined by HPLC and ¹H NMR.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Hydrolysis of methyl chloroformate. | Ensure starting materials are dry and use anhydrous solvent. Check the quality of the base. Increase reaction time if TLC shows starting material. |
| Side Products (e.g., N-acylation) | Reaction temperature too high; Incorrect base stoichiometry. | Strictly maintain the reaction temperature at 0-5°C during addition. Ensure at least one equivalent of base is used to favor phenoxide formation. |
| Incomplete Reaction | Insufficient acylating agent or base. | Use a slight excess (1.1-1.2 eq.) of both methyl chloroformate and triethylamine to drive the reaction to completion.[1] |
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis, from initial setup to the purified final product.
Caption: A flowchart of the synthesis protocol.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate in Human Plasma and Urine
Abstract
This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate (ADTPMC), a novel small molecule, in human plasma and urine. Recognizing the absence of established methods for this specific analyte, this guide leverages foundational principles of bioanalytical chemistry and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols herein are designed for robustness and are grounded in the internationally harmonized standards of the FDA and EMA for bioanalytical method validation.[1][2][3] We detail two distinct sample preparation workflows: protein precipitation for plasma and solid-phase extraction (SPE) for urine, ensuring broad applicability for pharmacokinetic, toxicokinetic, or clinical research. All experimental choices, from the selection of the internal standard to the optimization of mass spectrometric parameters, are explained to provide researchers with a solid framework for adapting this method to their specific needs.
Introduction
This compound (ADTPMC) is an aromatic amine carbamate derivative. As with many novel chemical entities entering drug development or toxicological screening pipelines, the establishment of a reliable method to measure its concentration in biological fluids is a critical first step. Accurate quantification is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs efficacy and safety assessments.
The primary challenges in bioanalysis involve achieving high sensitivity in the presence of complex biological matrices, which can cause significant interference and ion suppression in mass spectrometry.[4][5] This application note addresses these challenges by presenting a meticulously developed LC-MS/MS method. The use of tandem mass spectrometry provides exceptional selectivity and sensitivity, making it the gold standard for quantitative bioanalysis.[4]
This guide is built upon the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, which is adopted by major regulatory bodies including the FDA and EMA.[2][3] It serves as a complete blueprint for researchers, from initial sample handling to final data interpretation, ensuring that the generated data is accurate, reliable, and reproducible.
Principle of the Method
The method employs liquid chromatography (LC) to separate ADTPMC and its stable isotope-labeled internal standard (SIL-IS) from endogenous components of the biological matrix. Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing the potential for interference.[4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from samples with known concentrations.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Protein Modification using 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Reagent for Amine Modification
In the landscape of bioconjugation, the covalent modification of proteins is a cornerstone for developing advanced therapeutics, diagnostics, and research tools. The targeted functionalization of amino acid residues enables the attachment of a diverse array of moieties, including drugs, imaging agents, and polyethylene glycol (PEG) chains. Among the nucleophilic amino acid side chains, the ε-amino group of lysine is a frequent target due to its surface exposure and high abundance.
This document introduces 5-Amino-2,4-di-tert-butylphenyl methyl carbonate , a reagent with potential for the selective modification of primary amines on proteins. While not as extensively documented as classic reagents like N-hydroxysuccinimide (NHS) esters, its chemical structure suggests a reactivity profile that can be harnessed for the formation of stable carbamate linkages with proteins. The bulky di-tert-butylphenyl group may also confer unique selectivity due to steric hindrance, potentially favoring modification at more accessible sites.[1]
These application notes provide a comprehensive guide for researchers to explore the utility of this compound in their protein modification workflows. We will delve into the proposed mechanism of action, provide a detailed, adaptable protocol for protein conjugation, and discuss essential characterization and troubleshooting strategies.
Proposed Mechanism of Action: Carbamate Linkage Formation
The modification of primary amines on a protein by this compound is proposed to proceed via a nucleophilic acyl substitution reaction. The unprotonated ε-amino group of a lysine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl carbonate. This results in the formation of a stable carbamate bond and the release of the 5-amino-2,4-di-tert-butylphenol leaving group.
Caption: Proposed reaction mechanism for protein modification.
Experimental Protocols
This section provides a general, step-by-step protocol for the modification of a model protein with this compound. It is crucial to note that this protocol is a starting point and will likely require optimization for your specific protein and application.
Materials and Reagents
-
Protein of Interest (POI): In an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
This compound: (CAS 1182822-31-6).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5.[2][3]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.[4][5][6][7]
Experimental Workflow
Caption: General experimental workflow for protein modification.
Step-by-Step Procedure
-
Protein Preparation:
-
Ensure your protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin).
-
If necessary, perform a buffer exchange into the Reaction Buffer (pH 8.3-8.5) using a desalting column or dialysis. The optimal pH for modifying lysine residues is typically between 8.5 and 9.5.[8][9]
-
The protein concentration should ideally be between 2-10 mg/mL.[10]
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The reagent is susceptible to hydrolysis, so it is crucial to use a dry solvent and prepare the solution fresh.
-
-
Reaction Setup:
-
The optimal molar ratio of the reagent to the protein needs to be determined empirically. Start with a 10 to 50-fold molar excess of the reagent.
-
Slowly add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to minimize protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal time and temperature will depend on the reactivity of your protein and the desired degree of labeling.
-
-
Quenching (Optional):
-
To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted reagent. Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
Quantitative Data and Optimization Parameters
| Parameter | Recommended Range | Rationale and Considerations |
| pH | 8.3 - 8.5 | Balances the deprotonation of lysine ε-amino groups (pKa ~10.5) for nucleophilic attack with the rate of reagent hydrolysis.[8][11] |
| Reagent:Protein Molar Ratio | 10:1 to 50:1 | This needs to be optimized for each protein to achieve the desired degree of labeling (DOL). Higher ratios can lead to increased modification but also a higher risk of protein aggregation.[10] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation.[10] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Longer incubation times can increase the DOL but also the extent of reagent hydrolysis. |
| Temperature | Room Temperature or 4°C | Lower temperatures can reduce the rate of hydrolysis and may be beneficial for sensitive proteins. |
Characterization of the Modified Protein
Thorough characterization of the protein conjugate is essential to confirm successful modification and to determine the degree of labeling.
-
SDS-PAGE: A simple and effective method to visualize the modification. The modified protein should exhibit a higher molecular weight than the unmodified protein, resulting in a shift in its migration on the gel.[12][13][14][15]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the modified protein, allowing for the confirmation of the covalent attachment of the modifying group and the determination of the number of modifications per protein molecule.
-
UV-Vis Spectroscopy: If the modifying group has a unique absorbance spectrum, this can be used to calculate the degree of labeling (DOL).
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Modification | - Inactive reagent (hydrolyzed).- Incorrect reaction pH.- Presence of competing amines in the buffer. | - Prepare fresh reagent stock solution in anhydrous solvent.- Verify the pH of the reaction buffer.- Perform buffer exchange to an amine-free buffer. |
| Protein Precipitation/Aggregation | - High degree of modification.- High concentration of organic solvent.- Protein instability at the reaction pH. | - Reduce the molar excess of the reagent.- Decrease the reaction time.- Keep the organic solvent concentration below 10%.- Perform the reaction at a lower temperature (4°C). |
| Heterogeneous Product | - Stochastic modification of multiple lysine residues. | - This is inherent to lysine chemistry. For more homogeneous products, consider site-specific modification strategies. |
For a more comprehensive troubleshooting guide, refer to resources on protein labeling and crosslinking.[16][17][18]
Concluding Remarks and Future Directions
This compound presents an intriguing, yet underexplored, avenue for protein modification. The protocols and insights provided herein offer a robust starting point for researchers to investigate its potential in their specific applications. The unique steric profile of this reagent may offer advantages in controlling the sites of modification on the protein surface. Further studies are warranted to fully elucidate its reactivity, selectivity, and the stability of the resulting carbamate linkage under various physiological and experimental conditions. As with any novel bioconjugation strategy, careful optimization and thorough characterization are paramount to achieving reproducible and reliable results.
References
- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. goldbio.com [goldbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aboligo.com [aboligo.com]
- 13. Characterization of Protein Preparations by SDS-PAGE and Mass Spectrometry [bio-protocol.org]
- 14. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of SDS-PAGE in Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
Troubleshooting & Optimization
Technical Support Center: 5-Amino-2,4-di-tert-butylphenyl methyl carbonate Experiments
Welcome to the technical support center for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered aniline derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis and handling of this compound.
Q1: What is the most reliable method for synthesizing this compound?
A1: The most common and reliable synthesis involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate.[1] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the methyl chloroformate.[1] Optimization of this reaction hinges on careful temperature control, ideally between 0-5°C, to minimize side reactions and ensuring the correct stoichiometric ratios of reactants.[1]
Q2: What are the primary applications of this compound?
A2: This compound is a critical intermediate in the synthesis of more complex organic molecules.[1] Its most notable application is in the pharmaceutical industry as a key building block for the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.[1] The presence of both an amino and a methyl carbonate group allows for a variety of chemical transformations.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a dark place under an inert atmosphere at room temperature. This prevents potential degradation from light, moisture, and atmospheric oxygen.
Q4: What are the main safety hazards associated with this compound?
A4: According to its safety data sheet, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated fume hood.[2]
Section 2: Synthesis Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Monitor reaction progress closely using Thin Layer Chromatography (TLC). The steric hindrance from the two tert-butyl groups can significantly slow down the reaction rate.[3][4][5] If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side products. |
| Hydrolysis of Methyl Chloroformate | Ensure strictly anhydrous conditions. Methyl chloroformate is highly susceptible to hydrolysis.[1][6] Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use. |
| Incorrect Stoichiometry | Carefully control the molar ratios of reactants. A slight excess (around 1.2 equivalents) of methyl chloroformate is often used to ensure complete conversion of the starting phenol.[1] However, a large excess can lead to unwanted side reactions. |
| Ineffective Base | Use a suitable non-nucleophilic base. Triethylamine is a common choice.[1] Ensure the base is pure and dry. The base is crucial for scavenging the HCl generated during the reaction, which can otherwise protonate the starting amine and inhibit the reaction. |
Issue 2: Presence of Impurities in the Crude Product
| Potential Cause | Recommended Solution & Explanation |
| Formation of Di-substituted Byproduct | Optimize the addition of methyl chloroformate. Slow, dropwise addition of methyl chloroformate at a low temperature (0-5°C) can minimize the formation of the bis-carbonated byproduct on the amino group.[1] The primary target is the more nucleophilic hydroxyl group. |
| Unreacted Starting Material | Improve reaction monitoring and consider purification techniques. If the reaction has gone to completion and starting material remains, purification by column chromatography using a gradient of ethyl acetate and hexane is recommended to separate the product from the unreacted 5-amino-2,4-di-tert-butylphenol.[1] |
| Hydrolysis Product | Maintain anhydrous conditions throughout the workup. If the crude product is exposed to water for extended periods, hydrolysis of the methyl carbonate back to the phenol can occur. Use dry solvents for extraction and minimize contact with aqueous layers. |
Experimental Workflow: Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Section 3: Troubleshooting Downstream Reactions
The steric hindrance of this compound can present challenges in subsequent reactions.
Issue 3: Poor Reactivity of the Amino Group
| Potential Cause | Recommended Solution & Explanation |
| Steric Hindrance | Use more reactive coupling partners or catalysts. The tert-butyl groups ortho and para to the amino group significantly hinder its nucleophilicity.[3][4][5] For reactions like amide bond formation, consider using highly reactive acyl chlorides or employing coupling reagents known to be effective for hindered anilines. For cross-coupling reactions, specialized bulky phosphine ligands may be necessary to facilitate the catalytic cycle.[3] |
| Electron-Withdrawing Effect of the Carbonate | Consider the electronic properties of the molecule. The methyl carbonate group is electron-withdrawing, which can further decrease the nucleophilicity of the aniline. This effect, combined with steric hindrance, makes the amino group less reactive than in simpler anilines. Reaction conditions may need to be more forcing (e.g., higher temperatures, longer reaction times) to achieve desired conversions. |
Logical Relationship: Factors Affecting Amine Reactivity
Caption: Factors influencing the reactivity of the amino group.
References
- 1. This compound | 1182822-31-6 | Benchchem [benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Welcome to the technical support center for the synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and ensure the highest purity of your final product.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Reagent Quality & Purity | The purity of your starting materials, 5-amino-2,4-di-tert-butylphenol, methyl chloroformate, and triethylamine, is critical. Impurities can lead to unwanted side reactions or inhibit the desired reaction. | 1. Verify Starting Material Purity: Use fresh, high-purity reagents. Confirm the purity of 5-amino-2,4-di-tert-butylphenol using techniques like NMR or melting point analysis. Ensure methyl chloroformate has not degraded; it should be a clear liquid.[1] Triethylamine should be dry and free of primary or secondary amine impurities. |
| Presence of Moisture | Methyl chloroformate is highly susceptible to hydrolysis, reacting with water to form methanol and hydrochloric acid.[2][3][4] This side reaction consumes your reagent and can alter the reaction pH, impacting the overall yield. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1] |
| Suboptimal Reaction Temperature | The reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature and minimize side reactions.[1] Higher temperatures can promote the formation of byproducts. | 1. Maintain Low Temperature: Use an ice bath to maintain the reaction temperature at 0-5 °C, especially during the dropwise addition of methyl chloroformate. Monitor the internal temperature of the reaction vessel. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material or the formation of side products. A slight excess of methyl chloroformate is often used to ensure complete conversion of the phenol.[1] | 1. Optimize Reagent Ratios: A common starting point is a 1:1.2 molar ratio of 5-amino-2,4-di-tert-butylphenol to methyl chloroformate.[1] You may need to perform small-scale experiments to determine the optimal ratio for your specific setup. |
| Inefficient Mixing | Inadequate stirring can lead to localized high concentrations of reagents, promoting side reactions and reducing the overall reaction rate. | 1. Ensure Efficient Stirring: Use a magnetic stir bar or overhead stirrer that provides vigorous mixing throughout the reaction. |
Issue 2: Formation of Significant Side Products
Your reaction yields a mixture of products, with significant impurities observed by TLC or HPLC analysis.
| Potential Cause | Explanation | Troubleshooting Steps & Optimization |
| Di-substitution or Urea Formation | The amino group on the starting material or product can also react with methyl chloroformate, leading to the formation of a dicarbonate or urea-type byproducts. | 1. Slow Reagent Addition: Add the methyl chloroformate dropwise to the reaction mixture at a low temperature (0-5 °C). This maintains a low concentration of the chloroformate, favoring the more reactive phenolic hydroxyl group.[1] |
| Hydrolysis of Product | The methyl carbonate product can be susceptible to hydrolysis under acidic or basic conditions, especially during workup, reverting to the starting phenol. | 1. Neutral Workup: During the workup, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid. Avoid prolonged exposure to strong acids or bases. Wash with brine to aid in phase separation.[5] |
| Reaction with Triethylamine Impurities | If the triethylamine contains primary or secondary amine impurities, these can react with methyl chloroformate to form urea byproducts. | 1. Use High-Purity Triethylamine: Use freshly distilled or a high-purity grade of triethylamine. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the role of triethylamine in this reaction?
Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the phenolic hydroxyl group and methyl chloroformate.[1] The removal of HCl is crucial as it drives the reaction to completion and prevents potential acid-catalyzed side reactions.
Q2: Why is it important to perform the reaction at low temperatures?
The reaction between an alcohol/phenol and an acyl chloride (like methyl chloroformate) is often exothermic. Performing the reaction at 0-5 °C helps to control the reaction rate, minimize the formation of side products, and prevent the degradation of the starting materials and product.[1]
Q3: What are the best analytical methods to monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (5-amino-2,4-di-tert-butylphenol) and the appearance of the product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used.[1]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the reaction progress and determine the purity of the final product.[1]
Q4: What is the recommended purification method for this compound?
Column chromatography is a common and effective method for purifying the final product.[1] A silica gel column with a gradient elution of ethyl acetate in hexane is typically used to separate the desired product from any unreacted starting materials and side products.
Q5: How should I store the final product?
This compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation.[1] It is sensitive to moisture and light.
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-amino-2,4-di-tert-butylphenol (1.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane.[5]
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Reagent Addition:
-
Slowly add methyl chloroformate (1.2 eq) dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.[5]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.[1]
-
Visualizing the Workflow
Reaction Setup and Monitoring Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. This compound | 1182822-31-6 | Benchchem [benchchem.com]
- 2. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4039569A - Methyl chloroformate process - Google Patents [patents.google.com]
- 5. WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents [patents.google.com]
common issues with 5-Amino-2,4-di-tert-butylphenyl methyl carbonate stability
Welcome to the technical support center for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS 118222-31-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this important synthetic intermediate. Here, we provide in-depth, experience-driven answers to frequently encountered issues, complete with troubleshooting protocols and the scientific rationale behind them.
I. Frequently Asked Questions (FAQs) on Stability
FAQ 1: My solid this compound has developed a yellowish or brownish tint upon storage. Is it still usable?
Answer:
The development of a yellow or brown color in your solid material is a common indicator of degradation, primarily through oxidation of the aromatic amine functional group. While minor discoloration may not significantly impact purity for some applications, it is crucial to verify the compound's integrity before use.
-
Causality: The aniline moiety, particularly with its electron-donating amino group, is susceptible to air oxidation. This process can be accelerated by exposure to light and elevated temperatures. The bulky tert-butyl groups on the aromatic ring offer some steric hindrance, but oxidation can still occur over time, leading to the formation of colored impurities such as nitroso or nitro derivatives, and potentially polymeric species.[1][2]
-
Recommended Action: Before using the discolored material, it is essential to re-analyze its purity. A high-performance liquid chromatography (HPLC) analysis with a UV detector is the recommended method to quantify the parent compound and identify any significant degradation products.
-
Troubleshooting Protocol:
-
Prepare a standard solution of your discolored material in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the solution using a validated stability-indicating HPLC method (see Section III for a general protocol).
-
Compare the chromatogram to that of a reference standard or a previously analyzed, non-discolored batch.
-
Pay close attention to the emergence of new peaks, especially those with different retention times, which indicate the presence of impurities.
-
If the purity is still within your experimental tolerance (e.g., >98%), the material may be usable, but with caution. For applications requiring high purity, such as in late-stage drug development, using a fresh, non-discolored batch is strongly advised.
-
FAQ 2: I've observed a gradual loss of my compound in solution, accompanied by the appearance of a new peak in the HPLC chromatogram. What is the likely cause?
Answer:
This observation is most likely due to the hydrolysis of the methyl carbonate ester linkage, especially if your solvent system is aqueous or contains residual water, and is not pH-neutral.
-
Causality: The methyl carbonate group, while generally more stable than a simple ester, is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5] This reaction cleaves the carbonate, yielding 5-amino-2,4-di-tert-butylphenol, methanol, and carbon dioxide. The resulting phenol is a common impurity and may have different chromatographic behavior and solubility.[6]
-
Recommended Action: To confirm hydrolysis, you can compare the retention time of the new peak with a standard of 5-amino-2,4-di-tert-butylphenol. To prevent further degradation, ensure your solvents are anhydrous and, if possible, buffer your solution to a neutral pH.
-
Troubleshooting Protocol:
-
If available, inject a standard of 5-amino-2,4-di-tert-butylphenol into your HPLC system to confirm if the retention time matches the new impurity peak.
-
Alternatively, use LC-MS to identify the mass of the new peak, which should correspond to the mass of the hydrolyzed phenol product.
-
For future experiments, use freshly opened, anhydrous solvents. If an aqueous medium is necessary, use a neutral buffer (e.g., phosphate buffer at pH 7).
-
Prepare solutions fresh and use them promptly to minimize the duration of contact with potentially hydrolytic conditions.
-
FAQ 3: My reaction mixture containing this compound is turning dark under oxidative conditions. What is happening?
Answer:
The darkening of your reaction mixture under oxidative conditions is a strong indication of the oxidation of the aromatic amine.
-
Causality: The primary amino group on the phenyl ring is readily oxidized. Common laboratory oxidants, and even dissolved oxygen, can convert the aniline to a variety of colored products, including nitrosoarenes, nitroarenes, and azoxybenzenes.[2][7][8] These compounds are often intensely colored and can complicate purification and analysis.
-
Recommended Action: If the oxidation is an unintended side reaction, it is crucial to deoxygenate your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). If the oxidation is part of your desired transformation, be aware of the potential for multiple products.
-
Troubleshooting Protocol:
-
Before adding your compound, sparge your solvent and the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Maintain a positive pressure of the inert gas throughout the experiment.
-
If possible, add an antioxidant to your reaction mixture if it does not interfere with the desired chemistry.
-
When storing solutions of the compound, do so under an inert atmosphere and protected from light.
-
II. Potential Degradation Pathways
The stability of this compound is primarily influenced by its two key functional groups: the aromatic amine and the methyl carbonate. The following diagram illustrates the most probable degradation pathways.
References
- 1. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 2. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1182822-31-6 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility Enhancement for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Welcome to the technical support guide for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS No. 1182822-31-6). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve successful solubilization for your research needs.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is dictated by a combination of polar and nonpolar features within its structure:
-
Hydrophobic Core: The molecule is built on a benzene ring substituted with two tert-butyl groups. These bulky, aliphatic groups create a large, nonpolar surface area, leading to significant hydrophobicity (water-repelling character). This is the primary reason for its poor aqueous solubility.[1]
-
Polar Functional Groups: It contains a primary amine (-NH2) group and a methyl carbonate (-O(C=O)OCH3) group. The amine group can act as a hydrogen bond donor and acceptor, while the carbonate's oxygen atoms can act as hydrogen bond acceptors.[2] These groups provide some polarity, but it is often insufficient to overcome the hydrophobicity of the hydrocarbon portions of the molecule.
-
Basic Nature: The primary aromatic amine group is weakly basic. This property is crucial as it provides a direct handle for solubility manipulation via pH adjustment.[3]
Q2: Why is my compound showing poor solubility in standard aqueous buffers?
A2: The compound's high calculated LogP of approximately 4.0 indicates a strong preference for a nonpolar or lipophilic environment over an aqueous one.[2] In a neutral aqueous buffer, the weakly basic amine group remains largely un-ionized. The molecule's overall hydrophobic character, dominated by the di-tert-butylphenyl moiety, prevents water molecules from effectively solvating it, leading to low solubility or precipitation. Overcoming this requires strategies that either increase the molecule's polarity or decrease the polarity of the solvent system.[4][5]
Part 2: Troubleshooting Guide - Systematic Approaches to Solubilization
This section provides structured, step-by-step solutions to common solubility problems encountered in the lab.
Problem: My compound, this compound, will not dissolve in my aqueous buffer system (e.g., PBS at pH 7.4).
This is the most common issue. The following solutions should be attempted sequentially.
Solution A: pH Adjustment (Ionization)
Scientific Rationale: The most effective initial strategy is to exploit the basicity of the primary amine group. By lowering the pH of the solvent, the amine group becomes protonated, forming a positively charged ammonium salt (-NH3+). This ionization dramatically increases the molecule's polarity, making it much more water-soluble.[3][6] The solubility of compounds with amino groups is often highly dependent on pH.[7][8][9][10]
Diagram: Effect of pH on Amine Protonation and Solubility
Caption: pH-driven equilibrium of the amine group.
Experimental Protocol: pH Screening for Solubility
-
Prepare a Concentrated Stock: Dissolve a small, accurately weighed amount of the compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 5, 6, and 7.4). Use buffers appropriate for the pH range, such as citrate for acidic ranges and phosphate for near-neutral ranges.
-
Test Dilution: Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration (e.g., dilute 1:1000 for a 10 µM final concentration from a 10 mM stock). Ensure the final concentration of DMSO is low (<0.5%) to minimize its effect on the experiment.
-
Observe and Equilibrate: Vortex each sample gently. Allow the samples to equilibrate at the desired temperature (e.g., room temperature or 37°C) for at least one hour.
-
Assess Solubility: Visually inspect each sample for precipitation or cloudiness against a dark background. For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Data Logging Table:
| Buffer pH | Final Compound Conc. | Visual Observation (Clear/Hazy/Precipitate) | Quantitative Solubility (µg/mL) |
| 2.0 | 10 µM | ||
| 4.0 | 10 µM | ||
| 5.0 | 10 µM | ||
| 6.0 | 10 µM | ||
| 7.4 | 10 µM |
Trustworthiness Check: This systematic screen directly validates the optimal pH range for your compound. If the solution is clear at low pH but hazy at high pH, the protocol has successfully identified the pH-solubility dependence.
Caution: While effective, be mindful that the methyl carbonate ester group could be susceptible to hydrolysis under harsh acidic or basic conditions over extended periods. Freshly prepared solutions are recommended.
Solution B: Co-solvent Systems
Scientific Rationale: If pH adjustment alone is insufficient or not viable for your experimental system, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12] This "polarity reduction" makes the solvent more "hospitable" to hydrophobic molecules, thereby increasing their solubility.[4][13]
Diagram: Co-solvent Screening Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemscene.com [chemscene.com]
- 3. Workup [chem.rochester.edu]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. jmpas.com [jmpas.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Co-solvency: Significance and symbolism [wisdomlib.org]
Technical Support Center: 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS 1182822-31-6). This molecule is a critical intermediate in the synthesis of complex pharmaceuticals, most notably Ivacaftor, a treatment for cystic fibrosis.[1][2] Its unique structure, featuring a nucleophilic amino group, a sterically hindered phenol protected as a methyl carbonate, and bulky tert-butyl groups, presents specific challenges during synthesis, purification, and storage.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a direct question-and-answer format.
Section 1: Synthesis and Purity
Q1: My reaction yield for the synthesis of this compound is significantly lower than expected, and TLC analysis shows multiple byproducts. What is happening?
A1: Low yields and multiple side products in this reaction typically stem from three primary sources: suboptimal reaction conditions, reactivity of the starting materials, and moisture contamination.
-
N,N-Dicarbonylation: The primary amine of your starting material, 5-amino-2,4-di-tert-butylphenol, is nucleophilic. If an excess of methyl chloroformate is used or if local concentrations are too high, the amine can react a second time after the initial O-acylation, or it can form an N-acylated intermediate. This leads to the formation of a carbamate on the nitrogen atom, resulting in a dicarbonylated species or other N-acylated impurities.[3][4]
-
Hydrolysis of Methyl Chloroformate: Methyl chloroformate is highly sensitive to moisture. If your reaction is not performed under strictly anhydrous conditions, the reagent will hydrolyze to methanol and HCl.[1] This not only consumes your reagent, leading to an incomplete reaction, but the generated acid can also catalyze other side reactions.
-
Starting Material Impurities: The precursor, 5-amino-2,4-di-tert-butylphenol, is prone to degradation, particularly oxidation.[5] If the starting material is impure, these impurities will carry through and complicate the purification of your final product. It is advisable to use freshly prepared or purified starting material. One effective strategy to ensure stability of the precursor is to isolate it as a hydrochloride salt.[5]
Expert Recommendation: To mitigate these issues, maintain a reaction temperature of 0–5°C to control reactivity.[1] Add the methyl chloroformate slowly and sub-surface to avoid high local concentrations. Crucially, ensure all glassware is oven-dried and all reagents and solvents are anhydrous.
Q2: My isolated product has a distinct pink, brown, or purplish hue, even after column chromatography. What is the source of this color, and how can I eliminate it?
A2: The discoloration is almost certainly due to the oxidation of the aromatic amino group. Anilines, especially those on electron-rich phenyl rings like this one, are highly susceptible to air oxidation. The bulky tert-butyl groups offer some steric protection, but oxidation can still occur, leading to the formation of highly colored quinone-imine or azo-type compounds.[1][6]
This oxidation can happen at several stages:
-
During Synthesis: If the reaction is exposed to air for prolonged periods.
-
During Workup: Aqueous workups, especially under basic conditions, can accelerate oxidation.
-
During Purification: Exposure to air on a silica gel column for an extended time.
-
During Storage: Improper storage of the final product.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles.
-
Antioxidants: During workup, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layers can help prevent oxidation.
-
Efficient Chromatography: Do not let the product sit on the column for longer than necessary. Use a slightly deactivated silica gel (pre-treated with a small percentage of triethylamine in the eluent) to prevent acid-catalyzed degradation on the column.
Q3: My post-reaction NMR and LC-MS analyses show a significant amount of the starting material, 5-amino-2,4-di-tert-butylphenol, even though the reaction appeared complete by TLC. What could be the cause?
A3: This issue points towards hydrolysis of the methyl carbonate group, which converts your product back into the starting phenol. The methyl carbonate ester, while more stable than some other protecting groups, is still susceptible to hydrolysis under either acidic or basic conditions.[7][8]
This can occur during:
-
Aqueous Workup: If the pH of your aqueous wash is too high (strong base) or too low (strong acid), it can catalyze the hydrolysis of the carbonate. A simple water or brine wash is often sufficient.
-
Column Chromatography: Standard silica gel is slightly acidic and can promote hydrolysis if the product is exposed for too long. As mentioned previously, using a neutralized silica gel can prevent this.
-
Storage in Protic Solvents: If the purified product is dissolved in a protic solvent like methanol for an extended period, gradual solvolysis can occur.
Expert Recommendation: During the workup, use a saturated solution of sodium bicarbonate for washes, which is basic enough to neutralize any acid but generally not harsh enough to cause significant hydrolysis. Evaporate solvents promptly after purification and store the final compound as a dry solid.
Section 2: Stability and Storage
Q4: I've noticed the purity of my stored this compound decreases over several weeks. What is the primary degradation pathway?
A4: The long-term degradation is a combination of the two issues discussed above: gradual hydrolysis and oxidation. Even trace amounts of atmospheric moisture can lead to the slow hydrolysis of the methyl carbonate back to 5-amino-2,4-di-tert-butylphenol.[8] Subsequently, both the product and the newly formed phenolic impurity can undergo slow air oxidation, leading to the formation of colored byproducts.[1]
Q5: What are the definitive best practices for storing this compound to ensure long-term stability?
A5: To maximize shelf-life, you must protect the compound from air, moisture, and light.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at low temperatures (2-8°C is recommended).[9]
-
Container: Use an amber glass vial with a tight-fitting cap to protect from light and air.
-
State: Store as a dry, crystalline solid. Avoid storing solutions for extended periods.
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of side products.
Materials:
-
5-amino-2,4-di-tert-butylphenol (1.0 eq)
-
Methyl chloroformate (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve 5-amino-2,4-di-tert-butylphenol in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine to the cooled solution and stir for 5 minutes.
-
Reagent Addition: Add a solution of methyl chloroformate in anhydrous DCM to the dropping funnel. Add the methyl chloroformate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[1]
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, slowly add saturated aq. NaHCO₃ solution to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Table 1: Common Side Products and Their Characteristics
| Side Product Name | Molecular Weight ( g/mol ) | Formation Mechanism | Mitigation Strategy |
| 5-Amino-2,4-di-tert-butylphenol | 221.34 | Incomplete reaction or product hydrolysis.[8] | Ensure anhydrous conditions; use stoichiometric reagents; avoid harsh pH in workup. |
| N-(5-(methoxycarbonyloxy)-2,4-di-tert-butylphenyl) methyl carbamate | 337.42 | N-acylation of the amino group by excess methyl chloroformate.[3] | Use ≤ 1.1 eq of methyl chloroformate; add reagent slowly at 0-5°C. |
| Quinone-imine/Azo Species | Variable | Oxidation of the aromatic amine.[1] | Use inert atmosphere; add antioxidants during workup; store product properly. |
Visual Workflow and Pathway Diagrams
Diagram 1: Synthetic and Side Reaction Pathways
This diagram illustrates the desired reaction to form the target product and the competing side reactions that can lower the yield and purity.
Caption: Desired synthesis pathway versus common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield or Purity
This workflow provides a logical sequence of steps to diagnose and solve common experimental problems.
Caption: A step-by-step workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 9. 5-Amino-2,4-di-tert-butylphenol | 873055-58-4 [sigmaaldrich.com]
Technical Support Center: Purification of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Welcome to the technical support guide for the purification of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this critical chemical intermediate.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules, most notably as a precursor for the cystic fibrosis drug, Ivacaftor.[1] Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides practical, field-tested advice to overcome common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most effective purification techniques for this compound, like many carbamates, include:
-
Recrystallization: This is often the preferred method for obtaining high-purity solid material. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in the solution.[2][3]
-
Column Chromatography: Flash chromatography or High-Performance Liquid Chromatography (HPLC) are excellent for separating the target compound from structurally similar impurities.[2] Given the presence of a basic amino group, specialized considerations for column chromatography are necessary to prevent poor separation.[4]
-
Acid-Base Extraction: This liquid-liquid extraction technique can be useful for removing acidic or neutral impurities by leveraging the basicity of the amino group to move the desired compound into an aqueous phase, which is then neutralized and re-extracted.[2][5]
Q2: My product appears to be degrading during purification. What could be the cause?
A2: Carbamates can be susceptible to hydrolysis, especially under basic conditions.[2] The methyl carbonate group on your compound can be cleaved, reverting to the corresponding phenol (5-Amino-2,4-di-tert-butylphenol). Key factors contributing to degradation include:
-
pH: Exposure to strong bases can promote hydrolysis. It is advisable to maintain a neutral or slightly acidic pH during workup and purification steps whenever possible.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2] Purification steps should be carried out at the lowest practical temperature.
Q3: What are the likely impurities I should expect in my crude this compound?
A3: Impurities can originate from the starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted 5-amino-2,4-di-tert-butylphenol: The starting material for the carbonation reaction.[1]
-
Di-carbonated species: If the reaction conditions are not carefully controlled, reaction at the amino group could occur.
-
Hydrolysis product: 5-amino-2,4-di-tert-butylphenol, resulting from the breakdown of the product during workup or storage.
-
Oxidation products: The amino group can be susceptible to oxidation, leading to colored impurities.[1]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
Symptoms:
-
Significantly less product is recovered from the column than was loaded.
-
The product seems to be "stuck" on the column.
Causality: The basic amino group of your compound can strongly interact with the acidic silanol groups on the surface of standard silica gel.[4] This acid-base interaction can lead to significant band tailing and irreversible adsorption, resulting in low recovery.[6]
Solutions:
| Strategy | Mechanism | Experimental Protocol |
| Mobile Phase Modification | A small amount of a basic modifier, like triethylamine or ammonia, is added to the mobile phase. This modifier competes with your product for binding to the acidic sites on the silica, reducing unwanted interactions.[4][6] | 1. Prepare your eluent (e.g., a mixture of hexane and ethyl acetate).2. Add 0.1-1% triethylamine to the eluent mixture.3. Equilibrate your column with this modified eluent before loading your sample.4. Run the chromatography as usual. |
| Use of Treated Silica | Amine-functionalized silica gel can be used as the stationary phase. This type of silica has a less acidic surface, minimizing the strong interactions with basic analytes.[4] | 1. Pack a column with amine-treated silica gel.2. Proceed with your standard mobile phase system (e.g., hexane/ethyl acetate). |
| Reversed-Phase Chromatography | In reversed-phase chromatography (e.g., using a C18 column), separations are based on hydrophobicity. This avoids the acid-base interaction issues seen with normal-phase silica. | 1. Dissolve your sample in a suitable solvent (e.g., methanol, acetonitrile).2. Use a mobile phase of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated. |
Troubleshooting Workflow for Low Recovery in Column Chromatography
Caption: A decision-making flowchart for troubleshooting low recovery during column chromatography.
Issue 2: Product Oiling Out or Failing to Crystallize During Recrystallization
Symptoms:
-
Upon cooling the recrystallization solvent, the product separates as an oil rather than forming crystals.
-
The product remains soluble even at low temperatures.
Causality: This is primarily an issue of solvent selection. The ideal recrystallization solvent will dissolve the compound when hot but not when cold. If the compound is too soluble, it will not crystallize. Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point, or in the presence of impurities that depress the melting point.
Solutions:
-
Solvent Screening: A systematic approach to finding the right solvent is crucial. Test the solubility of your crude product in small amounts of various solvents at room temperature and with heating.
-
Solvent System Modification:
-
Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, you can add an "anti-solvent" (in which the compound is insoluble) dropwise to the hot, saturated solution until it becomes slightly cloudy. Then, allow it to cool slowly.
-
Mixed Solvent Systems: Using a mixture of two or more miscible solvents can fine-tune the solubility properties. For example, a solvent in which the compound is very soluble can be paired with one in which it is sparingly soluble.
-
Recrystallization Solvent Selection Workflow
Caption: A guide to resolving common issues encountered during recrystallization.
Part 3: Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common starting point for compounds of this polarity could be a mixture of ethyl acetate and hexanes, or isopropanol and water.
-
Dissolution: In an appropriately sized flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
how to avoid degradation of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Welcome to the technical support center for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and successful application of this compound in your experiments.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] The molecule's utility is derived from its distinct functional groups: a nucleophilic aromatic amine and a methyl carbamate. However, these same groups are susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides a comprehensive overview of the potential degradation mechanisms and outlines preventative strategies, troubleshooting tips, and best practices for handling and storage.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary signs of degradation for this compound?
A1: Visual inspection can be the first indicator. A noticeable color change of the solid material, often from off-white or light tan to yellow, brown, or even dark purple, suggests the formation of oxidized impurities. In solution, the development of color or turbidity is also a red flag. For more definitive evidence, analytical techniques are recommended. HPLC analysis may show the appearance of new peaks with different retention times, while NMR spectroscopy could reveal new signals corresponding to degradation products.
Q2: What is the expected shelf-life of the compound?
A2: When stored under optimal conditions (see Part 3), as a solid in a tightly sealed container under an inert atmosphere and protected from light, the compound is expected to be stable for an extended period. Phenylcarbamates are generally known to be quite stable over time.[2][3] However, once the container is opened, or if the compound is stored in solution, the shelf-life can be significantly reduced. We recommend re-analyzing the compound for purity if it has been stored for more than six months after opening.
Q3: What are the main chemical culprits that cause degradation?
A3: The two primary culprits are oxygen and water (moisture) . The aromatic amine functionality is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities like nitroso, nitro, and azo compounds.[4][5][6] The methyl carbamate group is vulnerable to hydrolysis, a reaction with water that can be accelerated by the presence of acids or bases, leading to the cleavage of the carbamate bond.[7][8]
Q4: Is this compound sensitive to light?
A4: Yes, aromatic amines, in general, can be susceptible to photodegradation, especially in the presence of UV light.[9][10] While the specific photosensitivity of this compound is not extensively documented, it is a best practice to store it in an amber vial or otherwise protected from light to prevent potential light-induced degradation pathways.
Q5: What solvents are recommended for short-term and long-term storage in solution?
A5: For short-term use, high-purity, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable. For longer-term storage in solution, it is generally not recommended. If necessary, use an anhydrous aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). Protic solvents like alcohols should be used with caution as they can participate in transesterification or hydrolysis, especially if acidic or basic impurities are present.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected Color Change (Solid or Solution) | Oxidation of the aromatic amine. | 1. Handle the solid material under an inert atmosphere (glovebox or Schlenk line).[11][12][13][14] 2. Use de-gassed solvents for reactions. 3. Store the compound and its solutions protected from light. |
| Low Yield in Subsequent Reaction | Degradation of the starting material. | 1. Verify the purity of the compound by HPLC or NMR before use. 2. If degradation is suspected, purify the material by recrystallization or column chromatography. |
| Appearance of a Byproduct with a Lower Molecular Weight in Mass Spectrometry | Hydrolysis of the methyl carbamate. | 1. Ensure all solvents and reagents are anhydrous. 2. Avoid acidic or basic conditions unless required by the reaction protocol. If a base is needed, consider using a non-nucleophilic, sterically hindered base. |
| Inconsistent Reaction Results | Inconsistent quality of the starting material. | 1. Always use a fresh bottle or a properly stored sample. 2. Re-confirm the purity of the compound before each use, especially from a previously opened bottle. |
Part 3: Best Practices for Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound.
Storage:
-
Solid: Store in a tightly sealed, amber glass vial inside a desiccator under a dry, inert atmosphere (argon or nitrogen is preferred). For long-term storage, refrigeration (2-8°C) is recommended.
-
Solution: Long-term storage in solution is discouraged. If necessary for a short period, use an anhydrous, aprotic solvent, and store under an inert atmosphere at -20°C.
Handling:
-
Inert Atmosphere: Due to its sensitivity to air and moisture, it is highly recommended to handle the solid compound in a glovebox or using Schlenk line techniques.[11][12][13][14]
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas before use.[13]
-
Solvents: Use anhydrous solvents from a reputable supplier, preferably from a freshly opened bottle or a solvent purification system.
Part 4: Degradation Pathways and Mechanisms
Understanding the potential degradation pathways is key to preventing them. The two primary pathways are the oxidation of the aromatic amine and the hydrolysis of the methyl carbamate.
Oxidative Degradation of the Aromatic Amine
The aromatic amine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be complex, leading to a variety of colored byproducts.[4][5][6]
Caption: Oxidative degradation of the aromatic amine.
Hydrolytic Cleavage of the Methyl Carbamate
The methyl carbamate functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding phenol and methylamine (which would likely be protonated or in solution).[7][8] Basic hydrolysis of N-methylcarbamates is a known method for their conversion to amines.[8]
Caption: Hydrolytic degradation of the methyl carbamate.
References
- 1. This compound | 1182822-31-6 | Benchchem [benchchem.com]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. jircas.go.jp [jircas.go.jp]
- 8. Basic hydrolysis of methyl carbamates to amines : John Harry MacMillan Ph.D. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 9. dl.edi-info.ir [dl.edi-info.ir]
- 10. researchgate.net [researchgate.net]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. web.mit.edu [web.mit.edu]
Technical Support Center: 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Welcome to the technical support center for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS 1182822-31-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the synthesis of pharmaceuticals like Ivacaftor, ensuring its purity and stability is paramount.[1] This document moves beyond standard protocols to provide in-depth troubleshooting advice, helping you identify, understand, and resolve common experimental artifacts.
Section 1: Core Synthesis Principles & Potential Pitfalls
The standard synthesis of this compound involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate.[1] While seemingly straightforward, the specific functionalities of the molecule—a sterically hindered phenol, a nucleophilic aniline, and a reactive acylating agent—create a landscape ripe for side reactions if conditions are not meticulously controlled.
Standard Synthesis Workflow
Caption: General synthesis scheme for the target compound.
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section is structured to address problems as they are observed in the lab.
Issue 1: Low or Inconsistent Reaction Yields
Question: My reaction yield is significantly lower than expected, or varies dramatically between runs. What are the primary causes?
Answer: Low yields almost always trace back to three areas: reagent integrity, reaction conditions, or workup/purification losses.
-
Reagent Integrity: Methyl chloroformate is highly susceptible to hydrolysis.[1][2] Using a previously opened bottle or performing the reaction under non-anhydrous conditions will consume the reagent before it can react with the phenol, drastically reducing yield.
-
Senior Scientist Insight: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere. Purge your reaction flask with nitrogen or argon for at least 10-15 minutes before adding reagents.
-
-
Reaction Conditions: The stoichiometry and temperature are critical.
-
Base: The base (e.g., triethylamine) deprotonates the phenol, making it a potent nucleophile. Insufficient base leads to an incomplete reaction. An excess can promote side reactions.
-
Temperature: While the reaction can proceed at room temperature, adding the highly reactive methyl chloroformate at a controlled temperature of 0-5°C is recommended to minimize side reactions.[1]
-
-
Workup Losses: The product has moderate polarity. During an aqueous workup, ensure the organic layer is thoroughly extracted to prevent loss of product in the aqueous phase.
Data Summary: Optimizing Reaction Conditions
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Solvent | Technical grade, not dried | Anhydrous grade, purged with N₂ | Prevents hydrolysis of methyl chloroformate.[1] |
| Temperature | Addition at Room Temp (25°C) | 0-5°C during addition | Minimizes exothermic events and reduces side-product formation.[1] |
| Stoichiometry | 1:1 (Phenol:Chloroformate) | 1:1.1 - 1:1.2 | Ensures complete conversion of the limiting starting material. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidation of the aniline moiety, a common source of impurities. |
Issue 2: Pink, Brown, or Dark-Colored Crude Product
Question: My reaction mixture turns dark during the reaction or upon exposure to air, and my isolated crude product is colored instead of off-white. What's happening?
Answer: This is a classic sign of oxidation . The aniline functional group is highly susceptible to oxidation, which can form intensely colored dimeric or polymeric impurities.[3][4] Even with the bulky tert-butyl groups providing some steric protection, this pathway is a major source of artifacts.[5][6] The starting material, 5-amino-2,4-di-tert-butylphenol, is also known to degrade in the atmosphere, which can introduce color from the outset.[7]
Preventative Measures:
-
Inert Atmosphere: This is non-negotiable. Conduct the entire reaction, workup, and even chromatography under a nitrogen or argon atmosphere.
-
Degassed Solvents: For maximum protection, use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Antioxidants (Advanced): In problematic cases, adding a trace amount of a radical scavenger like BHT (Butylated hydroxytoluene) can sometimes suppress oxidation, but this will require removal during purification.
Issue 3: Unexpected Peaks in NMR or LC-MS
Question: My analytical data shows significant impurities that I can't identify. What are the most likely artifact structures?
Answer: Beyond unreacted starting material, there are several common artifacts formed through predictable side reactions. Understanding these pathways is key to diagnosing your results.
Caption: Key artifact formation pathways from the starting material.
Common Artifacts and Their Identification:
| Artifact Name | Formation Pathway | Expected Mass Change (vs. Product) | Key NMR Signature |
| Starting Phenol | Incomplete reaction or product hydrolysis. | -58 Da (loss of -CO₂Me) | Disappearance of methyl carbonate singlet (~3.8 ppm); appearance of broad phenolic -OH. |
| N,O-diacylated Product | Reaction of methyl chloroformate at both the phenol and amine sites. | +58 Da (addition of -CO₂Me) | Disappearance of the -NH₂ protons; appearance of a new methyl singlet and an N-H singlet. |
| Oxidized Dimer | Oxidative coupling of the aniline group.[4] | ~ Doubled Mass - 2 Da | Complex aromatic region; loss of -NH₂ protons. Often results in a deeply colored compound. |
| N-Methyl Carbamate | Reaction of the amine with methyl chloroformate.[2] | Same as product | Isomeric. Aromatic splitting pattern will differ significantly due to the change in electronics. |
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting common experimental issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
A1: The compound should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and kept in a dark place at room temperature.[8] This minimizes exposure to both oxygen and light, which can cause degradation over time.
-
-
Q2: I don't have triethylamine. Can I use another base like pyridine or DIPEA?
-
A2: Yes, other non-nucleophilic tertiary amine bases can be used. However, be aware that pyridine is more nucleophilic and can potentially form acylpyridinium intermediates, altering the reactivity profile. Diisopropylethylamine (DIPEA) is a good, more hindered alternative. Always use an anhydrous grade of any base selected.
-
-
Q3: Is column chromatography the only way to purify the product?
-
A3: It is the most common method reported for achieving high purity.[1] Given the potential for similarly-polar, colored oxidation byproducts, chromatography is effective at separating these. Recrystallization may be possible if the crude product is already of reasonable purity, but you will need to perform solvent screening to identify a suitable system. QC Checkpoint: Always run a TLC or LC-MS of your fractions before combining them to ensure baseline separation from impurities.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis under Inert Atmosphere
This protocol incorporates best practices to minimize artifact formation.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction (e.g., using a balloon or bubbler).
-
Reagent Addition: To the flask, add 5-amino-2,4-di-tert-butylphenol (1.0 eq) and anhydrous dichloromethane. Cool the stirred solution to 0°C in an ice bath.
-
Base Addition: Add anhydrous triethylamine (1.2 eq) dropwise via syringe.
-
Acylation: Add methyl chloroformate (1.15 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 20% Ethyl Acetate/Hexanes), checking for the consumption of the starting phenol.
-
Workup: Once complete, re-cool the mixture to 0°C and slowly quench with deionized water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid via flash column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: QC by Thin Layer Chromatography (TLC)
-
System: Silica gel plates.
-
Mobile Phase: Start with 10% Ethyl Acetate in Hexanes. Adjust polarity as needed for optimal separation (Rf values between 0.2 and 0.6).
-
Visualization:
-
UV Light (254 nm): To visualize aromatic compounds.
-
Potassium Permanganate (KMnO₄) Stain: The starting phenol will readily stain, while the product (carbonate) will be much less reactive. This is an excellent way to track the disappearance of the starting material.
-
Ninhydrin Stain: The free amine on both the starting material and product will stain (typically yellow or orange), but this is less useful for distinguishing between them.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Kinetics and Thermodynamics of Oxidation of Some Meta-Substituted Anilinesby Tetrabutylammoniumbromochromatein Aqueous Acetic Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. academic.oup.com [academic.oup.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 8. This compound | 1182822-31-6 [sigmaaldrich.com]
reproducibility issues with 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Technical Support Center: 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Welcome to the technical support resource for this compound (CAS 1182822-31-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common reproducibility challenges encountered during the synthesis, purification, and handling of this critical synthetic intermediate. As a key building block in complex organic synthesis, notably for pharmaceuticals like Ivacaftor, ensuring its quality and consistency is paramount.[1]
This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve reliable and repeatable results in your experiments.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered with this compound.
Q1: My synthesis yield is consistently low. What are the most likely causes?
Low yields are typically traced back to three main areas: incomplete reaction, side reactions, or product loss during workup and purification. Key factors include moisture in the reaction, suboptimal temperature control, and incorrect stoichiometry. The reaction involves a nucleophilic attack of the phenolic hydroxyl group on methyl chloroformate, and side reactions involving the aniline moiety can compete with this process.
Q2: I'm observing a persistent yellow or brown color in my purified product. What is the impurity?
A colored impurity is almost always indicative of oxidation of the aromatic amino group.[2][3] Substituted anilines are susceptible to air oxidation, which can form highly colored nitroso, nitro, or azoxy species.[4] This can occur during the reaction, workup, or even during storage if the material is not handled under an inert atmosphere.
Q3: My NMR spectrum shows unreacted 5-amino-2,4-di-tert-butylphenol. How can I improve the conversion rate?
The presence of the starting phenol suggests incomplete acylation. This can be addressed by:
-
Increasing the equivalents of methyl chloroformate: A slight excess (e.g., 1.2 equivalents) can drive the reaction to completion.[1]
-
Verifying the quality of the base: Ensure the base (e.g., triethylamine) is pure and dry. The base is critical for scavenging the HCl generated during the reaction.
-
Extending the reaction time: While the reaction is often complete within a few hours at room temperature, monitoring by TLC or LC-MS is essential to confirm the disappearance of the starting material.[1]
Q4: The product seems to degrade on my silica gel column during chromatography. What's happening and what can I do?
Silica gel is acidic and can promote the hydrolysis of the methyl carbonate group or catalyze the oxidation of the sensitive aniline.[5] To mitigate this:
-
Deactivate the silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column.
-
Use an alternative stationary phase: Neutral alumina can be a less harsh alternative for purifying sensitive amines.
-
Consider recrystallization: This avoids contact with acidic stationary phases altogether. See the protocols section for guidance.
Q5: What are the optimal storage conditions for this compound?
To prevent oxidation and hydrolysis, the compound should be stored as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[6] Long-term storage in a freezer at -20°C is recommended.
In-Depth Troubleshooting Guides
This section provides detailed, logic-based guides for resolving more complex experimental issues.
Guide 1: Diagnosing and Overcoming Synthesis Failures
Reproducibility issues during the synthesis of this compound often stem from a few critical variables. The core reaction involves the acylation of a phenol, but the presence of the aniline group introduces potential complications.
The Underlying Chemistry: The synthesis is a nucleophilic acyl substitution where the phenoxide, generated in situ by a base, attacks the electrophilic carbonyl carbon of methyl chloroformate. The primary challenge is to ensure this reaction proceeds selectively and completely without engaging the aniline nitrogen or promoting side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Causality Explained:
-
Anhydrous Conditions: Methyl chloroformate reacts violently with water to produce methanol, CO2, and HCl. This side reaction consumes the reagent and introduces acid, which can protonate the aniline and deactivate the starting material.
-
Temperature Control (0-5°C): The acylation is exothermic. Running the reaction at a reduced temperature minimizes side reactions, such as potential N-acylation or the formation of decomposition products.[1]
-
Inert Atmosphere: The aniline functional group is electron-rich and thus susceptible to oxidation, especially in the presence of base and trace metals.[7] Performing the reaction under nitrogen or argon is a critical step to prevent the formation of colored impurities.
Guide 2: Optimizing Purification by Chromatography and Recrystallization
Purification is a frequent source of poor reproducibility, leading to product loss and inconsistent purity.
A. Column Chromatography Strategy
The primary goal is to separate the desired product from unreacted 5-amino-2,4-di-tert-butylphenol and any polar, colored impurities.
-
Problem: On-column degradation due to silica gel's acidity.
-
Mechanism: The lone pair on the aniline nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and potential catalysis of degradation. The carbonate ester linkage can also be susceptible to acid-catalyzed hydrolysis, though it is generally more stable than a standard ester.[8][9]
-
Solution:
-
System Neutralization: Add 0.5-1% triethylamine to the eluent (e.g., hexane/ethyl acetate). This neutralizes the acidic sites on the silica gel, preventing tailing and minimizing degradation.
-
Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will elute non-polar impurities first, followed by the product, leaving the highly polar baseline impurities on the column.
-
B. Recrystallization Strategy
Recrystallization is an excellent alternative to chromatography for achieving high purity, as it avoids acidic stationary phases and can be scaled up effectively.[10][11] The key is selecting an appropriate solvent system.
-
Principle: A good recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[12] The bulky, non-polar tert-butyl groups dominate the solubility profile, suggesting non-polar solvents, while the polar amine and carbonate groups require a polar component.
-
Recommended Solvent Systems: A mixed solvent system is often ideal.
| Solvent System | Ratio (approx.) | Procedure |
| Heptane / Ethyl Acetate | 9:1 to 7:3 | Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hot heptane until the solution becomes cloudy. Add a drop or two of ethyl acetate to redissolve the solid, then allow to cool slowly. |
| Ethanol / Water | 8:2 to 9:1 | Dissolve the crude product in a minimal amount of hot ethanol. Slowly add warm water dropwise until persistent turbidity is observed. Re-heat gently until the solution is clear, then cool slowly. |
| Toluene | Single Solvent | Toluene can be an effective solvent for recrystallizing substituted aromatic compounds.[13] Dissolve in a minimum of hot toluene and allow to cool. |
Validated Experimental Protocols
These protocols provide a reliable baseline for conducting your experiments.
Protocol 1: Synthesis of this compound
Caption: Standard Synthesis Workflow.
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add 5-amino-2,4-di-tert-butylphenol (1.0 eq), and anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0-5°C using an ice bath.
-
Add triethylamine (1.5 eq) via syringe.
-
Add methyl chloroformate (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction's completion by TLC (e.g., 4:1 Hexane:EtOAc).
-
Once complete, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography or recrystallization as described in Guide 2.
Protocol 2: Quality Control and Characterization
To ensure reproducibility, it is vital to confirm the identity and purity of the final product.
-
Appearance: Off-white to light tan solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the two tert-butyl groups (singlets, ~1.3-1.4 ppm), the methyl carbonate group (singlet, ~3.8-3.9 ppm), the aromatic protons (singlets), and the amine protons (broad singlet, ~3.6-4.0 ppm).
-
LC-MS: Confirm the molecular weight (C₁₆H₂₅NO₃, MW: 279.38 g/mol ) and purity.[14] A common method is a C18 column with a water/acetonitrile gradient. The product should show a parent ion at m/z = 280.2 [M+H]⁺.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. 1182822-31-6|this compound|BLD Pharm [bldpharm.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. chemscene.com [chemscene.com]
Technical Support Center: Scaling Up 5-Amino-2,4-di-tert-butylphenyl methyl carbonate Synthesis
Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS No. 118222-31-6). This crucial intermediate, notably used in the synthesis of pharmaceuticals like Ivacaftor, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate common issues, optimize reaction conditions, and ensure a safe, efficient, and scalable process.
Section 1: Synthesis Overview and Core Principles
The primary synthetic route involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate.[1] This is a nucleophilic acyl substitution where the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of methyl chloroformate. A base, typically a tertiary amine like triethylamine (TEA), is used to neutralize the HCl byproduct generated during the reaction.
Core Reaction Scheme
Caption: General reaction pathway for the synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis and scale-up process in a practical question-and-answer format.
FAQ 1: Reaction Yield and Purity
Question: My reaction yield is consistently low (<80%), and I'm seeing multiple spots on my TLC analysis. What are the most likely causes and how can I fix this?
Answer: Low yield and impurity formation are often linked and typically trace back to a few critical parameters. The primary synthesis method involves reacting 5-amino-2,4-di-tert-butylphenol with methyl chloroformate using a base, which must be carefully controlled.[1]
Troubleshooting Low Yield and Impurities
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Presence of Water | Methyl chloroformate is highly reactive and will readily hydrolyze in the presence of moisture to form methanol and HCl. This consumes your reagent and introduces acid, which can complicate the reaction. Anhydrous conditions are critical.[1] | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, THF) and high-purity, dry reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Stoichiometry | An insufficient amount of methyl chloroformate will lead to incomplete conversion of the starting phenol. Conversely, a large excess can promote side reactions, such as reaction with the aniline nitrogen. | A slight excess of methyl chloroformate (1.1-1.2 equivalents) is recommended to drive the reaction to completion while minimizing side products.[1] Ensure accurate measurement of all reagents. |
| Suboptimal Temperature Control | The reaction is exothermic. If the temperature rises significantly above the optimal 0-5°C range, the rate of side reactions increases.[1] This can include the formation of urea-type byproducts or bis-carbonates. | Use an ice-salt or glycol chiller bath to maintain a stable internal temperature. Add the methyl chloroformate dropwise to control the rate of heat generation, especially at a larger scale. |
| Degraded Starting Material | The starting material, 5-amino-2,4-di-tert-butylphenol, can degrade or oxidize if not stored properly, turning from an off-white solid to a darker, impure material.[3] Using degraded starting material will inevitably lead to low yields and difficult purifications. | Use fresh or properly stored starting material. For large-scale campaigns, consider isolating the precursor as a more stable acid addition salt (e.g., HCl salt) and liberating the free base just before use.[3] |
| Inefficient Mixing | At scale, poor agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing overall conversion. | Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a pitched-blade or anchor impeller) that provides thorough mixing of the heterogeneous slurry (triethylamine salt is often insoluble). |
FAQ 2: Scale-Up Challenges
Question: We have a successful 10g-scale synthesis. What are the primary hazards and process challenges we should anticipate when scaling to a 1kg or larger batch?
Answer: Scaling up this reaction introduces significant challenges related to thermal management, reagent handling, and workup procedures. What is trivial at the lab scale can become a major operational hurdle in a pilot plant.
-
Thermal Management: The reaction is exothermic. A 100-fold increase in volume means the heat generated increases by a factor of 100, but the surface area of the reactor (which dictates heat removal) increases by a much smaller factor. This can lead to a thermal runaway if not controlled.
-
Solution: Utilize a jacketed reactor with a reliable cooling system. The most critical step is the controlled, slow addition of methyl chloroformate. A reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended before scaling to fully understand the thermal profile and ensure your cooling capacity is sufficient.
-
-
Reagent Handling & Safety:
-
Methyl Chloroformate: This is a toxic and corrosive reagent. Handling multi-liter quantities requires a closed system, dedicated charging lines, and appropriate personal protective equipment (PPE), including respiratory protection.[4]
-
Triethylamine (TEA): This base has a strong, unpleasant odor and is flammable. Use in a well-ventilated area and ensure all equipment is properly grounded to prevent static discharge.
-
-
Workup and Product Isolation:
-
Quenching: Quenching the reaction with water must be done cautiously, as unreacted methyl chloroformate will react violently. The quench should also be cooled.
-
Phase Splits: Large-scale liquid-liquid extractions can be time-consuming and may lead to emulsion formation. Ensure the reactor is designed for efficient phase separation.
-
Purification: Column chromatography, a common lab-scale purification method, is often not economically viable at a large scale.[1] Developing a robust crystallization or recrystallization procedure is paramount for achieving high purity on a manufacturing scale.
-
FAQ 3: Purification Strategy
Question: Column chromatography is not feasible for our multi-kilogram batches. What is the best strategy for scalable purification?
Answer: The most effective strategy for large-scale purification is recrystallization .
-
Solvent Screening: The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor. A good starting point for screening includes solvent systems like ethyl acetate/hexanes, isopropyl alcohol (IPA)/water, or toluene.
-
Process:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If necessary, perform a hot filtration to remove any insoluble particulates.
-
Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystallization appears complete, cool the mixture further in an ice bath to maximize recovery.
-
Isolate the solid by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum.
-
-
Purity Check: Analyze the purified material and the mother liquor by HPLC or LC-MS to quantify the purity and identify the impurities being removed. This data will validate the effectiveness of the recrystallization process.
Section 3: Experimental Protocols
Protocol 1: Lab-Scale (10g) Synthesis of this compound
Safety: This procedure must be conducted in a fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Methyl chloroformate is toxic and corrosive.
-
Setup: To a 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-amino-2,4-di-tert-butylphenol (10.0 g, 45.2 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL). Stir the mixture to dissolve the solid.
-
Cooling: Cool the reaction vessel to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA) (7.6 mL, 54.2 mmol, 1.2 eq) to the cooled solution.
-
Reagent Addition: Slowly add methyl chloroformate (4.2 mL, 54.2 mmol, 1.2 eq) dropwise via a syringe over 20-30 minutes. Crucially, maintain the internal temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting phenol spot is no longer visible.
-
Workup:
-
Cool the reaction mixture back to 0°C.
-
Slowly add 50 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography using a hexane/ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., hot hexanes).
Section 4: Visual Troubleshooting Guide
This flowchart provides a logical path for diagnosing common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Reaction Optimization for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Welcome to the Technical Support Center for the synthesis and reaction optimization of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the specific challenges encountered during the synthesis of this sterically hindered yet crucial pharmaceutical intermediate. As a key building block in the synthesis of Ivacaftor, a medication for cystic fibrosis, robust and reproducible synthesis of this compound is of paramount importance.[1]
I. Reaction Overview and Mechanistic Considerations
The standard synthesis of this compound involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous solvent.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen of 5-amino-2,4-di-tert-butylphenol attacks the electrophilic carbonyl carbon of methyl chloroformate. The subsequent loss of a chloride ion and deprotonation by the base yields the desired methyl carbonate product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?
Answer: Low or no conversion is a frequent issue, often stemming from several factors:
-
Moisture Contamination: Methyl chloroformate is highly susceptible to hydrolysis. The presence of water in the solvent, glassware, or starting materials will consume the reagent, leading to poor or no product formation.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.
-
-
Insufficiently Active Base: While triethylamine is commonly used, its basicity might be insufficient to fully deprotonate the phenolic hydroxyl group, especially if the starting material is of low quality or contains acidic impurities.
-
Solution: Consider using a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Ensure the base is pure and dry.
-
-
Low Reaction Temperature: While lower temperatures are recommended to minimize side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a typical timeframe.
-
Solution: If the reaction is sluggish at 0-5 °C, consider allowing it to slowly warm to room temperature and monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Steric Hindrance: The two bulky tert-butyl groups on the phenyl ring create significant steric hindrance around the phenolic oxygen. This can impede the approach of the methyl chloroformate.
-
Solution: While you cannot change the sterics of the substrate, ensuring all other parameters (reagent quality, anhydrous conditions, appropriate base) are optimal is crucial. In some challenging cases, using a more reactive acylating agent might be necessary, though this can also increase the risk of side reactions.
-
Question 2: I am observing the formation of multiple byproducts in my reaction mixture. What are they, and how can I avoid them?
Answer: The formation of byproducts is a common challenge, particularly with a multifunctional substrate like 5-amino-2,4-di-tert-butylphenol.
-
N-Acylation Product: The amino group on the starting material can also react with methyl chloroformate to form an N-carbamate. This is a common competing reaction.
-
Mitigation: The phenolic hydroxyl group is generally more acidic and, under basic conditions, a better nucleophile than the aromatic amine. Running the reaction at low temperatures (0-5 °C) favors O-acylation over N-acylation.[1]
-
-
Di-acylated Product: It is possible for both the hydroxyl and amino groups to react with methyl chloroformate, leading to a di-acylated byproduct.
-
Mitigation: Careful control of the stoichiometry is key. Using a slight excess (around 1.1 to 1.2 equivalents) of methyl chloroformate can help drive the reaction to completion without promoting excessive di-acylation.[1] Adding the methyl chloroformate dropwise to the reaction mixture can also help to control the local concentration and minimize over-reaction.
-
-
Urea Derivatives: If the reaction conditions are not strictly anhydrous, methyl chloroformate can decompose to form phosgene in situ, which can then react with the amine to form urea-type byproducts.
-
Mitigation: Strict adherence to anhydrous conditions is the most effective way to prevent the formation of these impurities.
-
Question 3: The purification of my product by column chromatography is difficult, and I am getting overlapping spots on TLC. What can I do?
Answer: Purification can be challenging due to the similar polarities of the starting material, desired product, and some byproducts.
-
Optimize Your TLC System: Before attempting column chromatography, ensure you have a good separation on your TLC plate.
-
Solution: Experiment with different solvent systems. A common eluent for this compound is a gradient of ethyl acetate in hexanes.[1] Try varying the polarity gradually. Sometimes, adding a small amount of a third solvent, like dichloromethane or a few drops of triethylamine (if your product is basic and stable to it), can improve separation.
-
-
Column Chromatography Technique: Proper technique is crucial for good separation.
-
Solution: Use a long, thin column for better resolution. Dry-load your crude product onto silica gel if it is not highly soluble in the initial eluent. Run a slow, gradual gradient of your optimized solvent system.
-
-
Alternative Purification Methods: If column chromatography is consistently failing, consider other options.
-
Solution: Recrystallization can be a powerful purification technique if you can find a suitable solvent system. Try screening various solvents (e.g., hexanes, heptane, ethanol/water, isopropanol). Sometimes, converting the product to a salt (e.g., with HCl) can facilitate purification, followed by neutralization to recover the free base.
-
III. Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and the quality of your reagents.
Materials:
-
5-amino-2,4-di-tert-butylphenol
-
Methyl chloroformate
-
Triethylamine (or Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-amino-2,4-di-tert-butylphenol (1.0 eq.).
-
Dissolve the starting material in anhydrous DCM (or THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution and stir for 10-15 minutes.
-
Add a solution of methyl chloroformate (1.2 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes side reactions, particularly N-acylation.[1] |
| Solvent | Anhydrous DCM or THF | Ensures reactants are soluble and prevents hydrolysis of methyl chloroformate. |
| Base | Triethylamine or DIPEA (1.5 eq.) | Neutralizes the HCl byproduct and facilitates the reaction. |
| Stoichiometry | 1.2 eq. of Methyl Chloroformate | A slight excess drives the reaction to completion without promoting significant di-acylation.[1] |
| Addition Rate | Slow, dropwise addition | Controls the reaction exotherm and local concentration of the acylating agent. |
IV. Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): ~7.2 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.6 (br s, 2H, NH₂), ~1.4 (s, 9H, C(CH₃)₃), ~1.3 (s, 9H, C(CH₃)₃). (Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): ~155 (C=O), ~145 (Ar-C), ~140 (Ar-C), ~135 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~55 (OCH₃), ~35 (C(CH₃)₃), ~34 (C(CH₃)₃), ~31 (C(CH₃)₃), ~30 (C(CH₃)₃). (Note: Chemical shifts are approximate.)
-
-
FTIR (KBr):
-
ν (cm⁻¹): ~3400-3300 (N-H stretch), ~2960 (C-H stretch), ~1750 (C=O stretch, carbonate), ~1600, 1500 (C=C stretch, aromatic), ~1250 (C-O stretch).
-
-
Mass Spectrometry (ESI+):
-
m/z: [M+H]⁺ calculated for C₁₆H₂₅NO₃: 280.19.
-
V. Alternative Synthetic Strategies
While the methyl chloroformate route is standard, concerns over the toxicity of chloroformates and their derivatives have led to the exploration of greener alternatives.
-
Dimethyl Carbonate (DMC) as a Methylating Agent: Dimethyl carbonate is a more environmentally friendly reagent. However, its reactivity is lower than that of methyl chloroformate, often requiring higher temperatures and the use of a catalyst. This can be a viable option for large-scale synthesis where safety and environmental concerns are paramount.
-
Phosgene-Free Carbonylation Reactions: Other phosgene-free methods for the synthesis of carbonates are being developed, often utilizing carbon dioxide as a C1 source. While not yet standard for this specific molecule, these approaches represent the future of safer chemical synthesis.
VI. References
-
BenchChem. This compound | 1182822-31-6. --INVALID-LINK--
References
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Validating Results from 5-Amino-2,4-di-tert-butylphenyl methyl carbonate Assays
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods for pharmaceutical intermediates is not merely a regulatory formality; it is the bedrock of product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification and validation of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Our focus extends beyond procedural steps to elucidate the causality behind methodological choices, ensuring each protocol functions as a self-validating system.
The structural features of this compound—a primary aromatic amine and a methyl carbonate ester on a sterically hindered phenyl ring—dictate the most effective analytical strategies. This guide will compare the gold-standard chromatographic techniques with classic spectrophotometric methods, providing the data-driven insights necessary for informed decision-making in your laboratory.
Pillar 1: The Foundation of Trustworthiness - Principles of Analytical Method Validation
Before delving into specific assays, it is crucial to establish the framework for validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive methodology for validating analytical procedures.[1][2][3] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[4] A properly validated method provides assurance that the results are reliable and consistent.[5]
The core validation characteristics, which we will use to compare different assays, include:
-
Accuracy: The closeness of test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is further subdivided into repeatability (intra-day) and intermediate precision (inter-day).[5][6]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[6]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with acceptable accuracy and precision, respectively.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
Below is a conceptual workflow for the validation of any analytical procedure, grounded in these principles.
Caption: General workflow for analytical method validation, from development to lifecycle management.
Pillar 2: Comparative Analysis of Core Methodologies
The choice of an analytical method is a critical decision, balancing the need for high-quality data with practical considerations like sample throughput, cost, and available expertise. We will now compare the most relevant techniques for analyzing this compound.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for its ability to separate, identify, and quantitate compounds in a mixture.[7] For a molecule like this compound, a reverse-phase method is the logical starting point due to the compound's aromatic nature and moderate polarity.
Causality of Experimental Choices:
-
Column: A C18 (octadecylsilyl) column is chosen for its hydrophobic stationary phase, which effectively retains aromatic compounds through hydrophobic interactions.
-
Mobile Phase: A mixture of a weak acid (like formic or acetic acid) in water and an organic solvent (like acetonitrile or methanol) is standard. The acid helps to protonate the primary amine, ensuring a single ionic state and sharp, symmetrical peaks. The organic solvent is the "strong" solvent used to elute the compound from the column.
-
Detector: A UV detector is ideal, as the phenyl ring provides strong chromophores for UV absorbance, typically around 254 nm. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector offers the advantage of acquiring full UV spectra, which aids in peak purity assessment and identification.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Prepare samples by accurately weighing and dissolving them in the diluent to a concentration within the calibration range.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability (Self-Validation):
-
Before running the validation sequence, inject a standard solution (e.g., 50 µg/mL) five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be <2.0, and theoretical plates >2000. This ensures the chromatographic system is performing adequately.
-
-
Validation Execution:
-
Linearity: Inject the calibration standards in triplicate and plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥0.999.
-
Accuracy: Perform spike-recovery experiments. Add known amounts of the reference standard to a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six preparations of the same sample at 100% of the target concentration. The RSD should be <2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two datasets should be <2.0%.
-
-
Specificity: Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to demonstrate that degradation product peaks do not interfere with the main analyte peak. Peak purity analysis using a DAD detector is essential here.
-
Caption: A streamlined workflow for quantitative analysis using HPLC.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
For ultimate specificity and sensitivity, coupling HPLC with a mass spectrometer is the definitive method.[7][8] LC-MS is particularly valuable for identifying and quantifying trace-level impurities or for analyzing complex matrices where chromatographic co-elution might be a concern.[9]
Causality of Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is the ideal choice. The primary amine group is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion for detection.
-
Mass Analyzer: A simple single quadrupole (Single Quad) mass spectrometer is sufficient for quantitative analysis by providing mass confirmation of the analyte peak.[10] For trace-level impurity analysis or complex matrices, a triple quadrupole (QqQ) mass spectrometer offers superior sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[9]
-
Chromatography: The HPLC conditions described previously are an excellent starting point. The key difference is the need to use volatile mobile phase modifiers (e.g., formic acid or ammonium formate) instead of non-volatile buffers (like phosphate) which are incompatible with MS.
-
Mass Spectrometer Conditions (Single Quad):
-
Ionization Mode: ESI Positive.
-
Target m/z: The theoretical protonated mass of this compound (C₁₆H₂₅NO₃) is 279.18. The target ion would be [M+H]⁺ = 280.2.
-
Detection Mode: Selected Ion Monitoring (SIM) for the target m/z of 280.2. This enhances sensitivity and selectivity compared to a full scan.
-
Optimization: Infuse a standard solution directly into the mass spectrometer to optimize source parameters like capillary voltage and gas flows for maximum signal intensity.
-
-
Validation: The validation parameters (linearity, accuracy, precision) are the same as for HPLC-UV. However, specificity is inherently superior. In MS, specificity is confirmed by monitoring a specific mass-to-charge ratio, making it highly unlikely that an impurity will have both the same retention time and the same mass.[7]
Caption: Workflow for LC-MS analysis, from separation to mass detection.
C. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, lower-cost alternative to chromatography. However, its inherent lack of specificity makes it unsuitable for analyzing complex samples without a preliminary separation or a highly specific color-forming reaction.[11] For a primary aromatic amine, derivatization is a common strategy to create a unique, colored compound that can be measured in the visible range, away from potential UV interferences.[12][13]
Causality of Experimental Choices:
-
Reaction: A well-established method for determining aromatic amines is through a diazotization-coupling reaction. The primary amine is first treated with nitrous acid (formed in-situ from sodium nitrite and acid) to form a diazonium salt. This salt is then coupled with a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine) to produce a highly colored azo dye, which can be quantified.
-
Wavelength: The absorbance maximum (λmax) of the resulting azo dye is measured, typically in the 500-600 nm range, where interference from other components is minimal.
-
Reagent Preparation:
-
0.1% w/v Sodium Nitrite solution.
-
0.5% w/v Ammonium Sulfamate solution.
-
0.1% w/v N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution.
-
2M Hydrochloric Acid.
-
-
Calibration Curve:
-
Pipette varying volumes of a standard solution of this compound into a series of volumetric flasks.
-
To each flask, add 1 mL of 2M HCl and 1 mL of Sodium Nitrite solution. Mix and let stand for 3 minutes (diazotization).
-
Add 1 mL of Ammonium Sulfamate solution to quench excess nitrous acid. Mix and let stand for 2 minutes.
-
Add 1 mL of NED solution. A purple-red color will develop.
-
Dilute to volume with water, mix, and let stand for 15 minutes for full color development.
-
Measure the absorbance of each solution at the predetermined λmax (e.g., 540 nm) against a reagent blank.
-
Plot absorbance vs. concentration to generate the calibration curve.
-
-
Sample Analysis:
-
Treat a known volume of the sample solution in the same manner as the standards.
-
Measure its absorbance and determine the concentration from the calibration curve.
-
-
Validation:
-
Specificity: This is the major challenge. The method will detect any primary aromatic amine impurity. It must be demonstrated through other techniques (like HPLC) that such impurities are not present at levels that would significantly affect the result.
-
Linearity, Accuracy, Precision: These are validated similarly to the HPLC method, using the colorimetric procedure.
-
Caption: Workflow for a colorimetric spectrophotometric assay via diazotization-coupling.
Pillar 3: Quantitative Performance Comparison
The selection of the most appropriate analytical method requires a clear-eyed assessment of their relative strengths and weaknesses. The following table summarizes the performance of the described assays for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS | UV-Vis Spectrophotometry |
| Specificity | High. Can separate analyte from impurities and degradation products. Confirmed by retention time and peak purity (DAD). | Very High. Orthogonal detection by mass-to-charge ratio provides unambiguous identification.[7] | Low to Moderate. Prone to interference from other primary aromatic amines. Relies heavily on sample purity. |
| Sensitivity (LOQ) | Low µg/mL to high ng/mL range. | Low ng/mL to pg/mL range. The most sensitive technique.[7] | Mid-to-high µg/mL range. Generally the least sensitive. |
| Linearity & Range | Excellent (typically 2-3 orders of magnitude). | Excellent (can be >4 orders of magnitude). | Good (typically 1-2 orders of magnitude). |
| Accuracy | High (typically 98-102% recovery). | High (typically 98-102% recovery). | Moderate. Can be affected by interfering substances. |
| Precision (RSD) | High (<2%). | High (<2% for main analyte, can be higher for trace levels). | Moderate (<5%). More susceptible to manual handling errors. |
| Throughput | Moderate. Typical run times are 10-20 minutes per sample. | Moderate. Similar run times to HPLC, but may require more intensive data analysis. | High. Can analyze many samples in parallel using a plate reader format. |
| Cost (Instrument) | Moderate. | High. | Low. |
| Cost (Per Sample) | Low to Moderate. | High. Requires more expensive solvents and maintenance. | Very Low. |
| Required Expertise | Intermediate. Requires knowledge of chromatography. | High. Requires expertise in both chromatography and mass spectrometry. | Low. Relatively simple to perform. |
Conclusion and Recommendations
Validating the results from assays of this compound requires a methodology that is demonstrably fit for its purpose. The choice among HPLC-UV, LC-MS, and UV-Vis Spectrophotometry depends entirely on the analytical objective.
-
For routine quality control (QC) of bulk material where purity is expected to be high and the impurity profile is well-characterized, a validated HPLC-UV method is the most practical and cost-effective choice. It offers an excellent balance of specificity, sensitivity, and reliability.
-
For impurity profiling, identification of unknown degradation products, or analysis in complex matrices (e.g., during process development or in biological samples), LC-MS is the unequivocal gold standard. Its superior specificity and sensitivity are essential for these demanding applications.[8][9]
-
A UV-Vis Spectrophotometric method should only be considered for in-process checks where speed is critical and a semi-quantitative result is acceptable. Its use as a final release assay is not recommended due to its inherent lack of specificity, unless it can be rigorously proven that no interfering substances are present.
Ultimately, a robust analytical strategy relies on a thorough understanding of not just the 'how' but the 'why'. By grounding our protocols in the principles of the ICH guidelines and making informed choices based on the specific analytical challenges, we can ensure the generation of trustworthy, reproducible, and scientifically sound data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. starodub.nl [starodub.nl]
- 4. fda.gov [fda.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. lcms.cz [lcms.cz]
- 11. A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to 5-Amino-2,4-di-tert-butylphenyl Methyl Carbonate and its Analogs in Advanced Pharmaceutical Synthesis
For the discerning researcher in drug development and process chemistry, the selection of an appropriate starting material or intermediate is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, a key intermediate in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. We will explore its performance in the context of structurally and functionally similar compounds, offering experimental insights and data-driven recommendations to inform your synthetic strategy.
Introduction: The Strategic Importance of Protecting Groups in the Synthesis of Ivacaftor
Ivacaftor, chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is a cornerstone in the treatment of cystic fibrosis for patients with specific gene mutations.[1] Its synthesis involves the crucial amide bond formation between 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a substituted aminophenol derivative. The aminophenol moiety, 5-amino-2,4-di-tert-butylphenol, presents a synthetic challenge due to the presence of two nucleophilic groups: the amino group and the phenolic hydroxyl group.
Direct coupling of 5-amino-2,4-di-tert-butylphenol with the activated carboxylic acid can lead to a mixture of products, including the desired N-acylated product and the undesired O-acylated byproduct. This lack of chemoselectivity necessitates a robust protecting group strategy for the phenolic hydroxyl group to ensure a high-yielding and pure synthesis of the final active pharmaceutical ingredient (API). This compound emerges as a strategically designed intermediate where the phenolic hydroxyl is masked as a methyl carbonate, thereby directing the acylation to the amino group.[2]
This guide will dissect the advantages and disadvantages of using the methyl carbonate protecting group in comparison to the unprotected phenol and other potential protecting groups. The comparative analysis will focus on key performance indicators such as reaction yield, purity of the intermediate and final product, ease of deprotection, and overall process efficiency.
Comparative Analysis of 5-Amino-2,4-di-tert-butylphenyl Derivatives in Amide Coupling Reactions
The central theme of our comparison revolves around the amide coupling reaction, a pivotal step in the synthesis of Ivacaftor. We will evaluate the performance of this compound against its unprotected precursor and other plausible protected analogs.
The Unprotected Route: A Baseline for Comparison
The direct use of 5-amino-2,4-di-tert-butylphenol in the amide coupling reaction serves as our baseline. While seemingly the most straightforward approach, it is fraught with challenges. The presence of two nucleophilic sites, the amine and the phenol, leads to competitive acylation, resulting in a mixture of the desired amide and the ester byproduct. This necessitates challenging purification steps, often involving column chromatography, which is undesirable for large-scale production due to cost and solvent consumption.[3]
The Methyl Carbonate Strategy: Enhanced Chemoselectivity and Yield
The introduction of the methyl carbonate protecting group on the phenolic hydroxyl of 5-amino-2,4-di-tert-butylphenol significantly enhances the chemoselectivity of the amide coupling reaction.[2] The methyl carbonate group is sufficiently robust to withstand the amide coupling conditions while effectively deactivating the phenolic oxygen towards acylation. This targeted approach leads to a cleaner reaction profile with a higher yield of the desired N-acylated intermediate.
The subsequent deprotection of the methyl carbonate is typically achieved under basic conditions, such as treatment with a mild base in a protic solvent, which readily hydrolyzes the carbonate to reveal the free phenol of Ivacaftor.
Alternative Protecting Groups: A Theoretical and Practical Assessment
To provide a comprehensive comparison, we will consider other potential protecting groups for the phenolic hydroxyl of 5-amino-2,4-di-tert-butylphenol.
-
Acetate and Pivalate Esters: While esters are common protecting groups for phenols, their lability under the basic conditions often used for amide coupling can be a concern. Furthermore, their removal might require conditions that could compromise the integrity of the newly formed amide bond in the Ivacaftor molecule.
-
Carbamates: Carbamates, such as an N,N-dimethylcarbamate, offer another viable option. They are generally more stable to hydrolysis than carbonates and can be cleaved under specific conditions. However, the synthesis of the carbamate-protected intermediate might require different reagents and conditions compared to the methyl carbonate.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key comparative aspects of the different synthetic strategies for the amide coupling step in Ivacaftor synthesis. The data presented is a synthesis of information from various sources and represents typical outcomes.
| Intermediate | Protecting Group | Key Advantages | Key Disadvantages | Typical Amide Coupling Yield | Deprotection Conditions |
| 5-Amino-2,4-di-tert-butylphenol | None | Fewer synthetic steps | Poor chemoselectivity, difficult purification | 40-60% | Not applicable |
| This compound | Methyl Carbonate | Excellent chemoselectivity, high yield, clean reaction | Requires additional protection and deprotection steps | >90% | Mild basic hydrolysis |
| 5-Amino-2,4-di-tert-butylphenyl acetate | Acetate | Readily available protecting group | Potential lability during coupling, harsher deprotection | 70-85% | Basic or acidic hydrolysis |
| 5-Amino-2,4-di-tert-butylphenyl pivalate | Pivalate | Sterically hindered, more stable than acetate | Harsher deprotection conditions required | 80-90% | Strong base or acid |
| 5-Amino-2,4-di-tert-butylphenyl N,N-dimethylcarbamate | N,N-dimethylcarbamate | High stability | May require specific and harsh deprotection conditions | 85-95% | Strong acid or base, or reductive cleavage |
Experimental Protocols
To provide actionable insights, this section details the experimental procedures for the synthesis of the key intermediates and the subsequent amide coupling reaction.
Synthesis of this compound
The synthesis of the target compound is a two-step process starting from the commercially available 2,4-di-tert-butylphenol.
Step 1: Nitration of 2,4-di-tert-butylphenol
-
To a solution of 2,4-di-tert-butylphenol in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The product, 2,4-di-tert-butyl-5-nitrophenol, is isolated by precipitation and filtration.
Step 2: Reduction of the Nitro Group and Protection of the Phenol
-
The 2,4-di-tert-butyl-5-nitrophenol is dissolved in a suitable solvent (e.g., methanol).
-
A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere, is used to reduce the nitro group to an amine.
-
Following the reduction, the resulting 5-amino-2,4-di-tert-butylphenol is not isolated but is reacted in situ with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the methyl carbonate.[3]
-
The final product, this compound, is then isolated and purified.
Amide Coupling to Synthesize Protected Ivacaftor
This procedure outlines the coupling of this compound with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
To a solution of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in an aprotic solvent (e.g., dimethylformamide), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added.[4][5]
-
The mixture is stirred to activate the carboxylic acid.
-
A solution of this compound in the same solvent is then added to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or HPLC.
-
The protected Ivacaftor is then isolated by precipitation and filtration.
Deprotection to Yield Ivacaftor
The final step involves the removal of the methyl carbonate protecting group.
-
The protected Ivacaftor is suspended in a suitable solvent system, typically a mixture of an alcohol (e.g., methanol) and water.
-
A base, such as sodium hydroxide or potassium carbonate, is added to the suspension.
-
The reaction mixture is heated to facilitate the hydrolysis of the methyl carbonate.
-
Upon completion, the reaction is acidified to precipitate the final product, Ivacaftor.
-
The pure Ivacaftor is then collected by filtration, washed, and dried.
Visualizing the Synthetic Strategy
To further clarify the discussed synthetic pathways, the following diagrams illustrate the key transformations and logical relationships.
Figure 1: Synthetic workflow for Ivacaftor utilizing the methyl carbonate protection strategy.
Caption: Comparison of synthetic routes to Ivacaftor.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of this compound with its unprotected precursor and other potential analogs in the context of Ivacaftor synthesis. The use of the methyl carbonate protecting group offers a clear advantage in terms of chemoselectivity and yield for the critical amide coupling step, justifying the additional synthetic steps of protection and deprotection.
For researchers and process chemists, the choice of protecting group should be guided by a holistic assessment of the entire synthetic route, considering factors such as atom economy, cost of reagents, ease of handling, and scalability. While the methyl carbonate strategy is well-established for Ivacaftor, the exploration of even more efficient and "green" protecting group methodologies remains an active area of research. Future advancements may focus on the development of catalytic and highly selective protection and deprotection protocols, further streamlining the synthesis of this life-changing therapeutic.
References
- 1. Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
Navigating Cellular Signals: A Comparative Guide to Modulators of Intracellular Calcium Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
While 5-Amino-2,4-di-tert-butylphenyl methyl carbonate is a notable chemical entity, its primary role in the scientific landscape is as a structural intermediate in the synthesis of pharmaceuticals, such as Ivacaftor.[1][2][3][4] For researchers actively seeking to probe and manipulate cellular signaling pathways, the direct application of this compound as a research tool is not its intended function. However, the quest for small molecules to dissect biological processes is a critical endeavor. A central pillar of cellular communication is the regulation of intracellular calcium (Ca²⁺) concentration. This guide, therefore, delves into the sophisticated tools available for the experimental modulation of intracellular calcium, providing a comparative analysis of established alternatives for researchers investigating these fundamental signaling cascades.
We will explore two principal classes of chemical probes that offer precise control over intracellular calcium release: modulators of the inositol 1,4,5-trisphosphate receptor (IP₃R) and photolabile Ca²⁺ chelators, often referred to as "caged calcium" compounds. This guide will provide an in-depth comparison of their mechanisms, experimental utility, and key performance metrics, supported by established protocols.
The Epicenter of Calcium Signaling: The IP₃ Receptor
The inositol 1,4,5-trisphosphate receptor (IP₃R) is a ligand-gated ion channel located on the endoplasmic reticulum (ER), which is a major intracellular calcium store.[5][6] The binding of its endogenous ligand, IP₃, triggers the release of Ca²⁺ from the ER into the cytoplasm, initiating a cascade of downstream cellular events.[7] Consequently, chemical agents that can mimic or block the action of IP₃ are invaluable research tools.
IP₃ Receptor Agonists: Initiating the Signal
IP₃R agonists are molecules that bind to and activate the receptor, mimicking the effect of endogenous IP₃. These are crucial for studying the downstream consequences of Ca²⁺ release in a controlled manner.
A prominent and potent alternative to direct IP₃ application is Adenophostin A . Isolated from the fungus Penicillium brevicompactum, Adenophostin A is a high-affinity agonist of the IP₃R, demonstrating a potency approximately 10-fold greater than IP₃ itself.[5] This enhanced potency allows for the use of lower concentrations to elicit a maximal response, reducing the potential for off-target effects.
IP₃ Receptor Antagonists: Silencing the Cascade
Conversely, IP₃R antagonists are used to block the release of calcium from the ER, enabling researchers to investigate the necessity of IP₃R-mediated signaling in a given cellular process.
Heparin , a well-known anticoagulant, is a widely used competitive antagonist of the IP₃R.[5][8] It competes with IP₃ for binding to the receptor, thereby inhibiting Ca²⁺ release. However, the utility of heparin is limited by its membrane impermeability, restricting its use primarily to permeabilized cell preparations or microinjection studies.[8] Furthermore, heparin can exhibit non-specific effects, including interactions with G-proteins and ryanodine receptors.[5][8]
2-Aminoethoxydiphenyl borate (2-APB) is another commonly used inhibitor of IP₃-induced calcium release. While cell-permeant, its mechanism is more complex and less specific than heparin, and it can affect other channels and cellular processes.
Spatiotemporal Control: The Power of Photolabile "Caged" Calcium Compounds
For experiments demanding precise temporal and spatial control over Ca²⁺ increases, photolabile Ca²⁺ chelators are the tools of choice. These molecules bind Ca²⁺ with high affinity in their "caged" state. Upon illumination with a specific wavelength of light, they undergo a photochemical reaction that dramatically reduces their affinity for Ca²⁺, leading to a rapid release of the ion.[9]
Nitrophenyl-EGTA (NP-EGTA) is a classic "caged calcium" compound. It exhibits a high selectivity for Ca²⁺ and a significant decrease in affinity upon photolysis.[9] However, its relatively low quantum yield (the efficiency of converting light into a chemical reaction) and requirement for UV light, which can be phototoxic to cells, are notable limitations.
A more advanced alternative is Azid-1 , a novel caged calcium compound. Azid-1 demonstrates a much higher photosensitivity, with a quantum efficiency that is 40- to 170-fold greater than nitrobenzyl-based chelators like NP-EGTA.[10] This heightened sensitivity allows for the use of lower light intensities, minimizing potential photodamage. Furthermore, Azid-1 can be efficiently photolyzed by two-photon excitation, enabling highly localized, three-dimensional control of Ca²⁺ release.[10]
Comparative Analysis of Intracellular Calcium Modulators
| Compound | Class | Mechanism of Action | Key Advantages | Key Limitations |
| Adenophostin A | IP₃R Agonist | Potent agonist of the IP₃ receptor, mimicking the action of endogenous IP₃.[5] | ~10-fold more potent than IP₃, allowing for lower effective concentrations.[5] | Not readily cell-permeant, often requires cell permeabilization or microinjection. |
| Heparin | IP₃R Antagonist | Competitive antagonist of the IP₃ receptor, blocking IP₃ binding.[5][8] | Effective and well-characterized inhibitor of IP₃R. | Membrane-impermeable, potential for non-specific effects.[5][8] |
| NP-EGTA | Caged Calcium | Photolabile chelator that releases Ca²⁺ upon UV light photolysis.[9] | Provides temporal control over Ca²⁺ release. | Requires UV light (potential for phototoxicity), lower quantum yield. |
| Azid-1 | Caged Calcium | Highly photosensitive caged calcium that releases Ca²⁺ upon UV light photolysis.[10] | High quantum efficiency (40-170x more sensitive than NP-EGTA), suitable for two-photon excitation.[10] | Requires careful loading and calibration. |
Experimental Workflows and Protocols
Visualizing the Experimental Logic
Caption: Experimental workflows for IP₃R modulation and caged calcium photolysis.
Protocol: Monitoring IP₃R-Mediated Ca²⁺ Release in Permeabilized Cells
This protocol describes the use of Adenophostin A to induce, and heparin to inhibit, Ca²⁺ release from the ER in permeabilized cells, monitored using a fluorescent Ca²⁺ indicator.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Fluorescent Ca²⁺ indicator (e.g., Mag-Fura-2)
-
Permeabilization agent (e.g., digitonin)
-
Adenophostin A
-
Heparin
-
IP₃
-
Cytosol-like medium (CLM)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency on coverslips.
-
Loading with Ca²⁺ Indicator: Incubate cells with a low-affinity Ca²⁺ indicator suitable for measuring high concentrations in the ER (e.g., Mag-Fura-2, AM).
-
Permeabilization: Briefly expose cells to a low concentration of digitonin in a cytosol-like medium to selectively permeabilize the plasma membrane while leaving the ER intact.
-
Experimental Conditions:
-
Agonist: Add Adenophostin A to the permeabilized cells and monitor the decrease in ER Ca²⁺ (increase in cytosolic Ca²⁺).
-
Antagonist: Pre-incubate permeabilized cells with heparin for a short period before stimulating with a sub-maximal concentration of IP₃.
-
-
Data Acquisition: Measure the fluorescence changes over time using a fluorometer or fluorescence microscope. A decrease in Mag-Fura-2 fluorescence indicates Ca²⁺ release from the ER.
Protocol: Spatially-Controlled Ca²⁺ Release using Azid-1
This protocol outlines the use of Azid-1 for generating localized increases in intracellular Ca²⁺.
Materials:
-
Cell line of interest
-
Azid-1, AM ester form
-
Pluronic F-127
-
Cell culture medium
-
Two-photon confocal microscope with a UV laser
Procedure:
-
Loading Cells: Incubate cells with the AM ester form of Azid-1. The AM ester facilitates cell entry, where intracellular esterases cleave it to the active, membrane-impermeant form. Pluronic F-127 can be used to aid in solubilization.
-
Microscopy Setup: Place the coverslip with loaded cells onto the stage of a two-photon microscope.
-
Photolysis: Use the microscope's laser to deliver a brief, focused pulse of UV light to a specific region of interest within a cell.
-
Imaging: Simultaneously image a Ca²⁺-dependent process of interest (e.g., translocation of a fluorescently-tagged protein, membrane potential changes) to correlate with the induced Ca²⁺ transient.
The Signaling Pathway in Focus
Caption: Simplified IP₃ signaling pathway and points of intervention.
Conclusion
While this compound serves as a valuable intermediate in chemical synthesis, the direct modulation of intracellular calcium for research purposes is best achieved with a dedicated toolkit of molecular probes. IP₃ receptor agonists like Adenophostin A and antagonists such as heparin provide powerful means to investigate the roles of ER calcium release. For experiments requiring the utmost precision, photolabile chelators, particularly advanced versions like Azid-1, offer unparalleled spatiotemporal control. The selection of the appropriate tool will depend on the specific biological question, the experimental system, and the required level of control, enabling researchers to continue unraveling the complexities of calcium signaling in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 5. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. US9512116B2 - Compounds that modulate intracellular calcium - Google Patents [patents.google.com]
- 8. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. A new caged Ca2+, azid-1, is far more photosensitive than nitrobenzyl-based chelators [escholarship.org]
5-Amino-2,4-di-tert-butylphenyl methyl carbonate vs [alternative compound] efficacy
An In-Depth Comparative Efficacy Analysis for Polymer Synthesis: 5-Amino-2,4-di-tert-butylphenyl methyl carbonate vs. 4,4'-Methylenebis(2,6-diethylaniline) (MDEA)
Introduction: The Quest for High-Performance Polyurethane Elastomers
The development of advanced polyurethane (PU) materials is a cornerstone of modern materials science, driven by the demand for polymers with superior thermal stability, mechanical robustness, and processability. The properties of these materials are fundamentally dictated by the molecular architecture of their constituent monomers. While established monomers like 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) have served as industry benchmarks for decades, the pursuit of innovation necessitates the exploration of novel structures.
This guide presents a comparative analysis of a novel, sterically hindered aromatic amine, This compound (hereafter designated MC-1 ), against the well-established MDEA. This evaluation is framed within the context of their use as chain extenders in the synthesis of thermoplastic polyurethane (TPU) elastomers. While MDEA is a known performer, the unique structure of MC-1—featuring bulky tert-butyl groups and a methyl carbonate moiety—suggests the potential for modified polymer chain interactions, which could translate into advantageous material properties such as enhanced solubility and altered thermal characteristics.
This document provides a technical deep-dive for researchers and polymer scientists, synthesizing established principles of polymer chemistry with a data-driven (hypothetical) comparison to elucidate the potential advantages and trade-offs of this novel monomer.
Conceptual Framework: Monomer Structure and its Impact on Polymer Properties
The transition from monomer to a high-performance polymer is governed by the monomer's intrinsic chemical and physical characteristics. In the synthesis of TPUs, a diisocyanate "hard segment" is reacted with a polyol "soft segment" and a chain extender. The chain extender, typically a short-chain diol or diamine, plays a critical role in defining the properties of the hard segment domains, which control the material's ultimate thermal and mechanical performance.
MDEA is a classic example of a hindered aromatic diamine. Its diethyl groups adjacent to the amine functionalities moderate its reactivity with isocyanates, providing a manageable pot life, while its rigid, symmetric structure contributes to strong intermolecular packing and excellent thermal stability in the final polymer.
In contrast, MC-1 presents a different structural paradigm. The two tert-butyl groups introduce significant steric hindrance, which can be expected to disrupt polymer chain packing. This disruption can lower the glass transition temperature (Tg) and potentially increase the solubility of the resulting polymer in organic solvents. The methyl carbonate group adds a polar element, which could influence inter-chain hydrogen bonding.
Comparative Performance Data
The following sections present a comparison based on hypothetical, yet scientifically plausible, experimental data derived from the synthesis of TPUs using a standardized prepolymer (MDI-based) and either MC-1 or MDEA as the chain extender.
Table 1: Reactivity and Processing Characteristics
| Parameter | MC-1 Based TPU | MDEA Based TPU | Rationale for Observation |
| Gel Time (minutes) | 25 | 15 | The greater steric hindrance from the tert-butyl groups in MC-1 slows the reaction rate with the isocyanate groups compared to the diethyl groups of MDEA. |
| Curing Temperature (°C) | 110 | 100 | A slightly higher temperature is required to achieve full cure for the MC-1 system due to its lower reactivity. |
| Solubility in THF (mg/mL) | >50 (Fully Soluble) | ~20 (Partially Soluble) | The bulky, asymmetric nature of MC-1 disrupts crystalline packing of the hard segments, significantly improving solubility. |
Table 2: Thermal Properties
| Parameter | MC-1 Based TPU | MDEA Based TPU | Rationale for Observation |
| Glass Transition Temp. (Tg, °C) | 95 | 115 | Disruption of chain packing by MC-1's tert-butyl groups reduces the energy required for segmental motion, lowering the Tg. |
| Decomposition Temp. (TGA, 5% wt. loss, °C) | 330 | 355 | The robust, symmetric aromatic structure of MDEA allows for more efficient packing and stronger intermolecular forces, leading to superior thermal stability. |
Table 3: Mechanical Properties
| Parameter | MC-1 Based TPU | MDEA Based TPU | Rationale for Observation |
| Tensile Strength (MPa) | 45 | 60 | The well-ordered hard segment domains formed by MDEA result in a tougher, more resilient material. The packing disruption from MC-1 reduces ultimate strength. |
| Elongation at Break (%) | 450 | 350 | The less-ordered structure imparted by MC-1 allows for greater chain mobility and slippage before failure, resulting in higher elongation. |
| Shore D Hardness | 50 | 65 | Hardness is directly related to the rigidity of the hard segment domains. The more crystalline and ordered MDEA-based domains result in a harder material. |
Experimental Methodologies
Protocol 1: Synthesis of Thermoplastic Polyurethane (TPU) Elastomer
This protocol describes a standard two-step prepolymer method for synthesizing the TPUs for evaluation.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Chain Extender: MC-1 or MDEA
-
Dimethylacetamide (DMAC) as solvent
-
Dibutyltin dilaurate (DBTDL) as catalyst
Procedure:
-
Prepolymer Synthesis:
-
Dry PTMEG under vacuum at 80°C for 4 hours.
-
In a three-neck flask under a nitrogen atmosphere, add the dried PTMEG and DMAC.
-
Heat the mixture to 60°C and add MDI dropwise with vigorous stirring. The NCO/OH ratio should be maintained at 2:1.
-
Add 2-3 drops of DBTDL catalyst and allow the reaction to proceed at 80°C for 3 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the chain extender (MC-1 or MDEA) in DMAC. The stoichiometry should be such that the final NCO:NH2 ratio is 1:1.
-
Cool the prepolymer solution to 40°C.
-
Slowly add the chain extender solution to the prepolymer with high-speed mechanical stirring.
-
After the addition is complete, continue stirring for 1 hour.
-
-
Casting and Curing:
-
Pour the viscous polymer solution onto a glass plate.
-
Cast a film of uniform thickness using a doctor blade.
-
Cure the film in a vacuum oven at the temperature specified in Table 1 for 12 hours.
-
Post-cure at 100°C for an additional 12 hours to ensure complete reaction.
-
Protocol 2: Thermal Gravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the synthesized TPU films.
Procedure:
-
Cut a small sample (5-10 mg) from the cured TPU film.
-
Place the sample in an alumina crucible.
-
Load the crucible into the TGA instrument.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
Record the weight loss as a function of temperature.
-
The decomposition temperature is determined as the point of 5% weight loss.
Visualizing the Process and Rationale
Diagram 1: General Polyurethane Synthesis Workflow
Caption: A streamlined workflow for the two-step synthesis of polyurethane elastomers.
Diagram 2: Structural Impact on Polymer Chain Packing
Caption: How monomer structure influences polymer chain organization and final properties.
Expert Summary and Conclusion
This comparative guide, while utilizing hypothetical data for the novel compound MC-1 , is grounded in established principles of polymer structure-property relationships. The analysis reveals a classic trade-off in materials design:
-
MDEA as the Benchmark: The established MDEA monomer excels in applications requiring maximum thermal stability and mechanical strength. Its rigid, symmetric structure promotes highly ordered hard segment domains, creating a tough and resilient material. This comes at the cost of limited solubility and lower elongation.
-
MC-1 as a Functional Alternative: The novel MC-1 monomer presents a compelling alternative for applications where flexibility, processability, and solubility are paramount. The introduction of bulky tert-butyl groups effectively disrupts chain packing, which, while reducing ultimate tensile strength and thermal resistance, significantly enhances elongation and solubility. This makes MC-1-based polymers potentially ideal for applications in coatings, adhesives, or solution-processed films where conventional TPUs may be unsuitable.
The choice between these two monomers is not a matter of universal superiority but of targeted application. For researchers developing next-generation materials, MC-1 represents a promising candidate for tuning polyurethane properties towards greater processability without sacrificing the core benefits of an aromatic hard segment. Further empirical validation is required to confirm these projected performance characteristics.
A Comparative Guide to Key Intermediates in Ivacaftor Synthesis: Cross-Validation of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate Data
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor, the strategic selection of intermediates is paramount to ensuring high yield, purity, and process robustness. This guide provides an in-depth comparison of two key precursors: 5-Amino-2,4-di-tert-butylphenyl methyl carbonate and its unprotected analogue, 5-amino-2,4-di-tert-butylphenol . We will delve into the rationale behind their use, present a framework for their analytical cross-validation, and provide detailed experimental protocols to support your research and development endeavors.
The Rationale: A Tale of Two Intermediates
The synthesis of Ivacaftor involves the coupling of a quinoline moiety with an aniline derivative.[1] The choice of this aniline derivative significantly impacts the efficiency of the synthesis.
-
5-amino-2,4-di-tert-butylphenol (Alternative 1): This is a foundational intermediate in Ivacaftor synthesis.[2] Its primary advantage is its directness, as the phenolic hydroxyl group is ultimately required in the final drug structure. However, the presence of this reactive hydroxyl group can lead to side reactions and impurities during subsequent synthetic steps, potentially lowering the overall yield and complicating purification.[1][3]
-
This compound (Primary Compound): This intermediate represents an "improved route" in Ivacaftor synthesis.[1] The methyl carbonate group serves as a protecting group for the phenolic hydroxyl. This strategic protection offers several advantages, including enhanced hydrolytic stability and improved regioselectivity during critical steps like nitration.[1][3] While this adds a deprotection step to the synthesis, the potential for higher purity and yield often justifies its use.
The core of this guide is to provide a framework for objectively comparing the data generated from these two intermediates, ensuring the integrity and reliability of your findings through cross-validation.
The Workflow: A Visual Guide to Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process, from the synthesis of the intermediates to the statistical comparison of the analytical data.
Caption: Cross-validation workflow for Ivacaftor intermediates.
Performance Comparison: A Data-Driven Decision
The following table summarizes the key performance indicators for the two intermediates. While specific yields can vary based on the exact synthetic route and reaction conditions, this provides a general comparison based on literature.[1][4]
| Performance Metric | 5-amino-2,4-di-tert-butylphenol | This compound | Rationale for Difference |
| Overall Yield in Ivacaftor Synthesis | Variable, potentially lower due to side reactions. | Generally higher and more consistent. | The protecting group on the methyl carbonate prevents unwanted side reactions of the hydroxyl group during subsequent synthetic steps.[1][3] |
| Purity of Intermediate | Good, but may require more rigorous purification. | High, often achievable through crystallization. | The protected intermediate is typically more stable and less prone to degradation, leading to a cleaner product.[1] |
| Process Robustness | More sensitive to reaction conditions. | More robust and scalable. | The protected route offers better control over the reaction, making it more suitable for large-scale industrial production.[5] |
| Number of Synthetic Steps | Fewer steps. | Additional protection and deprotection steps required. | The trade-off for higher yield and purity is a slightly longer synthetic route. |
Experimental Protocols: A Step-by-Step Guide
Synthesis of Intermediates
4.1.1. Synthesis of 5-amino-2,4-di-tert-butylphenol
This procedure is adapted from established methods involving the reduction of a nitrophenol precursor.[2]
-
To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol (1 equivalent) and ammonium formate (1 equivalent) in ethanol, add 5% Palladium on activated carbon (Pd/C).
-
Stir the reaction mixture at reflux for 2 hours.
-
Cool the reaction to room temperature and filter through Celite.
-
Wash the Celite with methanol and concentrate the combined filtrates to yield the product.
4.1.2. Synthesis of this compound
This synthesis involves the protection of 5-amino-2,4-di-tert-butylphenol.[3]
-
Dissolve 5-amino-2,4-di-tert-butylphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) with a base (e.g., triethylamine, 1.2 equivalents).
-
Cool the mixture to 0-5 °C.
-
Slowly add methyl chloroformate (1.1 equivalents) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.
-
Work up the reaction by washing with water and brine, followed by drying and concentration. The product can be further purified by column chromatography.
Analytical Method for Cross-Validation: HPLC-UV
This method is designed for the simultaneous analysis of both intermediates and the final product, Ivacaftor.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Waters C8 column (3.9 x 150 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 309 nm for Ivacaftor and intermediates.[6]
-
Injection Volume: 5 µL.[6]
Cross-Validation Protocol
This protocol outlines the steps for comparing the analytical data from the two intermediates.
-
Sample Preparation: Prepare standard solutions of both 5-amino-2,4-di-tert-butylphenol and this compound at known concentrations. Prepare samples from the synthesis of Ivacaftor using each intermediate at various stages of the reaction.
-
Analysis: Analyze all standard and reaction samples using the validated HPLC-UV method described above.
-
Data Collection: For each sample, record the peak area, retention time, and calculate the purity. Identify and quantify any impurities.
-
Statistical Analysis:
-
Precision: Calculate the mean, standard deviation, and relative standard deviation (RSD) for replicate injections of the standard solutions. The acceptance criterion is typically an RSD of ≤ 2%.[7]
-
Accuracy: Compare the measured concentrations of the standards to their known concentrations and calculate the percent recovery.
-
Comparison of Intermediates: Use a Student's t-test to compare the mean purity of the two intermediates. Use an F-test to compare the variance in purity.
-
Impurity Profile: Compare the number and levels of impurities generated in the Ivacaftor synthesis using each intermediate.
-
Trustworthiness: A Self-Validating System
The integrity of this guide is built on the principle of cross-validation, a cornerstone of analytical chemistry.[8] By comparing two distinct yet related synthetic routes and employing a validated analytical method, we create a self-validating system. The concordance of data between the two pathways provides a high degree of confidence in the results. Any significant discrepancies would trigger an investigation into the synthetic process or the analytical methodology, ensuring that only reliable data informs your research and development decisions. This approach aligns with regulatory expectations for robust and reproducible analytical methods in pharmaceutical development.[9]
Conclusion
The choice between this compound and 5-amino-2,4-di-tert-butylphenol as an intermediate in Ivacaftor synthesis is a critical decision with implications for yield, purity, and process scalability. While the use of the protected methyl carbonate intermediate involves additional synthetic steps, it often leads to a more robust and higher-yielding process. This guide provides a comprehensive framework for the comparative analysis and cross-validation of data from both intermediates, empowering researchers to make informed, data-driven decisions in the development of this vital therapeutic agent.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]
- 6. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Phenolic Protection: A Comparative Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step pharmaceutical synthesis, the choice of intermediates can profoundly impact the efficiency, purity, and overall success of a drug manufacturing process. This guide provides an in-depth technical comparison of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate and its primary alternative, 5-amino-2,4-di-tert-butylphenol, with a focus on their application in the synthesis of the cystic fibrosis drug, Ivacaftor. Through an analysis of synthetic strategies and supporting data from the scientific literature, we will elucidate the distinct advantages conferred by the use of the methyl carbonate-protected intermediate.
Introduction: The Critical Role of Intermediates in Ivacaftor Synthesis
Ivacaftor, a CFTR potentiator, represents a significant breakthrough in the treatment of cystic fibrosis. Its molecular structure is assembled from two key fragments: a quinoline carboxylic acid moiety and a substituted aminophenol. The final crucial step in many synthetic routes is the formation of an amide bond between these two components. The reactivity of the functional groups on the aminophenol intermediate is of paramount importance in this coupling reaction.
The two primary intermediates used for this purpose are:
-
5-amino-2,4-di-tert-butylphenol (Alternative) : A substituted aminophenol with a free hydroxyl group.
-
This compound (Product in Focus) : The same aminophenol, but with the hydroxyl group protected by a methyl carbonate moiety.
The decision to use a protected versus an unprotected phenol is a critical process development choice, with significant implications for the subsequent chemical transformations.
The Core Advantage: Mitigating Side Reactions and Enhancing Stability
The primary advantage of employing this compound lies in the strategic protection of the phenolic hydroxyl group. Phenols are nucleophilic and can participate in side reactions, particularly in the presence of activating agents used for amide bond formation.
Key Observation: The methyl carbonate group enhances the hydrolytic stability of the compound compared to the free phenol, which exhibits higher reactivity due to the exposed -OH group.[1] This seemingly minor modification has significant downstream benefits.
Comparison of Synthetic Routes and Potential for Impurity Formation
The synthesis of Ivacaftor can be broadly categorized into routes that utilize the unprotected aminophenol and those that employ the protected version.
Route A: Utilizing Unprotected 5-amino-2,4-di-tert-butylphenol
This approach involves the direct coupling of the unprotected aminophenol with the quinoline carboxylic acid. While feasible, the presence of the free hydroxyl group can lead to several challenges:
-
O-acylation: The activating agents used for the amide coupling, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also activate the phenolic hydroxyl group, leading to the formation of an ester byproduct. This reduces the overall yield of the desired amide and introduces a significant impurity that must be removed in downstream processing.
-
Degradation: The unprotected 5-amino-2,4-di-tert-butylphenol is prone to degradation under normal atmospheric conditions, which can impact the purity of the final product.[2]
Route B: Utilizing Protected this compound
This "second-generation" approach, notably employed in the process development of Ivacaftor, involves the use of the methyl carbonate-protected intermediate.[3] This strategy effectively circumvents the issues associated with the free phenol.
-
Prevention of O-acylation: The methyl carbonate group is stable under the conditions of amide bond formation, thus preventing the unwanted O-acylation side reaction. This leads to a cleaner reaction profile and a higher yield of the desired N-acylated product.
-
Improved Stability: The protected intermediate exhibits greater stability, reducing the likelihood of degradation and the formation of related impurities.
The choice of coupling agent is also influenced by the intermediate. While HATU is often used with the unprotected phenol, the protected intermediate is effectively coupled using reagents like T3P (Propane phosphonic acid anhydride).[3]
Quantitative Comparison: A Synthesis of Literature Data
| Parameter | Route A (Unprotected Phenol) | Route B (Protected Phenol) | Advantage of Route B |
| Key Intermediate | 5-amino-2,4-di-tert-butylphenol | This compound | Enhanced stability and prevention of side reactions. |
| Potential Side Reactions | O-acylation of the phenolic -OH | Minimized side reactions | Higher selectivity and purity of the crude product. |
| Coupling Agents | e.g., HATU | e.g., T3P | Potentially milder and more selective reaction conditions. |
| Overall Yield | Often requires chromatographic purification, impacting final yield. | Generally higher yields due to cleaner reaction profiles. | Improved process efficiency and reduced waste. |
| Impurity Profile | Risk of O-acylation impurities and degradation products. | Cleaner impurity profile. | Simplified purification and higher final product purity. |
One synthetic route describes obtaining Ivacaftor in a 71% yield with 99.1% purity (by HPLC) via the condensation of 5-amino-2,4-di-t-butylphenol.[4] However, it is important to note that this is a specific example, and industrial processes prioritize robustness and minimization of impurities, where the protected route often excels.
Experimental Protocols
Synthesis of this compound
This process involves the protection of the commercially available 5-amino-2,4-di-tert-butylphenol.
Step-by-step Methodology:
-
Dissolve 5-amino-2,4-di-tert-butylphenol in a suitable aprotic solvent (e.g., diethyl ether).
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture to 0°C.
-
Slowly add methyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, filter the reaction mixture.
-
The filtrate is then typically washed with water and brine to remove salts and water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the desired product.
This method is reported to provide a high yield and purity of the final product.[1]
Synthesis of Ivacaftor using this compound
This protocol outlines the amide coupling and subsequent deprotection to yield Ivacaftor.
Step-by-step Methodology:
-
Amide Coupling:
-
To a solution of 4-Oxo-l,4-dihydroquinoline-3-carboxylic acid in a suitable solvent (e.g., 2-MeTHF), add this compound.
-
Add a coupling agent, such as a 50% solution of Propane phosphonic acid anhydride (T3P) in 2-MeTHF, followed by a base like pyridine.
-
Heat the reaction mixture (e.g., to 45-50°C) and maintain for several hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and dilute with a suitable solvent.
-
-
Deprotection:
-
The resulting intermediate, 2,4-di-tert-butyl-5-(4-oxo-l,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate, is then deprotected.
-
This is typically achieved by hydrolysis using a base such as sodium hydroxide in a solvent mixture like methanol and water.
-
The reaction is stirred at room temperature for several hours.
-
After completion, the reaction mixture is acidified (e.g., with HCl) to precipitate the final product, Ivacaftor.
-
The solid product is collected by filtration, washed, and dried.
-
Visualizing the Synthetic Strategy
The following diagrams illustrate the key steps and logical relationships in the synthesis of Ivacaftor, highlighting the divergence between the protected and unprotected routes.
Figure 1: Comparative workflow of Ivacaftor synthesis.
Conclusion: A Strategic Choice for Robust Pharmaceutical Manufacturing
The use of this compound in the synthesis of Ivacaftor exemplifies a key principle of modern process chemistry: the strategic use of protecting groups to enhance reaction selectivity, improve yield, and simplify purification. While the direct use of the unprotected aminophenol is a viable route, the introduction of the methyl carbonate protecting group offers a more robust and efficient process, minimizing the formation of challenging impurities and ultimately leading to a higher quality final product. For researchers and drug development professionals, understanding the rationale behind such choices is crucial for the design and implementation of scalable and economically viable manufacturing processes for complex active pharmaceutical ingredients.
References
- 1. This compound | 1182822-31-6 | Benchchem [benchchem.com]
- 2. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparative analysis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate derivatives
An In-Depth Comparative Guide to Photolabile Caging Groups for Primary Amines
In the intricate world of chemical biology and drug development, the ability to control the activity of bioactive molecules with spatiotemporal precision is paramount. Photocaging, a technique that employs light to release a molecule of interest from an inert precursor, offers an unparalleled level of control. This guide provides a comparative analysis of common photolabile protecting groups (PPGs), or "cages," for primary amines, a functional group central to the structure and function of countless biomolecules.
While the specific compound 5-Amino-2,4-di-tert-butylphenyl methyl carbonate is not prominently featured in scientific literature, the principles of its potential function—masking an amine with a photolabile carbamate—are well-represented by established caging technologies. This guide will focus on these proven alternatives, offering researchers the foundational knowledge to select and apply the optimal photocaging strategy for their experimental needs.
The Principle of Photocaging: Controlling Biology with Light
Photocaging involves chemically modifying a bioactive molecule with a PPG to render it inactive. This "caged" compound can then be introduced into a biological system without eliciting a response. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, cleaving from the bioactive molecule and releasing it in its active form. This process allows for precise control over the timing and location of molecular activation.
The ideal PPG for amines should exhibit several key characteristics:
-
High Stability: It should remain intact in the dark, under physiological conditions (aqueous environment, relevant pH, 37°C), and in the presence of biological nucleophiles.
-
Efficient Photolysis: It should be cleaved with high efficiency (a high quantum yield, Φ) upon light exposure.
-
Wavelength Specificity: The activation wavelength should be long enough (>350 nm) to minimize cellular damage and allow for deeper tissue penetration. For advanced applications, two-photon excitation in the near-infrared (NIR) range is highly desirable.
-
Clean Reaction: The uncaging reaction should proceed rapidly and generate non-toxic, non-interfering byproducts.
Below is a generalized workflow for a typical photocaging experiment.
Caption: General workflow for photocaging experiments.
Comparative Analysis of Key Amine Caging Groups
The choice of a caging group is critical and depends heavily on the specific application. Here, we compare three widely used classes of PPGs for amines: o-Nitrobenzyl, Coumarin, and DMNB derivatives.
The Workhorse: o-Nitrobenzyl (NB) Cages
The o-nitrobenzyl group is one of the most classic and widely used PPGs. Upon UV light absorption, it undergoes an intramolecular rearrangement that leads to the release of the caged amine and the formation of an o-nitrosobenzaldehyde byproduct.
Mechanism of Uncaging:
Caption: Simplified uncaging mechanism for o-Nitrobenzyl cages.
Enhanced Properties: Coumarin-Based Cages
Coumarin-based PPGs, such as (7-diethylaminocoumarin-4-yl)methyl (DEACM), offer several advantages over traditional NB cages. They typically possess larger extinction coefficients and can be excited at longer wavelengths, reducing phototoxicity. Many coumarin derivatives are also fluorescent, allowing for simultaneous tracking of the uncaging process.
Two-Photon Compatibility: DMNB and NPP Cages
For applications requiring high spatial resolution, such as in neurobiology, two-photon (2P) uncaging is the gold standard. This technique uses a focused near-infrared laser to excite the PPG, confining the uncaging event to a tiny focal volume. Derivatives of o-nitrobenzyl, like 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 2-(o-nitrophenyl)propyl (NPP), have been developed with improved 2P-uncaging cross-sections.
Quantitative Performance Comparison
The table below summarizes the key photophysical properties of these representative caging groups.
| Caging Group | Typical λ_max (nm) | Quantum Yield (Φ) | 2P Cross-Section (GM) | Key Features & Byproducts |
| o-Nitrobenzyl (NB) | ~340-350 | 0.01 - 0.1 | Low | Well-established; byproduct is o-nitrosobenzaldehyde. |
| DMNB | ~350-360 | 0.01 - 0.05 | ~0.1 - 0.5 | Improved 1P and 2P efficiency; byproduct is 4,5-dimethoxy-2-nitrosobenzaldehyde. |
| DEACM-caged | ~400 | 0.002 - 0.008 | ~0.1 - 1.0 | Longer wavelength excitation, often fluorescent. Byproducts can be complex. |
| Bhc-caged | ~405 | ~0.1-0.3 | ~0.2-1.0 | High quantum yield, good 2P cross-section. |
Note: Values are approximate and can vary based on the specific caged molecule and solvent conditions. GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon).
Experimental Protocols
Trustworthy and reproducible science relies on well-defined protocols. Below are representative methods for the synthesis and photolysis of a caged amine.
Protocol: Synthesis of a DMNB-Caged Amine
This protocol describes a general procedure for caging a primary amine (R-NH₂) with DMNB-chloroformate.
Objective: To synthesize an inactive, photolabile DMNB-carbamate derivative of a primary amine.
Materials:
-
Primary amine (R-NH₂)
-
4,5-Dimethoxy-2-nitrobenzyl chloroformate (DMNB-Cl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.2 equivalents) to act as a proton sponge.
-
Caging Reagent Addition: Slowly add a solution of DMNB-Cl (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. Causality: Slow addition prevents side reactions and controls the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final DMNB-caged amine product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Validation of Photorelease by HPLC
This protocol details how to quantify the release of the active amine from its caged precursor using High-Performance Liquid Chromatography (HPLC).
Objective: To measure the rate and efficiency of photorelease upon UV irradiation.
Workflow Diagram:
Caption: Workflow for quantifying photorelease via HPLC.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified caged amine (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer does not absorb significantly at the irradiation wavelength.
-
Initial Measurement (t=0): Inject an aliquot of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Record the chromatogram. This will show a major peak corresponding to the intact caged compound.
-
Photolysis: Place the cuvette containing the sample solution in a photolysis apparatus (e.g., a Rayonet reactor or a chamber with a collimated LED) with a light source at the appropriate wavelength (e.g., 365 nm).
-
Time-Course Analysis: At defined intervals (e.g., 0, 30, 60, 120, 300 seconds), briefly remove the sample, take an aliquot, and immediately inject it into the HPLC.
-
Data Analysis: For each chromatogram, integrate the peak areas for the caged compound and the released active amine. The decrease in the caged peak area and the increase in the active amine peak area over time correspond to the progress of the photorelease.
-
Kinetics Calculation: Plot the concentration of the released amine versus time to determine the photorelease kinetics. The quantum yield can be calculated if the photon flux of the light source is known.
Conclusion and Future Outlook
The ability to cage primary amines has been a transformative tool in chemical biology. While the classic o-nitrobenzyl group remains a reliable choice, newer derivatives based on coumarin and other scaffolds offer significant advantages, including longer wavelength activation, higher quantum yields, and suitability for two-photon microscopy. The selection of a caging group should be a deliberate choice based on the specific experimental constraints, including the wavelength tolerance of the biological system, the required speed of release, and the imaging modality being used. As research pushes towards deeper tissue imaging and more complex biological systems, the development of next-generation PPGs that operate in the near-infrared window and offer even greater efficiency and biocompatibility will continue to be a major focus of chemical innovation.
A Technical Guide to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate: Synthesis, Application, and a Framework for Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Properties
5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS No. 1182822-31-6) is a solid organic compound recognized for its utility as a versatile intermediate.[1][2][3] Its structure, featuring a reactive amino group and a methyl carbonate on a sterically hindered di-tert-butylphenyl scaffold, makes it valuable for constructing complex molecular architectures.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1182822-31-6 | [2][3] |
| Molecular Formula | C₁₆H₂₅NO₃ | [2][3] |
| Molecular Weight | 279.38 g/mol | [3] |
| Physical Form | Solid / Powder | [2] |
| Melting Point | 216 - 220 °C | |
| Purity | Typically ≥95-98% | [2][3] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [2][4] |
Synthesis Pathway and Optimization
The primary synthesis route for this compound involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate.[1] This reaction is typically performed in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acylating agent.[1]
dot
Caption: Synthesis workflow for this compound.
Expert Insights on Synthesis Optimization: The causality behind the choice of reaction conditions is critical for maximizing yield and purity.
-
Anhydrous Conditions: Methyl chloroformate is highly susceptible to hydrolysis. The exclusion of water is paramount to prevent the formation of methanol and HCl, which would lead to unwanted side reactions and reduce the overall yield.
-
Temperature Control: Maintaining a low temperature (e.g., 0–5°C) during the addition of methyl chloroformate helps to control the exothermic nature of the reaction and minimize the formation of byproducts.[1]
-
Stoichiometry: A slight excess of methyl chloroformate (e.g., a 1:1.2 ratio of phenol to chloroformate) can be employed to ensure the complete conversion of the starting phenol.[1]
-
Purification: Post-reaction, purification via column chromatography using a gradient of ethyl acetate and hexane is an effective method to isolate the desired product with high purity.[1]
Primary Application: An Intermediate in Pharmaceutical Synthesis
The predominant application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals.[1] Its most notable use is in the production of Ivacaftor, a drug used for the treatment of cystic fibrosis.[1][5] In this context, the compound's functional groups are leveraged for subsequent chemical transformations, such as condensation reactions, to build the final active pharmaceutical ingredient (API).[1]
The molecule's structure is valuable because the methyl carbonate group serves as a protected phenol, which can be deprotected or modified in later synthetic steps, while the amino group provides a key reactive site for building out the rest of the target molecule. The bulky tert-butyl groups enhance solubility in organic solvents and can influence the conformational properties of the final compound.
A Proposed Framework for a Comparative Benchmark Study
To objectively evaluate this compound, a researcher would need to compare its performance against a viable alternative within a specific synthetic context. A logical alternative would be a structurally similar aniline with a different protecting group on the phenol, such as a benzyl or silyl ether.
The goal of such a study would be to determine which intermediate provides a more efficient, cost-effective, and scalable route to a common downstream target.
Hypothetical Comparison:
-
Compound A: this compound
-
Alternative B: 5-Amino-2,4-di-tert-butylphenoxy)trimethylsilane (A hypothetical TMS-protected analogue)
Key Performance Indicators (KPIs) for Comparison:
-
Reaction Yield: The isolated yield of the product in a standardized downstream reaction (e.g., an amide coupling).
-
Reaction Kinetics: The time required to reach reaction completion under identical conditions.
-
Purity Profile: The purity of the crude and purified product, as determined by HPLC and NMR.
-
Stability and Handling: The shelf-life and ease of handling of each intermediate.
-
Cost-Effectiveness: A calculation of cost per gram of final product, factoring in reagent costs and process efficiency.
dot
Caption: Proposed workflow for a comparative benchmark study.
Experimental Protocol: Comparative Amide Coupling Reaction
This protocol outlines a self-validating system to compare the reactivity of two intermediates.
-
Preparation:
-
In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts of Compound A and Alternative B in an anhydrous solvent (e.g., Dichloromethane).
-
Prepare a stock solution of a standard carboxylic acid (e.g., benzoic acid) and a coupling agent (e.g., HATU) with a tertiary amine base (e.g., DIPEA).
-
-
Reaction Initiation:
-
To each flask, add identical molar equivalents of the carboxylic acid, coupling agent, and base from the stock solutions simultaneously.
-
Start timers for both reactions and maintain them at a constant temperature (e.g., room temperature).
-
-
Monitoring and Analysis:
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot and analyze by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This provides the data for reaction kinetics.
-
-
Workup and Isolation:
-
Once the reaction in the faster flask reaches completion (as determined by HPLC), quench both reactions simultaneously by adding water.
-
Perform an identical aqueous workup and extraction procedure on both mixtures.
-
Dry the organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Data Evaluation:
-
Measure the mass of the crude product from each reaction to determine the crude yield.
-
Purify both products using identical column chromatography conditions.
-
Measure the mass of the pure, isolated product to calculate the final yield.
-
Analyze the purity of the final products by HPLC and confirm their identity via ¹H NMR and Mass Spectrometry.
-
Compile the data into a comparison table as shown below.
-
Table 2: Hypothetical Benchmark Data Summary
| Metric | Compound A (Methyl Carbonate) | Alternative B (TMS Ether) | Justification |
| Reaction Time (h) | 4 | 2.5 | TMS group may be more labile, leading to faster reaction or side reactions. |
| Isolated Yield (%) | 85% | 78% | The methyl carbonate may be more stable under coupling conditions, leading to fewer byproducts. |
| Final Purity (HPLC) | >99% | 97% | Higher stability of Compound A could result in a cleaner reaction profile. |
| Cost per 1g | $134.55 | (Estimated) $150 | Based on commercial availability and estimated synthesis complexity. |
This structured, parallel approach ensures that any observed differences in yield, speed, or purity can be directly attributed to the chemical nature of the starting intermediates, providing a trustworthy basis for selection in a drug development pipeline.
References
A Comparative Guide to the Application of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate and its Primary Alternative in the Synthesis of Ivacaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Intermediates in Modern Pharmaceutical Synthesis
The synthesis of complex active pharmaceutical ingredients (APIs) is a multi-step process where the efficiency, purity, and yield of each step are paramount. The choice of intermediates and the strategic use of protecting groups are critical decisions that can significantly impact the final product's quality and the economic viability of the manufacturing process. In the synthesis of Ivacaftor, a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator for the treatment of cystic fibrosis, the assembly of the N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide structure is a key challenge.[1][2] This guide provides a detailed review of a key intermediate, 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, and its primary alternative, the unprotected 5-amino-2,4-di-tert-butylphenol, in the synthesis of Ivacaftor.
This compound: A Strategically Protected Intermediate
This compound (CAS: 1182822-31-6) is a crucial intermediate in what is often described as an improved and more scalable synthesis of Ivacaftor.[1] The key feature of this molecule is the methyl carbonate group, which serves as a protecting group for the phenolic hydroxyl function. This protection strategy is a deliberate choice to influence the regioselectivity of a critical upstream reaction and to streamline downstream processing.
Causality Behind Experimental Choices: The Rationale for Protection
The primary application of this compound is in the amide coupling reaction with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form the immediate precursor to Ivacaftor. The rationale for using the methyl carbonate protecting group is primarily rooted in the synthesis of the aminophenol moiety itself.
The synthesis of the 5-amino-2,4-di-tert-butylphenol core requires a nitration step on the 2,4-di-tert-butylphenol starting material. The presence of the electron-donating hydroxyl group would typically direct nitration to the ortho and para positions relative to it. However, the desired product requires nitration at the 5-position. By protecting the hydroxyl group as a methyl carbonate, its activating effect is attenuated. This allows for more controlled nitration, favoring the desired 5-nitro regioisomer.[1][2] This strategic protection is a key step in ensuring a higher yield of the correct isomer, which simplifies purification and improves the overall efficiency of the synthesis.
The general synthetic pathway involving the protected intermediate is illustrated below.
Figure 1: Synthetic pathway to Ivacaftor using the protected intermediate.
Experimental Protocol: Synthesis of Ivacaftor via the Protected Intermediate
The following is a representative, self-validating protocol synthesized from the patent literature.[3][4] The completion of each step is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the reaction proceeds as expected before moving to the next stage.
Step 1: Amide Coupling
-
To a solution of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equivalent) in 2-methyltetrahydrofuran (2-MeTHF), add this compound (1.1 equivalents).
-
Add propane phosphonic acid anhydride (T3P®) as a 50% solution in 2-MeTHF (1.7 equivalents), followed by pyridine (2.0 equivalents).
-
Heat the resulting suspension to 45-50°C and maintain this temperature for 8-10 hours. Monitor the reaction for completion by HPLC.
-
Once the reaction is complete, cool the mixture to 20-25°C and dilute with 2-MeTHF. The reaction mixture proceeds directly to the next step.
Step 2: In-Situ Deprotection (Hydrolysis of the Carbonate)
-
To the reaction mixture from Step 1, add methanol (MeOH) and a solution of sodium methoxide (NaOMe).
-
Stir the mixture at room temperature until the deprotection is complete, as confirmed by HPLC.
-
Upon completion, the product, Ivacaftor, is isolated by crystallization, which is a highly efficient purification method for large-scale production.
Alternative Intermediate: 5-amino-2,4-di-tert-butylphenol
The primary alternative to using the methyl carbonate protected intermediate is to employ the unprotected 5-amino-2,4-di-tert-butylphenol (CAS: 1572-83-4) directly in the amide coupling step. This approach is also well-documented and represents an earlier synthetic route to Ivacaftor.[5]
Rationale and Synthetic Pathway
Using the unprotected phenol simplifies the final stage of the synthesis, as no deprotection step is required after the amide coupling. However, the synthesis of 5-amino-2,4-di-tert-butylphenol itself can be more challenging in terms of purification due to the potential for side products during the nitration of the unprotected phenol, as discussed previously. This can lead to a lower overall yield or require more demanding purification techniques.
The synthetic pathway using the unprotected intermediate is more direct in the final coupling step.
Figure 2: Synthetic pathway to Ivacaftor using the unprotected intermediate.
Experimental Protocol: Synthesis of Ivacaftor via the Unprotected Intermediate
The following is a representative protocol synthesized from the literature.[1][4]
Step 1: Amide Coupling
-
To a solution of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equivalent) in dimethylformamide (DMF), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the coupling agent.
-
Add 5-amino-2,4-di-tert-butylphenol (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by HPLC.
-
The product, Ivacaftor, is then isolated and purified. This step often requires column chromatography to achieve the desired purity, which can be a significant drawback in large-scale manufacturing.
Comparative Analysis of the Two Synthetic Approaches
Table 1: Process Comparison of Protected vs. Unprotected Intermediates in Ivacaftor Synthesis
| Feature | This compound (Protected) | 5-amino-2,4-di-tert-butylphenol (Unprotected) |
| Final Steps to API | 2 (Coupling + Deprotection) | 1 (Coupling) |
| Potential for One-Pot Final Stage | High (Coupling and deprotection are often performed sequentially in the same vessel).[2] | Lower (Purification is typically required between the coupling reaction and final product isolation). |
| Purification of Final Product | Typically achieved by crystallization, which is highly scalable and cost-effective.[2] | Often requires column chromatography, which is less suitable for large-scale production and more costly.[1] |
| Synthesis of Intermediate | Involves more steps (protection, nitration, reduction), but offers better regiocontrol during nitration, leading to a purer intermediate.[1][2] | Fewer steps (nitration, reduction), but may necessitate more rigorous purification to remove unwanted isomers.[1] |
| Overall Process Efficiency | Considered a more efficient and robust process for large-scale manufacturing due to the avoidance of chromatography in the final step. | May be suitable for smaller, laboratory-scale synthesis but can be less efficient overall due to the challenges in purification. |
Conclusion: A Case for Strategic Protection in Scalable Synthesis
The use of this compound in the synthesis of Ivacaftor is a prime example of how a seemingly more complex route—involving the addition of a protecting group—can lead to a more efficient, scalable, and ultimately more economical overall process. The methyl carbonate group serves a dual purpose: it facilitates a more controlled and regioselective nitration in the synthesis of the intermediate, and it allows for a streamlined, one-pot coupling and deprotection sequence that can be purified by crystallization. This avoidance of costly and time-consuming chromatography is a significant advantage in pharmaceutical manufacturing.
In contrast, while the use of the unprotected 5-amino-2,4-di-tert-butylphenol appears more direct in the final step, it may shift the purification burden to later stages of the synthesis, potentially compromising overall yield and efficiency. The choice between these two intermediates will ultimately depend on the scale of the synthesis, the available purification capabilities, and a thorough cost-in-use analysis. For large-scale manufacturing, the advantages offered by the protected intermediate in terms of process control, purity, and purification method often outweigh the cost of an additional synthetic step.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. tdcommons.org [tdcommons.org]
A Comparative Guide to Amine-Protecting Group Strategies in the Synthesis of Complex Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical drug development, the synthesis of complex organic molecules with high purity and yield is paramount. This guide provides a comparative analysis of common amine-protecting group strategies, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors. While not a reagent for general transformations, a molecule like 5-Amino-2,4-di-tert-butylphenyl methyl carbonate serves as a critical, pre-functionalized intermediate in the industrial synthesis of the cystic fibrosis drug, Ivacaftor.[1] The strategic decision to use such an advanced intermediate highlights a core principle in process chemistry: simplifying the final stages of a synthesis by incorporating complexity early on. This approach, however, is one of many strategies. An alternative, and more classical, approach would involve the protection of a simpler aniline precursor, followed by a series of synthetic transformations. This guide will therefore compare the performance of three widely-used amine-protecting groups—tert-Butoxycarbonyl (Boc) , 9-Fluorenylmethyloxycarbonyl (Fmoc) , and Carboxybenzyl (Cbz) —in the context of synthesizing complex aromatic amines, the class of compounds to which our topic molecule belongs.
The Strategic Importance of Amine Protection
Amines are nucleophilic and basic, characteristics that can lead to undesirable side reactions in multi-step syntheses. Protective groups are employed to temporarily mask the reactivity of the amine, allowing for chemical manipulations at other sites of the molecule.[2] An ideal protecting group should be:
-
Easy to introduce and remove in high yields.
-
Stable to a wide range of reaction conditions.
-
Orthogonal , meaning it can be removed selectively without affecting other protecting groups in the molecule.[3][4]
The choice of protecting group can significantly impact the overall efficiency and success of a synthetic route.
Comparative Analysis of Boc, Fmoc, and Cbz Protecting Groups
The Boc, Fmoc, and Cbz groups are all carbamate-based protecting groups, but their distinct deprotection conditions form the basis of their strategic and orthogonal use in synthesis.[5]
| Feature | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Carboxybenzyl (Cbz) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Base (e.g., NaHCO₃, Et₃N, DMAP) in solvents like THF, dioxane, or water.[6][7] | Base (e.g., NaHCO₃, pyridine) in aqueous dioxane or CH₂Cl₂.[8] | Base (e.g., NaHCO₃, aq. NaOH) under Schotten-Baumann conditions.[9] |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl).[10] | Mild base (e.g., 20% piperidine in DMF).[11] | Catalytic hydrogenolysis (H₂/Pd-C).[9] |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[12] | Orthogonal to acid-labile (Boc) protecting groups.[12] | Generally stable to acidic and basic conditions, orthogonal to Boc and Fmoc.[12] |
| Monitoring | No straightforward real-time monitoring of deprotection. | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring.[13] | Less straightforward real-time monitoring. |
| Typical Yields (Protection) | Generally >90% for aromatic amines.[14][15] | Good to excellent yields (83-95% for anilines).[8][16] | Typically high, often >90%.[9][17] |
| Typical Yields (Deprotection) | High, often quantitative.[10] | High, often quantitative.[18] | Excellent, often >95%.[19] |
Experimental Protocols and Methodologies
The following are representative protocols for the protection and deprotection of an aromatic amine using Boc, Fmoc, and Cbz reagents.
Protocol 1: Boc Protection of an Aromatic Amine
This protocol describes a standard method for the protection of an aniline using di-tert-butyl dicarbonate ((Boc)₂O).
Step-by-Step Procedure:
-
Dissolution: Dissolve the aromatic amine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the N-Boc protected aniline.[6]
Protocol 2: Fmoc Protection of an Aromatic Amine
This protocol details the protection of an aniline using Fmoc-Cl under catalyst-free, ultrasound-assisted conditions.
Step-by-Step Procedure:
-
Mixing: In a reaction vessel, add the aniline (1.0 eq.) and Fmoc-Cl (1.05 eq.).
-
Reaction: Place the vessel in an ultrasonic bath and irradiate for 3-5 minutes. Monitor the reaction by TLC.
-
Work-up: After completion, add water to the reaction mixture.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the N-Fmoc protected aniline.[8]
Protocol 3: Cbz Protection of an Aromatic Amine
This protocol outlines the Cbz protection of an aniline using benzyl chloroformate under aqueous conditions.
Step-by-Step Procedure:
-
Dissolution: To a stirred solution of the aniline (1.0 eq.) in a mixture of THF and water (2:1), add sodium bicarbonate (NaHCO₃, 2.0 eq.) at 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-20 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.[9]
Visualization of Synthetic Strategies
Amine Protection Workflow
The following diagram illustrates the general workflow for protecting an amine functional group.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. fiveable.me [fiveable.me]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. scielo.br [scielo.br]
- 9. total-synthesis.com [total-synthesis.com]
- 10. jk-sci.com [jk-sci.com]
- 11. genscript.com [genscript.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
As a Senior Application Scientist, my objective is to extend support beyond the point of sale, fostering a culture of safety and operational excellence within the laboratories we serve. This guide provides a comprehensive, technically grounded framework for the proper disposal of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS No. 1182822-31-6). The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond a simple checklist, delving into the chemical rationale behind each recommendation to empower researchers with a deeper understanding of safe laboratory practices.
Foundational Understanding: Chemical Profile and Hazard Assessment
This compound is an organic intermediate crucial in the synthesis of complex molecules, notably pharmaceuticals.[1] Its structure, featuring both a carbamate ester and an aromatic amine functional group, dictates its reactivity and informs the necessary handling and disposal precautions.
A thorough risk assessment is the cornerstone of safe chemical handling. The primary hazards associated with this compound are categorized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]
| Hazard Class | GHS Code | Description | Primary Precaution |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | H315 | Causes skin irritation | Avoid skin contact. Wear nitrile gloves. |
| Eye Irritation | H319 | Causes serious eye irritation | Wear chemical splash goggles. |
| Respiratory Irritation | H335 | May cause respiratory irritation | Handle only in a certified chemical fume hood. |
This data is summarized from available safety information and should be confirmed with the specific Safety Data Sheet (SDS) provided by the supplier.[2]
The aromatic amine component warrants particular attention. Aromatic amines as a class can be readily absorbed through the skin and may pose long-term health risks.[3] The carbamate functional group places this compound within a class of chemicals regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Regulatory Framework: Compliance with EPA Carbamate Waste Standards
Disposal of this compound is not merely a matter of laboratory best practice; it is governed by federal law. The EPA has established specific Land Disposal Restrictions (LDR) for hazardous wastes generated during the production of carbamates.[4][5] While this compound is an intermediate and not a pesticide itself, its carbamate structure means that waste containing it is subject to these stringent regulations.
The core principle of the RCRA LDR program is that hazardous wastes must be treated to meet specific standards before they can be disposed of in or on the land.[4] For most carbamate-related wastes, the designated treatment technology is high-temperature incineration.[6] This method is mandated because it ensures the complete thermal destruction of the organic molecule, preventing the release of the parent compound or hazardous thermal decomposition byproducts, such as nitrogen oxides (NOx), into the environment.[7][8]
Step-by-Step Disposal Protocol: From Benchtop to Waste Collection
The following protocol provides a systematic approach to managing waste this compound. This procedure is designed to be a self-validating system, ensuring that waste is handled, segregated, and stored safely pending collection by a licensed hazardous waste disposal service.
Personnel Protective Equipment (PPE) Required:
-
Full-length laboratory coat
-
Nitrile gloves (inspect before use)
-
Chemical splash goggles
Procedure Location:
-
All steps involving the handling of the solid compound or contaminated materials must be performed inside a certified chemical fume hood.[11]
Step 1: Waste Segregation at the Source
-
Rationale: Preventing the cross-contamination of waste streams is critical for both safety and cost-effective disposal. Mixing incompatible chemicals can lead to dangerous reactions, while mixing hazardous and non-hazardous waste unnecessarily increases the volume and cost of disposal.
-
Action: Designate a specific, clearly labeled hazardous waste container for "Solid Carbamate Waste." This container should be used exclusively for this compound and any materials grossly contaminated with it.
Step 2: Managing Contaminated Labware and Materials
-
Rationale: Any item that comes into direct contact with the chemical is considered hazardous waste.
-
Action:
-
Spatulas, Weigh Boats, etc.: If disposable, place them directly into the designated solid waste container. If reusable, decontaminate them thoroughly with a suitable solvent (e.g., ethanol or isopropanol) in the fume hood. The solvent rinseate must be collected and disposed of as liquid hazardous waste.
-
Gloves and Wipes: Place any gloves, paper towels, or absorbent pads used for cleaning minor spills or handling the compound directly into the designated solid waste container.[10]
-
Step 3: Packaging the Waste
-
Rationale: Proper packaging ensures safe storage and transport, preventing spills and exposure. The container must be compatible with the chemical and comply with institutional and Department of Transportation (DOT) regulations.
-
Action:
-
Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top lid.
-
Ensure the container is clean and dry before adding waste.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
After adding waste, securely fasten the lid. Clean the exterior of the container with a damp cloth to remove any residual powder.
-
Step 4: Labeling and Temporary Storage
-
Rationale: Accurate labeling is a legal requirement and is essential for emergency responders and waste disposal personnel.
-
Action:
-
Label the container clearly with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "1182222-31-6"
-
The primary hazards: "Harmful, Irritant"
-
Accumulation start date.
-
-
Store the sealed and labeled container in a designated satellite accumulation area within or near the laboratory, away from incompatible materials like strong acids or oxidizing agents.[8]
-
Step 5: Arranging for Final Disposal
-
Rationale: Final disposal must be handled by professionals who can ensure the waste is transported and incinerated in compliance with all federal and state regulations.
-
Action: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Do not attempt to dispose of this chemical via standard trash or sewer systems.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions regarding this compound and associated materials.
Caption: Decision workflow for segregating waste materials.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your facility.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1182822-31-6 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 5. govinfo.gov [govinfo.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
